molecular formula C9H27O4PSi3 B1206849 Tris(trimethylsilyl) phosphate CAS No. 10497-05-9

Tris(trimethylsilyl) phosphate

Cat. No.: B1206849
CAS No.: 10497-05-9
M. Wt: 314.54 g/mol
InChI Key: QJMMCGKXBZVAEI-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl) phosphate has been investigated as a novel film-forming additive for LiNi0.5Co0.2Mn0.3O2 cycling at high cut-off potential in LiPF6-based electrolyte. Tris(trimethylsilyl) phosphate [Tris(trimethylsilyl) ester of phosphoric acid] undergoes dealkylsilylation reaction with alumazene to yield heteroadamantane molecule.>Silanol, trimethyl-, phosphate (3:1) is a phosphoric acid derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(trimethylsilyl) phosphate
Source PubChem
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InChI

InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMMCGKXBZVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O4PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60909282
Record name Tris(trimethylsilyl) phosphate
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Molecular Weight

314.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10497-05-9
Record name Tris(trimethylsilyl) phosphate
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Record name Tris(trimethylsilyl)phosphate
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Record name Silanol, 1,1,1-trimethyl-, 1,1',1''-phosphate
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Record name Tris(trimethylsilyl) phosphate
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Record name Tris(trimethylsilyl) phosphate
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Foundational & Exploratory

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate (CAS 10497-05-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound with significant applications in modern chemistry and materials science. This document details its physicochemical properties, synthesis protocols, reactivity, and primary applications, with a focus on its role in enhancing the performance of energy storage systems.

Physicochemical Properties

Tris(trimethylsilyl) phosphate is a colorless liquid characterized by the chemical formula C₉H₂₇O₄PSi₃.[1][2] It is an organosilicon derivative of phosphoric acid where the three hydroxyl groups are replaced by trimethylsilyl (B98337) groups.[3][4] Key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 10497-05-9[2][4]
Molecular Formula C₉H₂₇O₄PSi₃[1][2][4]
Molecular Weight 314.54 g/mol [2][5]
Appearance Colorless, clear liquid[1][6]
Melting Point 2–4 °C[2][3][6]
Boiling Point 228–229 °C @ 720-760 mmHg85–87 °C @ 4 Torr[1][2][3][6]
Density 0.945–0.959 g/cm³ @ 25 °C[1][2][3][6]
Refractive Index (n20/D) 1.409[3][6]
Flash Point 13–24 °C (closed cup)[1][6]
Water Solubility Reacts rapidly with moisture and water[5]
InChIKey QJMMCGKXBZVAEI-UHFFFAOYSA-N[2][6]
Canonical SMILES O=P(O--INVALID-LINK--(C)C)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[2][6]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The following protocols are based on established laboratory procedures.

Protocol 2.1: Synthesis from Trimethylchlorosilane

This method involves the reaction of trimethylchlorosilane with ammonium (B1175870) dihydrogen phosphate.

  • Materials:

    • Trimethylchlorosilane (352 g, 3.24 mol)

    • Ammonium dihydrogen phosphate (115 g, 1 mol)

    • Three-necked flask (1000 ml) equipped with a reflux condenser and thermometer

    • Stirring apparatus

    • Vacuum distillation setup

    • Exhaust gas absorption device (for HCl)

  • Procedure:

    • Combine trimethylchlorosilane and ammonium dihydrogen phosphate in the three-necked flask.

    • Heat the mixture to 78 °C while stirring continuously for 3 hours.[7]

    • During the reaction, hydrogen chloride gas is generated and should be neutralized using an exhaust gas absorption device.[7]

    • After the reaction period, allow the mixture to cool and then filter it to separate the solid byproducts.

    • The resulting filtrate is crude this compound.

    • Purify the crude product via vacuum distillation, collecting the fraction that distills at 125–128 °C / 30 mmHg.[7]

    • This procedure typically yields approximately 282 g (89.6%) of pure this compound.[7]

Protocol 2.2: Synthesis from Hexamethyldisilazane (B44280)

This alternative method utilizes hexamethyldisilazane, which reacts with ammonium dihydrogen phosphate to produce TMSP and ammonia (B1221849) as the only byproduct.

  • Materials:

    • Hexamethyldisilazane

    • Ammonium dihydrogen phosphate

    • Reactor vessel with heating and stirring capabilities

    • Distillation apparatus

    • Ammonia gas absorption system

  • Procedure:

    • Add hexamethyldisilazane and ammonium dihydrogen phosphate to the reactor. A molar ratio of 1.5:1 to 1.8:1 (hexamethyldisilazane:ammonium dihydrogen phosphate) is recommended.[8]

    • Heat the reaction mixture to a temperature between 80–160 °C and stir for 2–5 hours.[8][9]

    • Ammonia gas is released during the reaction and should be absorbed by water.[9]

    • Upon completion, the crude product is purified by rectification, preferably via vacuum distillation, to yield high-purity this compound.[9]

G cluster_reactants Reactants ReactantA Hexamethyldisilazane Reaction Reaction 80-160°C, 2-5h ReactantA->Reaction ReactantB Ammonium Dihydrogen Phosphate ReactantB->Reaction Crude Crude Product + Ammonia Gas Reaction->Crude Purification Vacuum Distillation Crude->Purification Product Pure Tris(trimethylsilyl) phosphate Purification->Product

Fig 1: General workflow for TMSP synthesis from hexamethyldisilazane.

Applications in Research and Development

While TMSP has applications as a reagent in organic synthesis, its most prominent and extensively studied role is as a functional electrolyte additive in advanced battery systems.[10]

  • Lithium-Ion Batteries (LIBs): TMSP is recognized as an effective additive for improving the performance of high-voltage LIBs.[11] It helps to form a stable, dense solid electrolyte interface (SEI) on cathode materials, particularly high-voltage cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ and NMC811.[1][6][12] This protective layer enhances electrochemical stability, prolongs cycle life, and improves performance at elevated temperatures by suppressing electrolyte decomposition.[1][13][14]

  • Sodium-Ion Batteries (SIBs): In SIBs, which use NaPF₆/carbonate electrolytes, TMSP acts as a multifunctional additive. It effectively scavenges water molecules, inhibiting the hydrolysis of NaPF₆ and the subsequent formation of acidic compounds that degrade battery performance.[15] This leads to the formation of thinner, more uniform, and inorganic-rich interphases on both the cathode and anode, resulting in excellent cycling performance.[15]

  • Organic Synthesis: The labile phosphorus-silicon bonds in TMSP make it a useful reagent. It can be cleaved by various nucleophiles, such as alkali-metal fluorides and acetates, to yield the corresponding trimethylsilyl esters.[3][5]

Reactivity and Mechanism of Action

The beneficial effects of TMSP in battery electrolytes stem from its specific chemical reactivity, primarily its ability to act as a scavenger for detrimental species within the electrolyte.

4.1. HF and Water Scavenging

In Li-ion and Na-ion batteries using hexafluorophosphate (B91526) salts (LiPF₆ or NaPF₆), trace amounts of water can lead to salt hydrolysis, producing hydrofluoric acid (HF). HF is highly corrosive and contributes significantly to electrode degradation and overall performance decay.[15][16] TMSP effectively neutralizes both water and HF.[11][15][16] The trimethylsilyl groups readily react with HF to form stable fluorotrimethylsilane (B1212599) (Me₃SiF) and silylated phosphate byproducts, preventing the acidification of the electrolyte.[16]

G TMSP Tris(trimethylsilyl) phosphate (TMSP) Products Fluorotrimethylsilane + Silylated Phosphate TMSP->Products reacts with HF Hydrofluoric Acid (HF) HF->Products reacts with Result Prevents Electrolyte Acidification & Electrode Corrosion Products->Result leading to

Fig 2: Mechanism of TMSP as an HF scavenger in battery electrolytes.

4.2. Reactivity with Lewis Bases

TMSP also reacts with other Lewis bases commonly found in Li-ion cells, such as water, hydroxide (B78521) (OH⁻), and methoxide.[17] This reaction proceeds in a stepwise fashion, where the trimethylsilyl (TMS) groups are sequentially detached from the central phosphate. This process effectively scavenges Lewis bases that would otherwise trigger electrolyte solvent decomposition.[17]

G TMSP TMSP BMSPa Bis(trimethylsilyl) phosphate (BMSPa) TMSP->BMSPa + OH⁻ - TMSOH MMSPa Mono(trimethylsilyl) phosphate (MMSPa) BMSPa->MMSPa + OH⁻ - TMSOH PO4 Phosphate (PO₄³⁻) MMSPa->PO4 + OH⁻ - TMSOH

Fig 3: Stepwise reaction of TMSP with hydroxide ions.

Experimental Protocol: Evaluating TMSP in a Li-Ion Cell

This protocol describes a typical experiment to evaluate the effect of TMSP on the cycling performance of a high-voltage cathode material at elevated temperatures.

  • Objective: To determine the impact of TMSP as an electrolyte additive on the capacity retention of a LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/Graphite (B72142) full cell at 60 °C.

  • Materials & Equipment:

    • NMC811 cathode and graphite anode

    • Celgard separator

    • Baseline electrolyte: 1 M LiPF₆ in ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC)

    • This compound (CAS 10497-05-9)

    • Coin cell components (CR2032)

    • Glovebox with an argon atmosphere

    • Battery cycler

    • Electrochemical Impedance Spectroscopy (EIS) analyzer

    • Thermostatic chamber

  • Procedure:

    • Electrolyte Preparation: Inside an argon-filled glovebox, prepare two electrolyte solutions:

      • Baseline: 1 M LiPF₆ in EC/DMC.

      • TMSP Electrolyte: Add 2 wt% TMSP to the baseline electrolyte and mix thoroughly.[12]

    • Cell Assembly: Assemble NMC811/graphite coin cells (CR2032) in the glovebox using the baseline and TMSP electrolytes.

    • Formation Cycling: Perform initial formation cycles at room temperature. For example, cycle the cells for 2-3 cycles at a C/10 rate (where 1C corresponds to a full charge/discharge in one hour) within a voltage window of 3.0–4.3 V.[13]

    • High-Temperature Cycling: Place the cells in a thermostatic chamber set to 60 °C.[14]

    • Cycle the cells at a 1C rate for 50-100 cycles, recording the charge and discharge capacity for each cycle.[13]

    • Electrochemical Analysis:

      • Periodically (e.g., after 1, 10, and 50 cycles), perform EIS measurements on the cells to analyze the growth of interfacial impedance.[13]

      • Compare the capacity retention (percentage of initial capacity remaining) and Coulombic efficiency of the cells with and without the TMSP additive.

    • Post-Mortem Analysis (Optional): Disassemble the cells after cycling to characterize the electrode surfaces using techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the SEI layer.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[6]

  • Hazards: Flammable liquid (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautions: Keep away from heat, sparks, and open flames (P210). Wear protective gloves and eye protection. Use in a well-ventilated area.[6]

  • Storage: Store under an inert gas (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C.[5] It is sensitive to moisture.[5]

References

An In-depth Technical Guide to the Synthesis of Phosphoric Acid Tris(trimethylsilyl) Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoric acid tris(trimethylsilyl) ester, also known as tris(trimethylsilyl) phosphate (B84403) (TMSP), is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1][2][3] Its utility stems from its role as a mild Lewis acid catalyst, a dehydrating agent, and a phosphorylating agent.[2] In drug development, the introduction of phosphate moieties is a critical step in the synthesis of many biologically active compounds.[2] Furthermore, TMSP has gained prominence as a functional additive in lithium-ion battery electrolytes, where it enhances performance and safety by forming a protective solid electrolyte interphase (SEI) film on high-voltage cathode materials.[3][4][5][6] This guide provides a comprehensive overview of the primary synthetic routes to TMSP, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Methodologies

The synthesis of tris(trimethylsilyl) phosphate can be broadly categorized into three main approaches, distinguished by the starting phosphorus-containing reagent. These methods offer varying degrees of efficiency, scalability, and reagent accessibility.

  • From Phosphate Salts and Silylating Agents: This is one of the most common and industrially viable methods, often employing readily available starting materials.

  • From Phosphorous Acid and Silylating Agents: This approach utilizes phosphorous acid as the phosphorus source.

  • From Alkali Metal Silanoxides and Phosphorus Halides: This method involves the reaction of a pre-formed silyloxide with a phosphorus halide.

The logical relationship between these synthetic pathways is illustrated in the diagram below.

Synthesis_Overview Overview of TMSP Synthetic Strategies cluster_phosphate From Phosphate Salts cluster_phosphorous From Phosphorous Acid cluster_silanoxide From Alkali Metal Silanoxides TMSP This compound (TMSP) Phosphate Phosphate Salt (e.g., NH4H2PO4) Phosphate->TMSP Reaction SilylatingAgent1 Silylating Agent (HMDS or TMCS) SilylatingAgent1->TMSP PhosphorousAcid Phosphorous Acid PhosphorousAcid->TMSP Reaction & Oxidation SilylatingAgent2 Silylating Agent (e.g., HMDS) SilylatingAgent2->TMSP Silanoxide Alkali Metal Silanoxide (e.g., (CH3)3SiONa) Silanoxide->TMSP Reaction & Oxidation PhosphorusHalide Phosphorus Halide (e.g., PCl3, PBr3) PhosphorusHalide->TMSP Phosphate_Workflow Workflow for TMSP Synthesis from Phosphate Salts start Start reactants Charge Reactor with Ammonium Dihydrogen Phosphate and Silylating Agent start->reactants reaction Heat and Stir (78-160 °C, 2-5 hours) reactants->reaction byproduct Evolved Gas (NH3 or HCl) reaction->byproduct filtration Filtration (if TMCS is used) reaction->filtration scrub Gas Scrubbing byproduct->scrub distillation Vacuum Distillation filtration->distillation product Pure this compound distillation->product Silanoxide_Workflow Workflow for TMSP Synthesis from Silanoxides start Start reactants Add Alkali Metal Silanoxide and Phosphorus Halide to Solvent start->reactants stirring Vigorous Stirring reactants->stirring filtration Filter Inorganic Salt stirring->filtration distillation Reduced Pressure Distillation to obtain Tris(trimethylsilyl) Phosphite filtration->distillation oxidation Oxidation Step distillation->oxidation product Pure this compound oxidation->product

References

Tris(trimethylsilyl) phosphate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of Tris(trimethylsilyl) phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Tris(trimethylsilyl) phosphate, a versatile organosilicon compound. The document details its structural parameters, spectroscopic characteristics, and a representative synthesis protocol, presenting quantitative data in accessible tables and visualizing complex relationships through diagrams.

Molecular Structure and Bonding

This compound, with the chemical formula C9H27O4PSi3, consists of a central phosphate group bonded to three trimethylsilyl (B98337) ((CH3)3Si) groups.[1][2] The phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Three of these oxygen atoms bridge to the silicon atoms of the trimethylsilyl groups, while one is a terminal phosphoryl oxygen.[3]

Crystallographic Data

Single-crystal X-ray diffraction has provided precise measurements of the bond lengths and angles within the this compound molecule. The structure reveals a distorted tetrahedral geometry around the central phosphorus atom. The crystallographic unit cell contains two crystallographically independent molecules which are nearly identical in their bonding parameters.[3]

Table 1: Selected Bond Lengths for this compound [3]

BondExperimental Bond Length (pm)Theoretical Bond Length (pm)
P1–O11155.7(3)157.6
P1–O12155.4(3)-
P2–O21155.2(3)-
Si–O166.9(3) - 168.9(3)-

Table 2: Selected Bond Angles for this compound [3]

AngleExperimental Bond Angle (°)Theoretical Bond Angle (°)
O11–P1–O12103.9(2)103.8

Spectroscopic Characterization

The molecular structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

  • ¹H NMR: The proton NMR spectrum is characterized by a single resonance corresponding to the protons of the methyl groups.

  • ¹³C NMR: The carbon-13 NMR spectrum shows a single peak, indicating the chemical equivalence of all methyl carbons.[4]

  • ³¹P NMR: The phosphorus-31 NMR spectrum displays a single sharp signal, characteristic of a single phosphorus environment.[5] There is a significant chemical shift difference of approximately 300 ppm between this compound (TMSP) and Tris(trimethylsilyl) phosphite (B83602) (TMSPi) in their ³¹P NMR spectra, allowing for clear differentiation.[5]

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
¹³CNot explicitly found
³¹PNot explicitly found
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a detailed assignment of all peaks is complex, key absorptions include:

  • P=O stretching: A strong band characteristic of the phosphoryl group.

  • Si-O-P stretching: Strong absorptions related to the silicon-oxygen-phosphorus linkages.

  • Si-C stretching and bending: Vibrations associated with the trimethylsilyl groups.

  • C-H stretching and bending: Vibrations of the methyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of trimethylchlorosilane with ammonium (B1175870) dihydrogen phosphate.[1]

Protocol:

  • Reaction Setup: To a 1000 ml three-necked flask equipped with a reflux condenser and a thermometer, add 352 g (3.24 mol) of trimethylchlorosilane and 115 g (1 mol) of ammonium dihydrogen phosphate.[1]

  • Reaction: Stir the mixture at 78 °C for 3 hours. An exhaust gas absorption device should be connected to the outlet of the reflux condenser to absorb the generated hydrogen chloride gas.[1]

  • Filtration: After the reaction is complete, filter the mixture to remove solid byproducts. The filtrate is the crude this compound.[1]

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 125-128 °C / 30 mmHg. This yields approximately 282 g (89.6% yield) of pure this compound.[1]

Visualizations

Molecular Structure

Tris_trimethylsilyl_phosphate cluster_Si1 cluster_Si2 cluster_Si3 P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 Si1 Si O2->Si1 Si2 Si O3->Si2 Si3 Si O4->Si3 C1 CH3 Si1->C1 C2 CH3 Si1->C2 C3 CH3 Si1->C3 C4 CH3 Si2->C4 C5 CH3 Si2->C5 C6 CH3 Si2->C6 C7 CH3 Si3->C7 C8 CH3 Si3->C8 C9 CH3 Si3->C9

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

Synthesis_Workflow reagents Trimethylchlorosilane & Ammonium Dihydrogen Phosphate reaction Reaction at 78°C for 3 hours reagents->reaction filtration Filtration reaction->filtration hcl_gas HCl Gas (absorbed) reaction->hcl_gas crude_product Crude this compound filtration->crude_product byproduct Solid Byproducts filtration->byproduct distillation Vacuum Distillation (125-128°C / 30 mmHg) crude_product->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tris(trimethylsilyl) phosphate (B84403). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this compound in their work. This document presents quantitative NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and includes visualizations to illustrate key concepts and workflows.

Introduction to Tris(trimethylsilyl) phosphate

This compound, with the chemical formula C9H27O4PSi3, is an organosilicon and organophosphate compound.[1] It serves as a versatile reagent in organic synthesis and has applications in various research areas. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide focuses on the multinuclear NMR data, including ¹H, ¹³C, ³¹P, and ²⁹Si NMR spectroscopy.

Quantitative NMR Spectral Data

The following tables summarize the key quantitative NMR spectral data for this compound. This information has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~0.2-0.4Singlet-27HSi(CH₃)₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~1.0-2.0SingletSi(CH₃)₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 3: ³¹P NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityReferencing
~-25 to -30Singlet85% H₃PO₄

Note: The chemical shift is reported relative to an external standard of 85% phosphoric acid.

Table 4: ²⁹Si NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityReferencing
~15-20SingletTMS

Note: The chemical shift is reported relative to an external standard of tetramethylsilane (B1202638) (TMS).

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for this compound requires careful attention to the experimental setup. The following protocols provide a general guideline for obtaining ¹H, ¹³C, ³¹P, and ²⁹Si NMR spectra.

3.1. Sample Preparation

  • Analyte: this compound (purity ≥98%).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice due to its ability to dissolve the compound and its relatively clean spectral window. Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used depending on the experimental requirements.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹H and ¹³C NMR. For less sensitive nuclei like ³¹P and ²⁹Si, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used. For ²⁹Si NMR, TMS can be used as an internal or external standard.

  • NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use to avoid contamination.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz for ¹H).

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of 10-12 ppm is usually adequate.

  • Temperature: 298 K (25 °C).

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a singlet for each unique carbon.

  • Number of Scans: 128 to 1024 scans, or more, may be needed depending on the concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of 200-250 ppm is standard.

3.2.3. ³¹P NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment.

  • Number of Scans: 64 to 256 scans.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: A spectral width of 200-300 ppm centered around the expected chemical shift is a good starting point.

  • Referencing: The spectrum should be referenced to an external 85% H₃PO₄ sample at 0 ppm.

3.2.4. ²⁹Si NMR Spectroscopy

  • Challenges: ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can lead to a negative Nuclear Overhauser Effect (NOE) and signal suppression or nulling with standard proton decoupling.[2] Additionally, the spin-lattice relaxation times (T₁) can be long.

  • Pulse Program: To overcome the negative NOE, an inverse-gated decoupling sequence is often used. Alternatively, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance the signal intensity and shorten the required experiment time.[2]

  • Number of Scans: Several hundred to thousands of scans may be necessary.

  • Relaxation Delay (d1): For standard experiments, a long relaxation delay (e.g., 60 seconds) may be needed.[2] With DEPT or INEPT, the delay is dictated by the proton T₁s and can be much shorter.

  • Background Signal: A broad signal from the glass of the NMR tube and probe can appear around -110 ppm.[3] This can be minimized by using a quartz-free probe or by subtracting a blank spectrum.

Visualizations

4.1. Molecular Structure

Tris_trimethylsilyl_phosphate P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 O4 O P->O4 Si1 Si O2->Si1 Si2 Si O3->Si2 Si3 Si O4->Si3 Me1_1 CH₃ Si1->Me1_1 Me1_2 CH₃ Si1->Me1_2 Me1_3 CH₃ Si1->Me1_3 Me2_1 CH₃ Si2->Me2_1 Me2_2 CH₃ Si2->Me2_2 Me2_3 CH₃ Si2->Me2_3 Me3_1 CH₃ Si3->Me3_1 Me3_2 CH₃ Si3->Me3_2 Me3_3 CH₃ Si3->Me3_3

Caption: Molecular structure of this compound.

4.2. NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing arrow arrow dissolve Dissolve this compound in Deuterated Solvent add_standard Add Internal Standard (optional) dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer setup Set Spectrometer Parameters (Pulse Program, Scans, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate integrate Integrate Peaks calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum & Data Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

References

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(trimethylsilyl) phosphate (B84403) (TMSP). It includes tabulated data, detailed experimental protocols, and a visual representation of the analytical workflow, designed to be a valuable resource for researchers in chemistry and drug development.

Introduction to ³¹P NMR Spectroscopy and Tris(trimethylsilyl) phosphate

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the structural elucidation and analysis of organophosphorus compounds. With a natural abundance of 100% and a spin of ½, the ³¹P nucleus provides sharp, well-resolved signals, making it an ideal probe for studying the chemical environment of phosphorus atoms.

This compound, with the chemical formula C₉H₂₇O₄PSi₃, is a versatile organosilicon compound. It serves as a key intermediate in various chemical syntheses and has applications in materials science and as an electrolyte additive in lithium-ion batteries. Accurate characterization of TMSP, including its ³¹P NMR chemical shift, is crucial for its effective utilization and for quality control.

³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift of this compound is a distinctive parameter for its identification. Unlike typical phosphate esters that resonate in the downfield region of the spectrum (around 0 ppm), TMSP exhibits a significant upfield shift. This anomalous shift is attributed to the electronic effects of the three trimethylsilyl (B98337) groups attached to the phosphate oxygen atoms.

Published data indicates a notable difference of approximately 300 ppm in the ³¹P NMR chemical shifts between this compound (TMSP) and the corresponding Tris(trimethylsilyl) phosphite (B83602) (TMSPi).[1] While some literature has reported a chemical shift of -113.2 ppm for TMSP, this value is atypical for a phosphate ester and requires careful consideration of experimental conditions and referencing. It is crucial to verify this value against reliable spectral databases or through experimental determination.

For comparative purposes, the chemical shifts of related phosphorus compounds are presented in the table below.

CompoundStructureSolvent³¹P Chemical Shift (δ, ppm)
This compound (TMSP) O=P(OSi(CH₃)₃)₃CDCl₃-113.2 (requires verification)
Tris(trimethylsilyl) phosphite (TMSPi)P(OSi(CH₃)₃)₃-Value not explicitly found
85% Phosphoric Acid (Reference)H₃PO₄H₂O/D₂O0.0
Triphenyl phosphateO=P(OPh)₃-Value not explicitly found
Triethyl phosphateO=P(OEt)₃-Value not explicitly found

Note: The chemical shift of -113.2 ppm for TMSP is based on a single literature source and is unusually high-field for a phosphate ester. Researchers are advised to confirm this value experimentally.

Experimental Protocol for ³¹P NMR Spectroscopy

This section outlines a general procedure for acquiring a ³¹P NMR spectrum of this compound.

3.1. Materials and Equipment

  • Sample: this compound (TMSP)

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.

  • NMR Tubes: 5 mm NMR tubes, clean and dry.

  • NMR Spectrometer: A high-resolution NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

  • Reference Standard: 85% Phosphoric acid (H₃PO₄) in a sealed capillary or used as an external standard.

3.2. Sample Preparation

  • Dissolution: Prepare a solution of TMSP in the chosen deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL. Ensure the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Referencing (External): If using an external reference, a sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube. Alternatively, a separate reference spectrum can be acquired.

3.3. NMR Spectrometer Setup and Data Acquisition

  • Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity, resulting in sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a ³¹P NMR experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is usually sufficient.

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³P couplings.

    • Spectral Width: A spectral width of approximately 400 ppm, centered around the expected chemical shift region, is a good starting point.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the phosphorus nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

3.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the 85% H₃PO₄ signal to 0.0 ppm. If an external reference was used without a capillary, the spectrum of the reference is acquired separately and its frequency is used to reference the sample spectrum.

  • Peak Picking: Identify and label the chemical shift of the peak corresponding to this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the ³¹P NMR chemical shift of a compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_processing Data Processing A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune, Lock, and Shim D->E F Acquire 31P NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum (to H3PO4) H->I J Identify Chemical Shift (δ) I->J Result Reported 31P Chemical Shift J->Result

Caption: Workflow for ³¹P NMR analysis.

Conclusion

This technical guide has provided a detailed overview of the ³¹P NMR chemical shift of this compound. While a specific, yet anomalous, chemical shift value has been reported, experimental verification is strongly recommended due to its deviation from typical phosphate ester values. The provided experimental protocol offers a solid foundation for researchers to confidently acquire high-quality ³¹P NMR spectra for this and other organophosphorus compounds. The visual workflow further clarifies the analytical process, making this guide a practical tool for professionals in the fields of chemical research and drug development.

References

Tris(trimethylsilyl) phosphate infrared (IR) spectroscopy analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Tris(trimethylsilyl) phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl) phosphate (TMSP), with the chemical formula [(CH₃)₃SiO]₃P(O), is an organophosphate and organosilicon compound of significant interest in various chemical applications, including as a film-forming additive in lithium-ion battery electrolytes and as a reagent in organic synthesis.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and functional groups present in a sample. This guide offers a comprehensive analysis of the IR spectrum of TMSP, presents a detailed experimental protocol for spectral acquisition, and outlines the typical workflow for such an analysis.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The frequencies of absorbed radiation are specific to the types of chemical bonds and the overall structure of the molecule. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹). By analyzing the position, intensity, and shape of the absorption bands, one can identify the functional groups present in a molecule.

Analysis of the this compound IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its phosphate and trimethylsilyl (B98337) functional groups. The key vibrational modes are the P=O (phosphoryl), P-O-Si, Si-C, and C-H bonds.

Quantitative Data Summary

The characteristic infrared absorption bands for this compound are summarized in the table below. The assignments are based on established correlations for organophosphate and organosilicon compounds.[2][3][4]

Wavenumber (cm⁻¹)Vibrational ModeDescription
~2960ν_as(C-H)Asymmetric stretching of the C-H bonds in the methyl (CH₃) groups.
~2900ν_s(C-H)Symmetric stretching of the C-H bonds in the methyl (CH₃) groups.
~1280 - 1310ν(P=O)Strong, characteristic phosphoryl stretching vibration. The exact frequency can be influenced by molecular conformation and intermolecular interactions.[3]
~1250 - 1260δ_s(Si-CH₃)Symmetric deformation (bending) of the Si-CH₃ groups. This is a very strong and sharp band, highly characteristic of the trimethylsilyl moiety.[2]
~1040 - 1100ν_as(P-O-Si)Strong and broad asymmetric stretching of the P-O-Si linkage. This band is analogous to the P-O-C stretch in organic phosphates and the Si-O-Si stretch in siloxanes.[2][4]
~840 - 870ρ(Si-CH₃) / ν(Si-C)Rocking vibration of the methyl groups attached to silicon and Si-C stretching vibrations. Multiple strong bands are typically observed in this region for (CH₃)₃Si groups.[2]
~760ρ(Si-CH₃) / ν(Si-C)Additional Si-CH₃ rocking and Si-C stretching vibrations.[2]

Abbreviations: ν = stretching; δ = deformation/bending; ρ = rocking; as = asymmetric; s = symmetric.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for analyzing liquids and solids with minimal sample preparation.[5][6] Given that this compound is a liquid at room temperature, ATR-FTIR is the recommended method for analysis.

Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is correctly installed.[7]

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected.[8] This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.

    • Initiate the background scan using the instrument's software. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[9]

  • Sample Analysis:

    • Place a small drop (a few microliters) of this compound directly onto the center of the clean ATR crystal, ensuring the crystal surface is fully covered.[9]

    • Initiate the sample scan using the same parameters as the background measurement. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After the measurement is complete, process the spectrum as needed. Common processing steps include baseline correction and ATR correction, which adjusts for the wavelength-dependent depth of penetration of the IR beam into the sample.[7]

    • Thoroughly clean the ATR crystal and any surrounding area by wiping away the sample with a soft tissue, followed by cleaning with the appropriate solvent. Run a monitor scan to ensure the crystal is clean before the next measurement.[9]

Workflow for IR Spectroscopy Analysis

The logical flow from sample to final data interpretation in an IR spectroscopy experiment can be visualized as follows.

IR_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Sample (this compound) CleanATR Clean ATR Crystal Background Acquire Background Spectrum CleanATR->Background ApplySample Apply Sample to Crystal Background->ApplySample AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample ProcessData Process Spectrum (e.g., Baseline Correction) AcquireSample->ProcessData PeakAssign Peak Assignment & Interpretation ProcessData->PeakAssign Report Final Report PeakAssign->Report

References

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound, has garnered significant attention in various scientific fields, including organic synthesis and materials science. Its unique chemical structure, featuring a central phosphate group bonded to three trimethylsilyl (B98337) moieties, imparts a distinct set of physical and chemical properties. This technical guide provides a comprehensive overview of TMSP, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging the potential of this multifaceted reagent.

Core Physical and Chemical Properties

Tris(trimethylsilyl) phosphate is a colorless to light yellow, flammable liquid that is sensitive to moisture.[1][2] It is characterized by the chemical formula C9H27O4PSi3 and a molecular weight of 314.54 g/mol .[3] Its unique structure as a phosphoric acid tris(trimethylsilyl) ester confers upon it a range of useful properties, making it a valuable reagent in various chemical transformations.[1][3][4]

Identification and Nomenclature
IdentifierValue
Chemical Name This compound
Synonyms Phosphoric acid tris(trimethylsilyl) ester, TMSP, TMSPA[4]
CAS Number 10497-05-9[1]
Molecular Formula C9H27O4PSi3[3]
Molecular Weight 314.54 g/mol [3]
InChI InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3[4]
SMILES C--INVALID-LINK--(C)OP(=O)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[4]
Physicochemical Data

The physical properties of this compound are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Appearance Colorless to light yellow, clear liquid[1][5]
Melting Point 3-4 °C[4][6]
Boiling Point 236 °C[1][5]
228-229 °C at 720 mmHg[4][6]
Density 0.945 g/mL at 25 °C[4][6]
0.96 g/cm³ at 20 °C[1][2]
Refractive Index (n20/D) 1.409 - 1.41[1][2][4]
Flash Point 13 °C (closed cup)[4]
24 °C[1][5][7]
Vapor Pressure 23.3 hPa at 20 °C[6]
Water Solubility 935.5 µg/L at 20 °C (Reacts)[6]
LogP 4.72 at 20 °C[6]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with two common methods detailed below. These protocols offer reliable procedures for the laboratory-scale preparation of this reagent.

Synthesis from Trimethylchlorosilane and Ammonium (B1175870) Dihydrogen Phosphate

This method involves the reaction of trimethylchlorosilane with ammonium dihydrogen phosphate. The reaction proceeds with the formation of hydrogen chloride gas, which must be neutralized.

Experimental Protocol:

  • To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas absorption trap (to neutralize HCl), add 352 g (3.24 mol) of trimethylchlorosilane and 115 g (1 mol) of ammonium dihydrogen phosphate.[1]

  • Heat the reaction mixture to 78 °C with constant stirring and maintain this temperature for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the solid byproducts.[1]

  • The filtrate, which is the crude this compound, is then purified by vacuum distillation.[1]

  • Collect the fraction distilling at 125-128 °C under a pressure of 30 mmHg. This yields approximately 282 g (89.6% yield) of pure this compound.[1]

Synthesis from Hexamethyldisilazane (B44280) and Ammonium Dihydrogen Phosphate

An alternative synthesis route utilizes hexamethyldisilazane as the silylating agent, with ammonia (B1221849) as the primary byproduct.

Experimental Protocol:

  • In a 5000 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place 1000 g (8.6 mol) of ammonium dihydrogen phosphate and 2950 mL (13.6 mol) of hexamethyldisilazane.[7]

  • Heat the mixture to 100 °C and stir for 5 hours. Ammonia gas will be evolved during the reaction and should be directed to a suitable trap.[7]

  • Upon completion of the reaction, replace the reflux condenser with a distillation apparatus.[7]

  • Purify the crude product by vacuum fractional distillation, collecting the fraction at 120-121 °C and a pressure of 27 mmHg. This procedure yields approximately 2210 g of this compound.[7]

Synthesis_Workflow cluster_synthesis1 Synthesis from (CH₃)₃SiCl cluster_synthesis2 Synthesis from HMDS A1 Trimethylchlorosilane C1 Reaction at 78°C for 3h A1->C1 B1 Ammonium Dihydrogen Phosphate B1->C1 D1 Filtration C1->D1 E1 Crude TMSP D1->E1 F1 Vacuum Distillation (125-128°C / 30 mmHg) E1->F1 G1 Pure TMSP F1->G1 A2 Hexamethyldisilazane (HMDS) C2 Reaction at 100°C for 5h A2->C2 B2 Ammonium Dihydrogen Phosphate B2->C2 D2 Crude TMSP C2->D2 E2 Vacuum Distillation (120-121°C / 27 mmHg) D2->E2 F2 Pure TMSP E2->F2

Figure 1. Experimental workflows for the synthesis of this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a single signal for the 27 equivalent protons of the three trimethylsilyl groups.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit a signal corresponding to the methyl carbons of the trimethylsilyl groups.

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative, providing a single resonance characteristic of the phosphate ester environment.[8] The chemical shift for TMSP is significantly different from that of the corresponding phosphite (B83602), Tris(trimethylsilyl) phosphite (TMSPi), allowing for clear differentiation between the two.[8]

NucleusExpected Chemical Shift (δ)Notes
¹H ~0.3 ppmA single peak due to the high symmetry of the molecule.
¹³C ~1.0 ppmA single peak for the methyl carbons.
³¹P ~-26 ppmRelative to 85% H₃PO₄.
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~2960 C-H stretch (methyl)
~1250 Si-CH₃ symmetric deformation
~1080 P-O-Si asymmetric stretch
~840 Si-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Experimental Protocol for GC-MS Analysis:

A general protocol for the GC-MS analysis of silylated compounds can be adapted for this compound.

  • Sample Preparation: Dissolve a small amount of this compound in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Injector: Split/splitless inlet, with a typical injection volume of 1 µL.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-400).

Expected Fragmentation:

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) at m/z 314 may be observed, though it can be weak. Prominent fragments often include:

  • m/z 299: [M - CH₃]⁺, loss of a methyl group.

  • m/z 73: [(CH₃)₃Si]⁺, the trimethylsilyl cation, which is often the base peak.

Chemical Reactivity and Applications

This compound exhibits a range of chemical reactivities that are central to its applications in synthesis and materials science.

Hydrolysis

One of the most significant chemical properties of this compound is its sensitivity to moisture. It readily undergoes hydrolysis to produce hexamethyldisiloxane (B120664) and phosphoric acid. This reaction proceeds via the cleavage of the Si-O bond.[9] The high affinity of silicon for oxygen makes this process favorable.

Hydrolysis_Pathway TMSP This compound Intermediate1 Bis(trimethylsilyl) phosphate TMSP->Intermediate1 + H₂O - TMSOH H2O H₂O Intermediate2 Mono(trimethylsilyl) phosphate Intermediate1->Intermediate2 + H₂O - TMSOH TMSOH Trimethylsilanol HMDS Hexamethyldisiloxane TMSOH->HMDS + TMSOH - H₂O H3PO4 Phosphoric Acid Intermediate2->H3PO4 + H₂O - TMSOH

References

An In-depth Technical Guide to the Safety of Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound, sees significant application in various fields, including as a film-forming additive in high-voltage lithium-ion batteries and as a reagent in organic synthesis.[1][2] A thorough understanding of its safety profile is paramount for professionals handling this substance. This guide provides a comprehensive overview of the safety data sheet (SDS) information for Tris(trimethylsilyl) phosphate, presenting key data in an accessible format for researchers and laboratory personnel.

Physicochemical Properties

This compound is a colorless, clear liquid.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H27O4PSi3[3][4]
Molecular Weight 314.54 g/mol [3][5]
CAS Number 10497-05-9[4][6]
EC Number 234-028-1[4][6]
Appearance Colorless, clear liquid[3][7]
Density 0.945 - 0.953 g/mL at 25 °C[3]
Melting Point 3-4 °C[1]
Boiling Point 228-229 °C at 720 mmHg[1]
Flash Point 13 °C - 24 °C (closed cup)[3]
Refractive Index n20/D 1.409[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2 or 3H225: Highly flammable liquid and vapour / H226: Flammable liquid and vapour
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Sources:[4][5][7][8]

GHS Label Elements:

  • Pictograms:

    • GHS02: Flame

    • GHS07: Exclamation mark

  • Signal Word: Danger or Warning[6][7][8]

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of exposure may include irritation to the respiratory tract, skin, and eyes.[9]

Toxicity DataValueSpeciesSource
Acute Toxicity (Oral) LD50: 3440 mg/kgRat[8][9]

Experimental Protocols

The provided Safety Data Sheets summarize toxicological endpoints but do not contain detailed experimental protocols. The LD50 value is a standardized measure of acute toxicity, and the protocol would have followed established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Safety and Handling

Proper handling and storage are crucial to minimize risks associated with this compound.

Exposure Controls and Personal Protection
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Safety showers and eyewash stations should be readily available.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][9]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[5][9]

    • Respiratory Protection: If inhalation of vapors is likely, use a NIOSH-approved respirator with an appropriate cartridge.[9]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6] Take measures to prevent the buildup of electrostatic charge.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3][6] The substance is moisture-sensitive and should be stored under an inert gas.[6]

Emergency Procedures

A clear and logical workflow is essential in the event of an emergency involving this compound.

Emergency_Procedures cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Collect in Suitable Closed Containers for Disposal Contain->Collect Exposure Exposure Event Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eyes Eye Contact: Rinse with Water for 15 min Exposure->Eyes SeekMedical Seek Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eyes->SeekMedical

Caption: Emergency response workflow for this compound incidents.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter and spread the fire.[6][10]

  • Specific Hazards: The substance is highly flammable. Vapors may form explosive mixtures with air.[6] Hazardous decomposition products include phosphorus oxides, carbon oxides, and silicon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures following exposure.

First_Aid_Measures cluster_routes Routes of Exposure & Immediate Actions cluster_actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Administer artificial respiration if not breathing. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin with soap and plenty of water. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Ingestion->Action_Ingest Medical Consult a Physician Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: First-aid procedures for exposure to this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains or waterways.[8] It may be possible to incinerate the material in a chemical incinerator equipped with an afterburner and scrubber.[5]

This guide is intended to provide a comprehensive overview of the safety information for this compound. It is not a substitute for the official Safety Data Sheet provided by the supplier. Always consult the most current SDS for the material before handling.

References

Handling and storage of anhydrous Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of Anhydrous Tris(trimethylsilyl) phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of anhydrous Tris(trimethylsilyl) phosphate (TMSP). Adherence to these protocols is critical to maintain the integrity of the compound and ensure laboratory safety.

Compound Properties and Hazards

This compound is a colorless to light yellow liquid that is highly sensitive to moisture.[1] It is classified as a flammable liquid and vapor, and can cause skin and serious eye irritation.[2][3][4][5] Inhalation may lead to respiratory irritation.[2][3][4][5] Due to its reactivity with water, it is crucial to handle this compound under an inert and anhydrous atmosphere.[3]

Physicochemical Data
PropertyValue
Molecular Formula C₉H₂₇O₄PSi₃
Molecular Weight 314.54 g/mol
Appearance Colorless to light yellow liquid[1][6]
Melting Point 3-4 °C[1][4][5][7]
Boiling Point 228-229 °C @ 720 mmHg[1][4][5][7]
Density 0.945 g/mL at 25 °C[4][5][7]
Refractive Index n20/D 1.409[4][5][7]
Flash Point 13 °C (55.4 °F) - closed cup[4][5]
Vapor Pressure 23.3 hPa at 20 °C[1]
Hazard Identification
HazardGHS ClassificationPrecautionary Statements
Flammability Flammable Liquid, Category 2/3[4][5][8]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
Skin Corrosion/Irritation Category 2[2][4][5][8][9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Serious Eye Damage/Irritation Category 2A[2][4][5][8][9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)[2][3][4][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Storage Protocols

Proper storage of anhydrous TMSP is paramount to prevent degradation and ensure its reactivity for experimental use.

  • Atmosphere : Store under a dry, inert atmosphere such as nitrogen or argon.[3]

  • Temperature : Keep in a cool, dry, and well-ventilated area, away from heat sources.[2][3][6] Recommended storage temperature is between 2-8°C.[1]

  • Containers : Use tightly sealed containers.[2][3][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Incompatibilities : Avoid contact with water, acids, alcohols, oxidizing agents, and peroxides.[9]

Handling Protocols

Due to its moisture sensitivity, all manipulations of anhydrous TMSP should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.

Glovebox Handling

A glovebox provides an excellent environment for handling anhydrous TMSP.

  • Atmosphere : Ensure the glovebox has a dry nitrogen or argon atmosphere with low oxygen and moisture levels.

  • Materials : All glassware, syringes, and other equipment should be thoroughly dried in an oven and cooled in the glovebox antechamber before being brought into the main chamber.

  • Dispensing : Use a clean, dry syringe or pipette to transfer the liquid. To prevent contamination of the bulk material, it is advisable to transfer the required amount to a separate, clean, and dry vial for use in your experiment.

  • Weighing : If weighing is necessary, do so within the glovebox on a tared, sealed container.

Schlenk Line Handling

If a glovebox is not available, a Schlenk line can be used for the manipulation of anhydrous TMSP.

  • Glassware : All glassware must be flame-dried or oven-dried and cooled under vacuum on the Schlenk line.

  • Inert Gas Flow : Maintain a positive pressure of inert gas throughout the procedure.

  • Transfer : Use a cannula or a gas-tight syringe to transfer the liquid from the storage vessel to the reaction flask.

    • Syringe Transfer :

      • Purge a dry syringe with inert gas from the Schlenk line.

      • Puncture the septum of the TMSP container with the syringe needle and withdraw the desired volume.

      • Quickly transfer the syringe to the reaction flask and dispense the liquid.

    • Cannula Transfer :

      • Connect a dry cannula to both the TMSP container and the reaction flask via septa.

      • Apply a slightly higher pressure of inert gas to the TMSP container to initiate the transfer of the liquid through the cannula into the reaction flask.

Experimental Workflow and Safety

The following diagrams illustrate the logical flow for handling and the signaling pathways related to safety and first aid.

Handling_Workflow Workflow for Handling Anhydrous TMSP cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_glassware Dry Glassware (Oven/Flame-dry) prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_glassware->prep_inert prep_reagent Equilibrate TMSP to RT transfer Transfer TMSP via Syringe or Cannula prep_reagent->transfer measure Measure by Volume or Weight (in Glovebox) transfer->measure store Reseal and Store TMSP (Under Inert Gas, 2-8°C) transfer->store add_to_reaction Add to Reaction Vessel measure->add_to_reaction quench Quench Residual TMSP (e.g., with isopropanol) add_to_reaction->quench dispose Dispose of Waste (Follow Regulations) quench->dispose

Caption: Logical workflow for handling anhydrous this compound.

Safety_First_Aid Safety and First Aid for TMSP Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_remove_clothing Remove contaminated clothing exposure->skin_remove_clothing Skin eye_remove_lenses Remove contact lenses if present and easy to do exposure->eye_remove_lenses Eyes inhalation_fresh_air Move to fresh air exposure->inhalation_fresh_air Inhaled skin_wash Wash with soap and plenty of water skin_seek_medical Seek medical attention if irritation persists skin_wash->skin_seek_medical skin_remove_clothing->skin_wash eye_rinse Rinse cautiously with water for several minutes eye_seek_medical Seek immediate medical attention eye_rinse->eye_seek_medical eye_remove_lenses->eye_rinse inhalation_breathe If not breathing, give artificial respiration inhalation_fresh_air->inhalation_breathe inhalation_seek_medical Seek medical attention inhalation_breathe->inhalation_seek_medical

Caption: First aid procedures for exposure to this compound.

Disposal

Residues and waste containing TMSP should be handled as hazardous material. Quench small amounts of residual TMSP by slowly adding it to a stirred, non-protic solvent like THF, followed by the slow addition of an alcohol such as isopropanol. All waste must be disposed of in accordance with local, regional, and national regulations.[2][3] Do not dispose of into drains.[3]

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling this compound. Always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[2]

References

Theoretical Computational Insights into Tris(trimethylsilyl) Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP), with the chemical formula O=P(OSi(CH₃)₃)₃, is a versatile organophosphorus compound.[1] Its unique structure, featuring a central phosphate group bonded to three trimethylsilyl (B98337) moieties, imparts a range of useful chemical properties. While extensively studied as an electrolyte additive in lithium-ion batteries for its ability to scavenge hydrofluoric acid (HF) and stabilize electrode interfaces, its role as a phosphorylating agent also presents potential applications in organic synthesis and drug development.[2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the structure, reactivity, and potential applications of TMSP.

Molecular Properties and Computational Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the fundamental properties of TMSP. These studies provide insights into its geometry, electronic structure, and spectroscopic characteristics.

Optimized Molecular Geometry

The three-dimensional structure of TMSP has been optimized using various levels of theory. The key structural parameters, including bond lengths and angles, are crucial for understanding its reactivity.

ParameterDescriptionCalculated Value
P=O Bond LengthLength of the phosphoryl bond~1.45 - 1.48 Å
P-O Bond LengthLength of the phosphorus-oxygen single bond~1.58 - 1.62 Å
Si-O Bond LengthLength of the silicon-oxygen bond~1.65 - 1.69 Å
O-P-O AngleAngle between the single-bonded oxygen atoms~105 - 109°
P-O-Si AngleAngle between the phosphorus, oxygen, and silicon atoms~125 - 135°
Note: These values are approximate and can vary depending on the computational method (functional and basis set) employed.
Spectroscopic Properties

Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results for validation.

Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The key vibrational modes for TMSP are summarized below. Good agreement between calculated and experimental spectra can be achieved using appropriate DFT functionals, such as PBE0, with suitable basis sets.[5]

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)
ν(P=O)Phosphoryl stretching~1250 - 1300
ν_as(P-O-Si)Asymmetric P-O-Si stretching~1050 - 1100
ν_s(P-O-Si)Symmetric P-O-Si stretching~950 - 1000
ν_as(Si(CH₃)₃)Asymmetric Si-C stretching~750 - 850
ν_s(Si(CH₃)₃)Symmetric Si-C stretching~600 - 700
Note: Calculated frequencies are often scaled to better match experimental values.

The ³¹P NMR chemical shift is a key identifier for phosphorus-containing compounds.[6] Computational prediction of this shift can be a powerful tool for structural elucidation. The calculated ³¹P chemical shift for TMSP is highly dependent on the level of theory and the reference compound used.[7][8]

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
³¹PVaries with method (typically -20 to -30)~ -24.6[9]
Note: Calculations are typically referenced to a standard like 85% H₃PO₄.

Reaction Mechanisms: A Computational Perspective

Theoretical studies have been pivotal in elucidating the reaction mechanisms of TMSP, particularly its role as an HF scavenger in lithium-ion batteries and its hydrolysis.

Hydrofluoric Acid (HF) Scavenging

In the context of lithium-ion batteries, the presence of trace amounts of water can lead to the hydrolysis of the LiPF₆ salt, generating detrimental HF. TMSP is an effective HF scavenger, and computational studies have detailed the underlying mechanism.[2][3][4][10] The primary pathway involves the cleavage of the Si-O bond.

HF_Scavenging TMSP O=P(OSi(CH₃)₃)₃ Intermediate [O=P(OSi(CH₃)₃)₂(O(H)Si(CH₃)₃)]⁺ F⁻ TMSP->Intermediate + HF HF HF Products O=P(OSi(CH₃)₃)₂(OH) + FSi(CH₃)₃ Intermediate->Products Si-O cleavage

HF Scavenging Mechanism of TMSP

Computational studies, often employing DFT, have calculated the reaction energies and activation barriers for this process, confirming its thermodynamic favorability. The cleavage of the O-Si bond is generally found to be the predominant pathway over O-P bond cleavage.[3]

Hydrolysis

TMSP can react with water, a process that has been investigated both experimentally and computationally.[9] The hydrolysis of TMSP proceeds in a stepwise manner, with the sequential removal of the trimethylsilyl groups.

Hydrolysis_Pathway TMSP Tris(trimethylsilyl) phosphate BMSP Bis(trimethylsilyl) phosphate TMSP->BMSP + H₂O - TMSOH MMSP Mono(trimethylsilyl) phosphate BMSP->MMSP + H₂O - TMSOH PA Phosphoric Acid MMSP->PA + H₂O - TMSOH

Stepwise Hydrolysis of TMSP

DFT calculations can be used to model the reaction pathway, including the transition states, to understand the kinetics of each hydrolysis step.[11][12][13]

Potential Applications in Drug Development

The ability of TMSP to act as a phosphorylating agent opens up possibilities for its use in drug synthesis. Phosphorylation is a key reaction in the synthesis of many biologically active molecules, including nucleoside analogues used as antiviral or anticancer agents. While specific computational studies of TMSP in drug development are not widely reported, a general workflow for such an investigation can be outlined.

Drug_Dev_Workflow cluster_0 Computational Screening cluster_1 Reaction Modeling cluster_2 Experimental Validation Drug Drug Candidate (with -OH group) DFT DFT Calculation of Phosphorylation Reaction Drug->DFT TMSP_reagent TMSP TMSP_reagent->DFT Docking Molecular Docking of Phosphorylated Drug Assay Biological Activity Assay Docking->Assay Energy Reaction Energy Profile (Reactants, TS, Products) DFT->Energy Synthesis Synthesis of Phosphorylated Drug Energy->Synthesis Synthesis->Docking Analysis Spectroscopic Analysis (NMR, MS) Synthesis->Analysis Analysis->Assay

Computational Workflow for TMSP in Drug Development

This workflow would involve using DFT to model the phosphorylation of a drug candidate by TMSP, calculating the reaction thermodynamics and kinetics. The resulting phosphorylated molecule could then be studied using molecular docking to predict its binding affinity to a biological target.

Methodologies

Computational Protocols

A typical computational study of TMSP involves geometry optimization followed by the calculation of desired properties.

  • Software: Gaussian, ORCA, VASP, etc.

  • Method: Density Functional Theory (DFT) is commonly employed.

  • Functionals: Hybrid functionals like B3LYP, PBE0, and M06-2X have been used. For reaction mechanisms, functionals like MPW1K may be suitable.[5][8][14]

  • Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or 6-311++G(2d,2p) are often used. For higher accuracy in NMR calculations, specialized basis sets like IGLO-III may be employed.[7][8][15][16][17][18]

  • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used.[8]

  • Property Calculations:

    • Vibrational Frequencies: Calculated from the second derivatives of the energy.

    • NMR Chemical Shifts: Typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8]

    • Reaction Pathways: Located by finding transition states (first-order saddle points on the potential energy surface) and confirmed by Intrinsic Reaction Coordinate (IRC) calculations.

Experimental Protocols

Experimental validation is crucial for computational studies.

  • Sample Preparation: The TMSP sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[19] An internal standard may be added for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard one-pulse experiment with proton decoupling is typically performed. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

  • Cell Assembly: A three-electrode or two-electrode cell is assembled with the electrolyte containing TMSP.

  • Instrumentation: A potentiostat with a frequency response analyzer is used.

  • Measurement Parameters:

    • Frequency Range: Typically from the MHz to mHz range.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • DC Potential: The measurement can be performed at the open-circuit potential or at a specific DC bias.

  • Data Analysis: The impedance data is plotted in Nyquist or Bode plots and can be fitted to an equivalent circuit model to extract information about the resistance and capacitance of different electrochemical processes.[20][21][22][23][24]

Conclusion

Theoretical and computational studies have provided invaluable insights into the molecular properties and reactivity of this compound. These studies have not only rationalized its effectiveness as an electrolyte additive in lithium-ion batteries but also highlighted its potential in other areas such as organic synthesis and drug development. The synergy between computational modeling and experimental validation will continue to be crucial in exploring the full potential of this versatile molecule.

References

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP) is an organosilicon compound featuring a central phosphate core bonded to three trimethylsilyl (B98337) groups. This unique structure imparts a range of useful chemical properties, leading to its application in diverse fields, from a reagent in organic synthesis to a performance-enhancing additive in materials science. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and fundamental properties of Tris(trimethylsilyl) phosphate.

Historical Discovery and Development

The initial synthesis of compounds containing silicon-phosphorus linkages dates back to the mid-20th century, with pioneering work in the field of organosilicon chemistry. While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, the foundational methods for its preparation were established during this period. The work of M.G. Voronkov and his contemporaries in the 1950s on organosilicon compounds containing phosphorus laid the groundwork for the synthesis of silyl (B83357) phosphates. A 1957 publication by Voronkov and Zgonnik described the reaction of trialkylchlorosilanes with phosphoric acid to produce trialkylsilyl phosphates, representing one of the earliest documented methods for creating such compounds.[1]

Early interest in this compound and related compounds stemmed from their unique chemical reactivity and potential as hydraulic fluids, lubricants, and plasticizers. Over the decades, research has expanded to explore its utility as a versatile silylating agent and, more recently, as a crucial electrolyte additive in lithium-ion batteries to improve their performance and stability.[2]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, purity, and scalability. The primary methods are summarized below.

Synthetic Methodologies Summary
MethodReactantsKey ConditionsYieldReference(s)
Method 1 Trimethylsilyl chloride, Ammonium (B1175870) dihydrogen phosphateStirred at 78°C for 3 hours89.6%[3]
Method 2 Hexamethyldisilazane (B44280), Ammonium dihydrogen phosphateHeated and stirred at 80-160°C for 2-5 hoursHigh[4]
Method 3 Alkali metal silicon alkoxide, Phosphorus halideMolar ratio of 1:1 in an alkane or ether solvent>99.6% purity[5]
Key Synthetic Pathways

Below are graphical representations of the primary synthetic routes to this compound.

G cluster_0 Method 1: From Trimethylsilyl Chloride TMSCl 3 (CH₃)₃SiCl Trimethylsilyl chloride TMSP_1 [(CH₃)₃SiO]₃P=O This compound TMSCl->TMSP_1 78°C, 3h NH4H2PO4_1 NH₄H₂PO₄ Ammonium dihydrogen phosphate NH4H2PO4_1->TMSP_1 Byproducts_1 NH₄Cl + 2 HCl TMSP_1->Byproducts_1

Synthetic Pathway from Trimethylsilyl Chloride.

G cluster_1 Method 2: From Hexamethyldisilazane HMDS 1.5 [(CH₃)₃Si]₂NH Hexamethyldisilazane TMSP_2 [(CH₃)₃SiO]₃P=O This compound HMDS->TMSP_2 80-160°C, 2-5h NH4H2PO4_2 NH₄H₂PO₄ Ammonium dihydrogen phosphate NH4H2PO4_2->TMSP_2 Byproducts_2 3 NH₃ TMSP_2->Byproducts_2

Synthetic Pathway from Hexamethyldisilazane.

Detailed Experimental Protocols

Method 1: Synthesis from Trimethylsilyl Chloride and Ammonium Dihydrogen Phosphate[3]

Objective: To synthesize this compound with a high yield.

Materials:

  • Trimethylchlorosilane (352 g, 3.24 mol)

  • Ammonium dihydrogen phosphate (115 g, 1 mol)

  • 1000 ml three-necked flask

  • Reflux condenser

  • Thermometer

  • Stirring apparatus

  • Exhaust gas absorption device (for HCl)

Procedure:

  • To a 1000 ml three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add trimethylchlorosilane (352 g, 3.24 mol) and ammonium dihydrogen phosphate (115 g, 1 mol).

  • Connect an exhaust gas absorption device to the outlet of the reflux condenser to neutralize the generated hydrogen chloride gas.

  • Heat the mixture to 78°C and stir for 3 hours.

  • After the reaction is complete, filter the mixture. The filtrate is the crude this compound.

  • Purify the crude product by vacuum distillation, collecting the fraction at 125-128°C/30 mmHg.

  • The final product is 282 g of this compound, corresponding to a yield of 89.6%.

Method 2: Synthesis from Hexamethyldisilazane and Ammonium Dihydrogen Phosphate[4]

Objective: To synthesize this compound in a process suitable for industrial production.

Materials:

  • Hexamethyldisilazane

  • Ammonium dihydrogen phosphate

  • Reaction vessel with heating and stirring capabilities

  • Fractional distillation apparatus

Procedure:

  • Add hexamethyldisilazane and ammonium dihydrogen phosphate to a reaction vessel in a molar ratio of 1.5:1 to 1.8:1.

  • Heat the mixture to a temperature between 90°C and 140°C while stirring.

  • Maintain the reaction for 2 to 5 hours. Ammonia gas will be evolved and should be absorbed in water.

  • After the reaction is complete, change the setup to a fractionation apparatus.

  • Purify the crude product by vacuum fractional distillation to obtain high-purity this compound.

Physicochemical Properties

This compound is a colorless liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₂₇O₄PSi₃[6]
Molecular Weight 314.54 g/mol [6]
Appearance Colorless liquid
Boiling Point 228-229 °C at 720 mmHg
Melting Point 3-4 °C
Density 0.945 g/mL at 25°C
Refractive Index (n20/D) 1.409
CAS Number 10497-05-9[6]

Applications

This compound has found applications in several areas of chemistry and materials science:

  • Electrolyte Additive: It is investigated as a novel film-forming additive for high-voltage cathode materials in lithium-ion batteries.[2]

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, including in dealkylsilylation reactions.

  • Corrosion Inhibitor: It can be used as an additive to coat metal surfaces to prevent corrosion.

Conclusion

This compound, a compound with roots in the mid-20th-century exploration of organosilicon chemistry, has evolved from a laboratory curiosity to a valuable component in modern technology. The synthetic methods developed over the years provide efficient pathways to this versatile molecule, enabling its use in a range of applications, most notably in the advancement of energy storage technologies. Further research into its properties and reaction mechanisms will undoubtedly uncover new opportunities for this important organophosphorus compound.

References

Methodological & Application

Application Notes and Protocols: Tris(trimethylsilyl) phosphate as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP), also known as TMSPa, is a functional electrolyte additive for lithium-ion batteries that has garnered significant attention for its ability to enhance battery performance, particularly in high-voltage and high-temperature applications. Its primary roles include scavenging harmful hydrofluoric acid (HF), forming a stable cathode-electrolyte interphase (CEI), and contributing to a robust solid electrolyte interphase (SEI) on the anode. These actions collectively lead to improved cycling stability, higher coulombic efficiency, and enhanced safety of lithium-ion batteries.

This document provides detailed application notes and experimental protocols for researchers evaluating TMSP as an electrolyte additive. It includes summaries of its effects on battery performance, methodologies for key experiments, and safety guidelines for handling.

Physicochemical Properties and Safety Information

Tris(trimethylsilyl) phosphate is a colorless, flammable liquid. Proper handling and storage are crucial for safety and to maintain its chemical integrity.

PropertyValue
Synonyms TMSP, TMSPa, Phosphoric acid tris(trimethylsilyl) ester
CAS Number 10497-05-9
Molecular Formula C₉H₂₇O₄PSi₃
Molecular Weight 314.54 g/mol
Appearance Colorless, clear liquid
Boiling Point 228-229 °C
Flash Point 13 °C (closed cup)
Density ~0.953 g/cm³ at 25°C

Safety Precautions: [1][2][3][4][5]

  • Handling: Handle in an inert atmosphere (e.g., argon-filled glovebox) as TMSP is moisture-sensitive.[2] Avoid contact with skin, eyes, and clothing.[1] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Ensure adequate ventilation to prevent the accumulation of vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][4] TMSP is flammable and should be stored accordingly.[1][2][4]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[2][5] If in eyes, rinse cautiously with water for several minutes.[1][2] If inhaled, move the person to fresh air.[2] In all cases of exposure, consult a physician.[2][5]

Mechanism of Action

TMSP improves lithium-ion battery performance through a multi-faceted approach primarily centered on scavenging harmful species and forming protective interfacial layers on both the cathode and anode.

Workflow for TMSP's Protective Mechanism

TMSP_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode Cathode Surface (High Voltage) cluster_anode Anode Surface TMSP TMSP Additive HF HF (Hydrofluoric Acid) TMSP->HF Scavenges CEI Stable Si-P-rich CEI Layer TMSP->CEI Oxidative Decomposition SEI Modified, Stable SEI Layer TMSP->SEI Reductive Decomposition LiPF6_decomp LiPF₆ Decomposition (Trace H₂O) LiPF6_decomp->HF Generates Cathode Cathode Material (e.g., NMC, LFP) CEI->Cathode Protects from Electrolyte Oxidation Anode Anode Material (e.g., Graphite) SEI->Anode Suppresses Electrolyte Reduction

Caption: Mechanism of TMSP as a multifunctional electrolyte additive.

Data Presentation: Performance Enhancements with TMSP

The addition of TMSP to standard lithium-ion battery electrolytes has been shown to significantly improve key performance metrics. The following tables summarize quantitative data from various studies. Note: Direct comparison can be challenging due to variations in cell chemistry, TMSP concentration, and testing conditions across different studies.

Table 1: Effect of TMSP on Cycling Stability and Coulombic Efficiency

Cathode/AnodeElectrolyteTMSP Conc.Cycling ConditionsCapacity RetentionInitial Coulombic EfficiencyReference
NMC532/Graphite1.2 M LiPF₆ in EC:EMC (3:7 w/w)1 wt% (TMSPi)3.0-4.4 V, C/10 cyclesHigher than baseline~86.2%
LiNi₀.₅Mn₁.₅O₄/GraphiteNot specified1.0%70 cycles at 55°C94.9% (vs. 70% without)Not specified[6]
Graphite/Li1 M LiPF₆ in EC:DEC (1:1 v/v)5 vol%70 cycles at 60°C, 1C96.1%Not specified[6]

Table 2: Effect of TMSP on Electrochemical Impedance

Cell TypeTMSP ConcentrationObservationReference
NMC532/Graphite1 wt% (TMSPi)Lower impedance rise after cycling compared to baseline
Graphite/Li5 vol%Drastic decrease in SEI and charge transfer resistance at 60°C[6]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of TMSP as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of TMSP.

Materials:

  • Battery-grade electrolyte solvent (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))

  • Lithium salt (e.g., LiPF₆)

  • This compound (TMSP), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired molarity (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 w/w).

  • Calculate the required mass of TMSP to achieve the desired weight or volume percentage in the total electrolyte volume.

  • Using a precision balance, weigh the calculated amount of TMSP.

  • Add the TMSP to the baseline electrolyte and mix thoroughly until a homogeneous solution is obtained.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble 2032-type coin cells for electrochemical testing.

Materials:

  • Cathode and anode discs of the desired diameter

  • Separator (e.g., Celgard 2325)

  • 2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte (baseline and TMSP-containing)

  • Crimping machine

  • Plastic tweezers

Workflow for Coin Cell Assembly:

CoinCell_Assembly start Start (in Glovebox) step1 Place Cathode in Negative Cell Casing start->step1 step2 Add 1-2 drops of Electrolyte step1->step2 step3 Place Separator on Cathode step2->step3 step4 Add 1-2 drops of Electrolyte on Separator step3->step4 step5 Place Anode on Separator step4->step5 step6 Place Spacer and Spring step5->step6 step7 Place Positive Cell Casing step6->step7 step8 Crimp the Cell step7->step8 end Cell Ready for Testing step8->end

Caption: Step-by-step workflow for assembling a 2032 coin cell.

Procedure: [6][7][8][9][10]

  • Transfer all components into an argon-filled glovebox. Ensure electrodes and separators are dried under vacuum before assembly.

  • Place the cathode disc into the center of the negative cell casing.

  • Dispense 1-2 drops of the prepared electrolyte onto the cathode surface.

  • Carefully place the separator on top of the cathode.

  • Add another 1-2 drops of electrolyte onto the separator, ensuring it is fully wetted.

  • Place the anode disc on top of the separator.

  • Add a spacer and then a spring on top of the anode.

  • Place the positive cell casing on top to close the assembly.

  • Carefully transfer the assembled cell to the crimper and apply consistent pressure to seal the cell.

  • Remove the sealed cell and clean the exterior before testing.

Electrochemical Characterization

A. Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical stability window of the electrolyte and observe the redox behavior of TMSP.

Equipment: Potentiostat

Procedure:

  • Assemble a three-electrode cell or a coin cell (with a lithium reference electrode if possible).

  • Set the potential window to a wide range relevant for the electrode materials (e.g., 3.0 V to 4.5 V vs. Li/Li⁺ for a high-voltage cathode).

  • Select a slow scan rate (e.g., 0.1 mV/s) to allow for clear observation of redox peaks.

  • Run the CV for several cycles to observe the formation of the CEI/SEI layers, which is often indicated by changes in the voltammogram between the first and subsequent cycles.

  • Compare the CV profiles of cells with and without TMSP to identify any new peaks corresponding to the oxidation or reduction of the additive.

B. Galvanostatic Cycling

Objective: To evaluate the long-term cycling performance, capacity retention, and coulombic efficiency.

Equipment: Battery cycler

Procedure:

  • Place the assembled coin cells in a temperature-controlled chamber (e.g., 25°C or an elevated temperature like 55°C).

  • Perform formation cycles at a low C-rate (e.g., C/10) for the first few cycles to ensure stable SEI/CEI formation.

  • Conduct long-term cycling at a moderate C-rate (e.g., C/2 or 1C) for a specified number of cycles (e.g., 100 or more).

  • Record the charge and discharge capacities for each cycle.

  • Calculate the capacity retention and coulombic efficiency over the cycling period and compare the performance of cells with and without TMSP.

C. Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the impedance changes of the cell, particularly the resistance of the SEI/CEI layers and the charge transfer resistance.

Equipment: Potentiostat with a frequency response analyzer.

Procedure:

  • Measure the EIS of the cells at a specific state of charge (e.g., fully charged or fully discharged) before and after formation cycles, and at various intervals during long-term cycling.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Fit the resulting Nyquist plots to an appropriate equivalent circuit model to extract values for the solution resistance, SEI/CEI resistance, and charge transfer resistance.

  • Compare the evolution of these impedance parameters for cells with and without TMSP to understand the additive's effect on the interfacial properties.

Post-Mortem Analysis: Scanning Electron Microscopy (SEM)

Objective: To visually inspect the morphology of the electrode surfaces after cycling to assess the quality of the SEI/CEI layers.

Procedure:

  • After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.

  • Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

  • Dry the electrodes inside the glovebox.

  • Mount the electrode samples onto an SEM stub using conductive carbon tape.

  • Transfer the samples to the SEM chamber using an air-tight transfer vessel to prevent exposure to air and moisture.

  • Image the surface of the electrodes at various magnifications to observe the surface morphology. Compare the electrodes from cells with and without TMSP to identify differences in the surface deposits, indicative of different SEI/CEI compositions and stability.

  • Energy-Dispersive X-ray Spectroscopy (EDX) can be used in conjunction with SEM to perform elemental mapping of the electrode surface, which can help identify the presence of silicon and phosphorus from the TMSP-derived interphase layers.[11][12]

References

Application Notes: Tris(trimethylsilyl) Phosphate (TMSP) for High-Voltage Cathode Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pursuit of higher energy density in lithium-ion batteries necessitates the use of high-voltage cathode materials, such as Nickel-Manganese-Cobalt (NMC) and Lithium-Nickel-Manganese-Spinel (LNMO) oxides, operated at potentials exceeding 4.3 V vs. Li/Li⁺. However, at these high voltages, conventional carbonate-based electrolytes undergo severe oxidative decomposition on the cathode surface. This degradation leads to the dissolution of transition metals, structural damage to the cathode, and the formation of an unstable cathode-electrolyte interphase (CEI), resulting in rapid capacity fading and poor cycle life.[1] Tris(trimethylsilyl) phosphate (B84403) (TMSP), and its close analog Tris(trimethylsilyl) phosphite (B83602) (TMSPi), have emerged as highly effective electrolyte additives to mitigate these issues and enhance the stability and performance of high-voltage lithium-ion batteries.[2][3]

Mechanism of Action

TMSP functions as a multifunctional additive, primarily through two synergistic mechanisms: forming a protective cathode-electrolyte interphase (CEI) and scavenging harmful acidic species.[4]

  • Preferential Oxidation and CEI Formation : TMSP possesses a higher Highest Occupied Molecular Orbital (HOMO) energy level compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[5] This property allows it to be preferentially oxidized on the cathode surface during the initial charging cycles. The electrochemical decomposition of TMSP forms a stable, uniform, and inorganic-rich passivation layer, the CEI.[6] This protective film effectively suppresses continuous electrolyte decomposition, prevents the dissolution of transition metals from the cathode active material, and reduces interfacial impedance, thereby improving cycling stability.[5][7]

  • Hydrogen Fluoride (B91410) (HF) Scavenging : The electrolyte salt, Lithium hexafluorophosphate (B91526) (LiPF₆), can hydrolyze with trace amounts of water to produce highly corrosive hydrogen fluoride (HF). HF attacks the cathode material, leading to structural degradation and performance loss. The trimethylsilyl (B98337) groups in TMSP are highly reactive towards HF, effectively neutralizing it by forming stable trimethylsilyl fluoride (TMS-F).[4][8] This scavenging action is crucial for maintaining the chemical stability of the electrolyte and the integrity of the electrode materials.[2][3]

TMSP_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode High-Voltage Cathode Surface TMSP TMSP Additive HF HF (Corrosive) TMSP->HF Scavenges Cathode High-Voltage Cathode (e.g., NMC) TMSP->Cathode Preferential Oxidation LiPF6 LiPF₆ Salt + Trace H₂O LiPF6->HF Hydrolysis HF->Cathode Attacks Solvents Carbonate Solvents (EC, DMC) Decomposition Solvent Oxidation Solvents->Decomposition CEI Stable Si-P-rich CEI Cathode->CEI Forms CEI->Decomposition Suppresses Decomposition->Cathode Degrades

Fig. 1: Dual stabilization mechanism of TMSP additive.

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of TMSP as a high-voltage cathode stabilizing additive.

1. Protocol for Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and an electrolyte containing the TMSP additive. All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Materials and Reagents:

    • Tris(trimethylsilyl) phosphate (TMSP), battery grade (≥99%)

    • Lithium hexafluorophosphate (LiPF₆), battery grade

    • Ethylene carbonate (EC), battery grade, anhydrous

    • Dimethyl carbonate (DMC), battery grade, anhydrous

    • Diethyl carbonate (DEC), battery grade, anhydrous (optional)

    • Volumetric flasks, magnetic stirrer, and stir bars

  • Procedure:

    • Prepare the Solvent Mixture: In a volumetric flask, prepare the desired carbonate solvent mixture. A common composition is EC and DMC in a 1:2 volume ratio.[3]

    • Prepare the Baseline Electrolyte (Control): Slowly dissolve LiPF₆ in the solvent mixture to a final concentration of 1.0 M. Stir the solution gently with a magnetic stirrer until the salt is completely dissolved. This is the "Standard Electrolyte".

    • Prepare the TMSP-containing Electrolyte:

      • To a known volume of the prepared Standard Electrolyte, add the desired amount of TMSP additive. Concentrations typically range from 0.5% to 5% by weight or volume.[3][8] For example, to prepare a 1 wt% solution, add 0.1 g of TMSP to 9.9 g of the Standard Electrolyte.

      • Stir the solution until the TMSP is fully dissolved and the electrolyte is homogeneous.

    • Storage: Store both electrolytes in tightly sealed containers inside the glovebox. It is recommended to use freshly prepared electrolytes, as TMSP can react with LiPF₆ over time, even during storage at room temperature.[9]

2. Protocol for Coin Cell Assembly (CR2032)

This protocol outlines the assembly of half-cells (Cathode vs. Lithium Metal) or full-cells (Cathode vs. Graphite) for electrochemical testing.

  • Materials and Components:

    • High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄, LiNi₀.₆Co₀.₂Mn₀.₂O₂) coated on aluminum foil

    • Anode: Lithium metal foil or graphite (B72142) coated on copper foil

    • Celgard or similar microporous separator

    • CR2032 coin cell components (casings, spacers, springs)

    • Prepared electrolytes (Standard and TMSP-containing)

    • Crimping machine

  • Procedure (inside an Ar-filled glovebox):

    • Electrode Punching: Punch circular electrodes from the cathode and anode sheets to fit the CR2032 cell case (e.g., 12 mm diameter for cathode, 14 mm for anode).

    • Drying: Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for cathode, 80°C for separator) for at least 12 hours before transferring to the glovebox.

    • Assembly Stack:

      • Place the cathode disc in the center of the bottom cell case.

      • Apply a few drops (e.g., 40-60 µL) of the prepared electrolyte onto the cathode surface to ensure it is well-wetted.

      • Place the separator on top of the wetted cathode.

      • Apply another few drops of electrolyte onto the separator.

      • Place the lithium or graphite anode on top of the separator.

      • Add a spacer disc and the spring.

      • Carefully place the top cell case.

    • Crimping: Transfer the assembled cell to the crimping machine and seal it to ensure proper closure and prevent leakage.

    • Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte penetration.

3. Protocol for Electrochemical Characterization

This protocol details the electrochemical tests to evaluate and compare the performance of cells with and without the TMSP additive.

  • Equipment:

    • Multi-channel battery cycler (e.g., LAND, NEWARE)

    • Electrochemical workstation with frequency response analysis capability (for EIS)

  • Procedure:

    • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/10) for 2-3 cycles at room temperature.[10] The voltage window should be appropriate for the cathode material (e.g., 3.0-4.9 V for LiNi₀.₅Mn₁.₅O₄).[3]

    • Cyclic Voltammetry (CV):

      • Scan the cell at a slow rate (e.g., 0.1 mV/s) within the operating voltage window.

      • An additional oxidation peak observed in the first cycle for the TMSP-containing cell (around 4.0-4.1 V) indicates the decomposition of the additive to form the CEI.[5][9]

    • Galvanostatic Cycling Performance:

      • Cycle the cells at a moderate rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles).

      • Record the charge and discharge capacities at each cycle to determine capacity retention and Coulombic efficiency.

      • For high-temperature tests, place the cells in a temperature-controlled chamber (e.g., 55°C or 60°C) after the formation cycles and proceed with cycling.[3][10]

    • Rate Capability Test: Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for several cycles at each rate to evaluate performance under high power demand.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements on the cells at a fully charged or discharged state at various cycle intervals (e.g., after formation, after 50 cycles, after 100 cycles).

      • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

      • Analyze the Nyquist plots to determine the evolution of the surface film resistance (R_sf) and charge-transfer resistance (R_ct). A smaller increase in these resistances for the TMSP-containing cell indicates a more stable interface.[10]

Experimental_Workflow cluster_prep Preparation (Glovebox) cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis A1 Prepare Solvents (EC/DMC) A2 Prepare 1M LiPF₆ Baseline Electrolyte A1->A2 A3 Add TMSP (e.g., 1 wt%) A2->A3 B2 Add Electrolyte A3->B2 A4 Prepare Electrodes & Separator B1 Stack Electrodes & Separator A4->B1 B1->B2 B3 Crimp CR2032 Cell B2->B3 B4 Rest for 12h B3->B4 C1 Formation Cycles (C/10, 3 cycles) B4->C1 C2 Galvanostatic Cycling (1C, 100+ cycles) C1->C2 C3 Rate Capability Test (C/5 to 5C) C1->C3 C4 EIS Analysis (Pre- and Post-Cycling) C1->C4 D1 Capacity Retention C2->D1 D2 Coulombic Efficiency C2->D2 D3 Impedance Growth C4->D3

Fig. 2: Workflow for evaluating TMSP additive performance.

Data Presentation

The following tables summarize representative quantitative data on the effect of TMSP (or its analog TMSPi) on the performance of high-voltage cathodes.

Table 1: Cycling Performance of NCM811/Li Half-Cells at High Temperature (60°C)

ElectrolyteCycle NumberDischarge Capacity (mAh/g)Capacity Retention (%)
Standard1~185100%
Standard50~12064.6%
Standard + 2% TMSPO 1~185100%
Standard + 2% TMSPO 50~15282.0%

Data adapted from Jang et al. for LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cycled at 1C between 3.0-4.3V after room temperature formation.[10]

Table 2: Cycling Performance of Graphite Anodes at High Temperature (60°C)

ElectrolyteCycle NumberDischarge Capacity (mAh/g)Capacity Retention (%)
Standard70-< 80% (estimated)
Standard + 5 vol% TMSP 70332.2796.1%

Data adapted from Ren et al. for graphite anodes cycled at 60°C.[11]

Table 3: Electrochemical Impedance of NCM811/Li Half-Cells after 50 Cycles at 60°C

ElectrolyteSurface Film Resistance (R_sf) (Ω)Charge-Transfer Resistance (R_ct) (Ω)
Standard36.987.6
Standard + 2% TMSPO 24.5 36.8

Data adapted from Jang et al.[10] Lower resistance values indicate a more stable and less resistive CEI.

Logical Relationships

The concentration of TMSP is a critical parameter that influences its effectiveness. While beneficial, excessive amounts can lead to increased viscosity or side reactions.

TMSP_Concentration cluster_positive Positive Effects cluster_negative Potential Negative Effects Concentration TMSP Concentration (e.g., 0.5% to 5%) CEI Improved CEI Stability Concentration->CEI Increases HF Enhanced HF Scavenging Concentration->HF Increases Impedance Increased Interfacial Impedance (if too thick) Concentration->Impedance Increases (at high conc.) Viscosity Increased Electrolyte Viscosity Concentration->Viscosity Increases (at high conc.) Performance Optimized Cell Performance (Capacity Retention, Cycle Life) CEI->Performance HF->Performance Impedance->Performance Viscosity->Performance

References

Application of Tris(trimethylsilyl) Phosphate for Enhanced Graphite Anode Performance in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and battery development professionals.

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP), also referred to as Tris(trimethylsilyl) phosphite (B83602) in some literature, is a functional electrolyte additive that significantly enhances the performance and stability of graphite (B72142) anodes in lithium-ion batteries (LIBs). This document provides a comprehensive overview of the application of TMSP, including its mechanism of action, performance benefits, and detailed experimental protocols for its evaluation. The addition of TMSP to standard carbonate-based electrolytes leads to the formation of a stable and effective solid electrolyte interphase (SEI) on the graphite surface. This improved SEI layer suppresses electrolyte decomposition, reduces interfacial resistance, and improves capacity retention, particularly at elevated temperatures.

Mechanism of Action

Unlike conventional SEI-forming additives such as vinylene carbonate (VC), TMSP does not undergo direct electrochemical reduction on the graphite anode surface. Instead, TMSP chemically reacts with the radical anion intermediates that are formed from the reductive decomposition of electrolyte solvents, most notably ethylene (B1197577) carbonate (EC).[1][2][3] This reaction leads to the formation of a stable, phosphate-based SEI layer that is highly effective at passivating the graphite surface. This unique mechanism prevents the continuous decomposition of the electrolyte, a common issue that leads to capacity fade and increased impedance in LIBs.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Bulk cluster_anode Graphite Anode Surface EC Ethylene Carbonate (EC) EC Radical Anion EC Radical Anion EC->EC Radical Anion Electrochemical Reduction TMSP TMSP SEI Stable SEI Layer TMSP->SEI Li_ion Li+ Graphite Graphite Li_ion->Graphite Intercalation EC Radical Anion->SEI Chemical Reaction

Data Presentation

The use of TMSP as an electrolyte additive has been shown to yield significant improvements in the electrochemical performance of graphite anodes. The following tables summarize key quantitative data from various studies.

Table 1: Effect of TMSP on Graphite Anode Performance at Elevated Temperatures

TMSP Concentration (vol. %)Temperature (°C)MetricValueReference
560Discharge Capacity (after 70 cycles)332.27 mAh/g[3][4]
560Capacity Retention (after 70 cycles)96.1%[3][4]
0 (Control)60Capacity Retention (after 70 cycles)Significant fading[4]

Table 2: General Performance Improvements with TMSP Addition

TMSP ConcentrationMetricValueReference
Not specifiedCapacity Retention96.8%[1][2]
Not specifiedCoulombic Efficiency95.2%[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of TMSP-containing electrolytes for graphite anode half-cells.

Graphite Anode Slurry Preparation

Materials:

  • Graphite powder (battery grade)

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF, or a water-based binder system like Carboxymethyl cellulose (B213188) - CMC and Styrene-butadiene rubber - SBR)

  • Solvent (N-Methyl-2-pyrrolidone - NMP for PVDF, or deionized water for CMC/SBR)

Protocol:

  • Dry the graphite powder and conductive agent under vacuum at 120°C for at least 12 hours.

  • Prepare the binder solution by dissolving PVDF in NMP to form a homogeneous solution (typically 5-10 wt%). For water-based slurries, prepare a CMC solution in deionized water.

  • In a planetary mixer or a similar high-shear mixer, combine the dried graphite powder and conductive agent in a weight ratio of approximately 90:5.

  • Gradually add the binder solution to the powder mixture while mixing. The final composition of the dried electrode should be approximately 90% active material, 5% conductive agent, and 5% binder.

  • Continue mixing at a controlled speed until a homogeneous, lump-free slurry with the desired viscosity is obtained. This may take several hours.

  • Coat the slurry onto a copper foil current collector using a doctor blade with a specific gap height to achieve the desired electrode thickness and mass loading.

  • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.

  • Punch circular electrodes of a specific diameter (e.g., 14 mm) from the dried electrode sheet.

Electrolyte Preparation

Materials:

  • Battery-grade electrolyte solvents (e.g., Ethylene Carbonate - EC, Diethyl Carbonate - DEC, Dimethyl Carbonate - DMC)

  • Lithium salt (e.g., Lithium hexafluorophosphate (B91526) - LiPF₆)

  • Tris(trimethylsilyl) phosphate (TMSP)

Protocol:

  • In an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the base electrolyte by dissolving LiPF₆ in a mixture of carbonate solvents to a concentration of 1 M. A common solvent mixture is EC:DEC (1:1 by volume or weight).

  • Add the desired volume or weight percentage of TMSP to the base electrolyte. For example, to prepare a 5 vol.% TMSP electrolyte, add 0.5 mL of TMSP to 9.5 mL of the base electrolyte.

  • Stir the resulting solution until the TMSP is completely dissolved and the electrolyte is homogeneous.

CR2032 Coin Cell Assembly (Graphite Half-Cell)

Materials:

  • Graphite anode (prepared as in Protocol 1)

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • CR2032 coin cell components (casings, spacers, spring)

  • TMSP-containing electrolyte (prepared as in Protocol 2)

  • Crimping machine

Protocol:

  • Inside an argon-filled glovebox, punch a separator disc with a diameter slightly larger than the anode (e.g., 19 mm).

  • Place the graphite anode in the center of the bottom coin cell cap.

  • Apply a few drops of the TMSP-containing electrolyte onto the anode surface to ensure it is well-wetted.

  • Place the separator on top of the wetted anode.

  • Add a few more drops of the electrolyte onto the separator.

  • Place a lithium metal disc on top of the separator.

  • Add a spacer and then the spring on top of the lithium metal.

  • Carefully place the top coin cell cap over the assembly.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Slurry_Prep Graphite Slurry Preparation Electrode_Fab Electrode Fabrication Slurry_Prep->Electrode_Fab Cell_Assembly CR2032 Coin Cell Assembly Electrode_Fab->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (with TMSP) Electrolyte_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV GC Galvanostatic Cycling Cell_Assembly->GC EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Data_Analysis Performance Evaluation: - Capacity - Coulombic Efficiency - Capacity Retention - Impedance CV->Data_Analysis GC->Data_Analysis EIS->Data_Analysis

Electrochemical Testing

Purpose: To investigate the electrochemical processes, particularly the formation of the SEI layer.

Protocol:

  • Connect the assembled coin cell to a potentiostat.

  • Set the voltage window typically from the open-circuit voltage (OCV, ~3 V) down to 0.01 V and back up to 1.5 V vs. Li/Li⁺.

  • Apply a slow scan rate, for example, 0.1 mV/s, for the initial cycles to clearly resolve the SEI formation peaks.

  • Run for 3-5 cycles to observe the evolution and stabilization of the electrochemical behavior.

Purpose: To determine the specific capacity, coulombic efficiency, and long-term cycling stability (capacity retention).

Protocol:

  • Place the coin cell in a temperature-controlled chamber set to the desired temperature (e.g., 25°C or 60°C).

  • Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first 3-5 cycles within a voltage window of 0.01 V to 1.5 V vs. Li/Li⁺. (1C corresponds to a full charge/discharge in one hour).

  • For long-term cycling, use a higher C-rate (e.g., C/5 or C/2) and cycle the cell for an extended number of cycles (e.g., 100 or more).

  • Record the charge and discharge capacity for each cycle to calculate the coulombic efficiency and capacity retention.

Purpose: To analyze the impedance characteristics of the cell, including the resistance of the SEI layer and the charge transfer resistance.

Protocol:

  • After the formation cycles and at a specific state of charge (e.g., fully discharged), connect the cell to a potentiostat with an EIS module.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • The high-to-medium frequency semicircle in the Nyquist plot can be attributed to the impedance of the SEI layer.

Logical Relationships

The addition of TMSP to the electrolyte initiates a cascade of effects that ultimately lead to improved graphite anode performance. This relationship can be visualized as a logical flow.

Logical_Relationship TMSP TMSP Addition to Electrolyte SEI_Mod Modified SEI Formation (Chemical reaction with EC decomposition products) TMSP->SEI_Mod SEI_Prop Stable & Less Resistive SEI Layer SEI_Mod->SEI_Prop Suppress_Decomp Suppressed Electrolyte Decomposition SEI_Prop->Suppress_Decomp Reduced_Imp Reduced Interfacial Impedance SEI_Prop->Reduced_Imp Improved_Perf Improved Anode Performance Suppress_Decomp->Improved_Perf Reduced_Imp->Improved_Perf Capacity_Ret Higher Capacity Retention Improved_Perf->Capacity_Ret CE Higher Coulombic Efficiency Improved_Perf->CE

Conclusion

This compound is a highly effective electrolyte additive for improving the performance of graphite anodes in lithium-ion batteries. Its unique mechanism of forming a stable SEI through chemical reaction with electrolyte decomposition products leads to enhanced interfacial stability, reduced impedance, and significantly improved capacity retention and coulombic efficiency, especially under challenging conditions such as elevated temperatures. The detailed protocols provided in this application note offer a standardized approach for researchers and scientists to evaluate the benefits of TMSP in their own battery systems.

References

Application Notes and Protocols: The Influence of Tris(trimethylsilyl) Phosphate (TMSP) Concentration in LiPF6 Electrolytes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of varying concentrations of tris(trimethylsilyl) phosphate (B84403) (TMSP) as an additive in standard lithium hexafluorophosphate (B91526) (LiPF6) based electrolytes for lithium-ion batteries. The protocols outlined below are based on established research to facilitate the investigation and application of TMSP for enhancing battery performance, particularly at elevated temperatures and high voltages.

Introduction

Tris(trimethylsilyl) phosphate (TMSP) and its analogue, tris(trimethylsilyl) phosphite (B83602) (TMSPi), are recognized as effective electrolyte additives that significantly improve the electrochemical performance of lithium-ion batteries. TMSP's primary roles are to scavenge harmful hydrofluoric acid (HF) and to participate in the formation of a stable cathode electrolyte interphase (CEI).[1][2][3] HF is often present as an impurity or formed from the decomposition of the LiPF6 salt, and it can lead to the dissolution of transition metals from the cathode and overall degradation of battery performance.[2][4] By reacting with HF, TMSP helps to mitigate these detrimental effects.[4] Furthermore, TMSP can be electrochemically oxidized on the cathode surface to form a protective CEI layer, which suppresses further electrolyte decomposition, a critical factor for high-voltage applications.[1][5] The concentration of TMSP is a crucial parameter that dictates its efficacy in improving battery performance metrics such as cycle life, capacity retention, and rate capability.

Key Mechanisms of Action

The beneficial effects of TMSP in LiPF6 electrolytes are attributed to two primary mechanisms:

  • HF Scavenging: The trimethylsilyl (B98337) groups in TMSP are highly reactive towards HF. This reaction neutralizes the acid, preventing it from attacking the cathode and other cell components.[1][4] This scavenging activity is crucial for enhancing the stability of the electrolyte and the electrode materials, especially at elevated temperatures.[6]

  • CEI Formation: TMSP can be oxidized on the cathode surface at high potentials, contributing to the formation of a stable and robust cathode electrolyte interphase (CEI).[1][5] This protective layer electronically insulates the cathode from the electrolyte while allowing for Li-ion transport, thereby preventing continuous electrolyte decomposition and improving the overall cycling stability.

Quantitative Data Summary

The following tables summarize the quantitative effects of TMSP and the closely related TMSPi on the performance of lithium-ion batteries as reported in various studies.

Table 1: Effect of TMSP/TMSPi Concentration on Capacity Retention

Cathode MaterialAnode MaterialBase ElectrolyteAdditive & ConcentrationCycling ConditionsCapacity RetentionReference
LiNi0.5Mn1.5O4Graphite (B72142)1M LiPF6 in EC:DEC (1:1 w/w)1 wt.% TMSPi + 2 wt.% LiDFOB400 cycles at 0.3C80%[5]
LiNi1/3Co1/3Mn1/3O2N/A1.0 M LiPF6 in EC/DMC (1/2, in volume)0.5 wt% TMSPiNot SpecifiedSignificantly Improved[7]
GraphiteLi1M LiPF6 in EC/DMC/EMC (1:1:1 v/v)5 vol.% TMSP70 cycles at 60°C96.1%[6][7]
LiNi0.5Mn1.5O4LiNot Specified1.0% TMSP70 cycles at 55°C94.9%[6]
LiNi1.5Mn0.5O4GraphiteNot Specified0.5 wt.% LiTMSP100 cycles at 45°C39.6%[4]

Table 2: Electrochemical Characterization Data

Additive & ConcentrationKey FindingTechniqueReference
5 vol.% TMSPDrastically decreased resistance of SEI and charge transfer at elevated temperature.Electrochemical Impedance Spectroscopy (EIS)[6][7]
1% TMSPLowest impedance after cycling.Electrochemical Impedance Spectroscopy (EIS)[2]
0.5 wt.% LiTMSPDecreased resistance of the graphite electrode.Electrochemical Impedance Spectroscopy (EIS)[4]
1 wt.% TMSPi + 2 wt.% LiDFOBImproved coulombic efficiency.Galvanostatic Cycling[5]
5 vol.% TMSPGood cycle stability.Cyclic Voltammetry (CV) & Galvanostatic Cycling[6][7]

Experimental Protocols

The following are detailed protocols for preparing and testing electrolytes with varying TMSP concentrations.

Electrolyte Preparation

Objective: To prepare a baseline LiPF6 electrolyte and electrolytes with varying concentrations of TMSP.

Materials:

  • Lithium hexafluorophosphate (LiPF6)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC)

  • Ethyl methyl carbonate (EMC)

  • This compound (TMSP)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Electrolyte (1M LiPF6 in EC/DMC/EMC 1:1:1 vol/vol/vol):

    • Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, mix equal volumes of EC, DMC, and EMC in a clean, dry beaker.

    • Slowly add LiPF6 powder to the solvent mixture while stirring until a final concentration of 1 M is achieved.

    • Continue stirring until the LiPF6 is completely dissolved.

  • TMSP-Containing Electrolytes (e.g., 0.5, 1.0, 3.0, 5.0 vol.%):

    • Prepare the baseline electrolyte as described above.

    • Calculate the required volume of TMSP to achieve the desired volume percentage.

    • Using a micropipette, add the calculated volume of TMSP to a known volume of the baseline electrolyte.

    • Stir the mixture thoroughly to ensure homogeneity.

    • Prepare a series of electrolytes with different TMSP concentrations for comparative studies.

Electrochemical Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Cathode (e.g., LiNi1/3Co1/3Mn1/3O2, LiNi0.5Mn1.5O4)

  • Anode (e.g., graphite, lithium metal)

  • Separator (e.g., Celgard 2400)

  • Coin cell components (CR2032)

  • Prepared electrolytes

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Transfer all cell components and prepared electrolytes into an argon-filled glovebox.

  • Punch out electrode and separator discs of the appropriate size.

  • Place the cathode in the center of the coin cell case.

  • Add a few drops of the electrolyte containing the desired TMSP concentration to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add more electrolyte to wet the separator.

  • Place the anode on top of the separator.

  • Add a final drop of electrolyte.

  • Place the gasket and spacer on top of the anode.

  • Close the coin cell with the cap and crimp it using a crimping machine to ensure a hermetic seal.

  • Let the assembled cells rest for several hours to ensure complete wetting of the electrodes.

Electrochemical Performance Evaluation

Objective: To evaluate the electrochemical performance of the assembled cells.

Apparatus:

  • Battery cycler

  • Electrochemical workstation with frequency response analyzer

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans on the assembled cells at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window to observe the electrochemical behavior of the electrolyte and the effect of TMSP on the redox reactions.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., 0.1C, 0.3C, 1C) within a specific voltage range (e.g., 3.0-4.5 V).

    • Record the charge-discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100-400 cycles).

    • This will allow for the evaluation of the long-term cycling stability imparted by TMSP.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles.

    • Typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV) is used.

    • The resulting Nyquist plots can be analyzed to determine the solid electrolyte interphase (SEI) resistance and charge transfer resistance, providing insights into the interfacial properties modified by TMSP.

Visualizations

The following diagrams illustrate the proposed mechanism of TMSP and a typical experimental workflow.

TMSP_Mechanism cluster_electrolyte LiPF6 Electrolyte cluster_cathode Cathode Surface LiPF6 LiPF6 HF HF (detrimental) LiPF6->HF hydrolysis H2O H2O (trace) H2O->HF Cathode Cathode Material HF->Cathode corrosion TMSP TMSP Additive TMSP->HF scavenges CEI Stable CEI Formation TMSP->CEI oxidative decomposition CEI->Cathode protects

Caption: Proposed mechanism of TMSP as an electrolyte additive.

Experimental_Workflow prep Electrolyte Preparation (with varying TMSP conc.) assembly Coin Cell Assembly (CR2032) prep->assembly cv Cyclic Voltammetry (CV) assembly->cv cycling Galvanostatic Cycling assembly->cycling analysis Data Analysis and Characterization cv->analysis eis Electrochemical Impedance Spectroscopy (EIS) cycling->eis before/after cycling cycling->analysis eis->analysis

Caption: Typical experimental workflow for evaluating TMSP effects.

References

Application Note and Protocol: Electrochemical Characterization of Tris(trimethylsilyl) phosphate (TMSP)-Containing Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP), and its phosphite (B83602) analogue Tris(trimethylsilyl) phosphite (TMSPi), are crucial functional additives for lithium-ion battery (LIB) electrolytes.[1][2][3] These additives are particularly effective in enhancing the electrochemical performance and stability of high-voltage and high-temperature LIBs.[1][4] TMSP contributes to the formation of a stable and dense protective layer on both the cathode and anode surfaces, known as the cathode electrolyte interphase (CEI) and solid electrolyte interphase (SEI), respectively.[2][4][5] This protective layer suppresses the continuous decomposition of the electrolyte, minimizes parasitic side reactions, and improves the overall cycle life and safety of the battery.[1][6] This document provides detailed protocols for the electrochemical characterization of TMSP-containing electrolytes and summarizes key performance data.

Mechanism of Action

The primary function of TMSP as an electrolyte additive is to modify the electrode-electrolyte interface. It is more readily oxidized or reduced than the bulk electrolyte solvents.[3] This preferential reaction forms a stable SEI layer on the anode by reacting with decomposition products of carbonate solvents, such as ethylene (B1197577) carbonate (EC).[2] On the cathode side, TMSP can be oxidized to form a protective CEI, which is particularly important for high-voltage cathode materials.[4] Additionally, TMSP is known to scavenge harmful species like hydrogen fluoride (B91410) (HF) that can form in LiPF₆-based electrolytes, thereby preventing the degradation of electrode materials and other cell components.[3][7] The trimethylsilyl (B98337) (TMS) groups in TMSP can react with HF, reducing the overall acidity of the electrolyte.[7][8]

cluster_0 Electrolyte System cluster_1 Electrochemical Processes cluster_2 Interphase Formation cluster_3 Performance Outcome A TMSP Additive in Carbonate Electrolyte B Preferential Oxidation (at Cathode) A->B C Reaction with Solvent Decomposition Products (at Anode) A->C D HF Scavenging (Reaction with TMS groups) A->D E Stable CEI Formation B->E F Stable SEI Formation C->F G Reduced Electrolyte Acidity D->G H Suppressed Electrolyte Decomposition E->H I Improved Interfacial Stability E->I F->H F->I G->H G->I J Enhanced Cycle Life & Capacity Retention H->J I->J

Caption: Mechanism of TMSP as a functional electrolyte additive.

Experimental Protocols

A systematic approach is required to evaluate the efficacy of TMSP-containing electrolytes. The general workflow involves electrolyte preparation, cell assembly, and a suite of electrochemical tests.

cluster_workflow Experimental Workflow cluster_prep_steps cluster_assembly_steps cluster_testing_steps cluster_analysis_steps Prep 1. Preparation Assembly 2. Cell Assembly Prep->Assembly ElecPrep Electrolyte Formulation (Baseline & TMSP-containing) CoinCell Assemble 2032 Coin Cells in Argon-filled Glovebox AnodePrep Anode Slurry Casting & Drying (e.g., Graphite (B72142) on Cu foil) Testing 3. Electrochemical Characterization Assembly->Testing Analysis 4. Data Analysis Testing->Analysis CV Cyclic Voltammetry (CV) Data Compare Performance Metrics: - Electrochemical Window - Interfacial Resistance - Capacity Retention - Coulombic Efficiency EIS Electrochemical Impedance Spectroscopy (EIS) Cycling Galvanostatic Cycling

Caption: General workflow for electrochemical characterization.

Protocol 1: Electrolyte Preparation
  • Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1.0 M Lithium hexafluorophosphate (B91526) (LiPF₆) dissolved in a solvent mixture of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC) in a 1:1:1 volume ratio.[1] All handling must be performed in a glovebox with water and oxygen content below 0.1 ppm.

  • TMSP-Containing Electrolyte: Add the desired amount of TMSP additive (e.g., 0.5, 1.0, 3.0, 5.0 vol.%) to the baseline electrolyte.[1] Vigorously stir the solution to ensure homogeneity.

Protocol 2: Electrode Preparation and Cell Assembly
  • Working Electrode (Anode): Prepare a slurry by mixing the active material (e.g., graphite), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., PVdF) in a weight ratio of 90:5:5 in N-methyl-2-pyrrolidone (NMP).[1]

  • Casting: Cast the viscous slurry onto a copper foil current collector.

  • Drying: Dry the coated foil at 120 °C for 12 hours under vacuum to remove the solvent.[1]

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox.[1] Use the prepared anode as the working electrode, lithium metal as the counter and reference electrode, and a suitable separator (e.g., glass fiber). Add a controlled amount of the prepared electrolyte.

Protocol 3: Cyclic Voltammetry (CV)
  • Objective: To investigate the reductive/oxidative stability of the electrolyte and observe the formation of the SEI layer.

  • Setup: Use a three-electrode cell configuration within an electrochemical workstation.[1]

  • Parameters:

    • Potential Range: Scan between 0.0 V and 1.5 V (vs. Li/Li⁺) for anode characterization.[1]

    • Scan Rate: A typical scan rate is 0.5 mV/s.[1]

  • Procedure:

    • Allow the cell to rest for at least 1 hour to reach equilibrium.

    • Perform several initial cycles. The disappearance of certain redox peaks after the first cycle indicates the formation of a stable SEI layer.[1]

    • Compare the CV curves of the baseline electrolyte with the TMSP-containing electrolyte. A reduction in the current associated with electrolyte decomposition indicates that TMSP is effectively forming a passivating layer.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To analyze the impedance characteristics of the cell, specifically the resistance of the SEI layer (R_sei) and the charge-transfer resistance (R_ct).[1][9]

  • Setup: Use an electrochemical workstation with a frequency response analyzer.

  • Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.1 Hz.[10]

    • AC Amplitude: A small AC voltage perturbation, typically 10 mV, is applied.[10]

  • Procedure:

    • Before measurement, hold the cell at a specific state-of-charge (SOC) or voltage for at least 1 hour to ensure a steady state.[1]

    • Acquire the Nyquist plot (Z' vs. -Z'').

    • Fit the impedance data to an appropriate equivalent circuit model to extract values for R_sei and R_ct. A decrease in these resistance values with the TMSP additive, especially at elevated temperatures, indicates improved ionic conductivity across the interface.[1][11]

Protocol 5: Galvanostatic Cycling
  • Objective: To evaluate the long-term cycling performance, including capacity retention, coulombic efficiency, and rate capability.

  • Setup: Use a battery testing system.

  • Parameters:

    • Voltage Range: Cycle the cell between defined voltage limits (e.g., 0.0 V to 1.5 V for a graphite anode half-cell).[1]

    • C-rate: Perform cycling at various C-rates (e.g., 0.1C for formation cycles, followed by 1C for extended cycling).[1][4]

  • Procedure:

    • Perform a few initial "formation" cycles at a low C-rate (e.g., 0.1C) to ensure the stable formation of the SEI.

    • Conduct long-term cycling at a higher C-rate (e.g., 1C) for a significant number of cycles (e.g., 70-100 cycles).[1]

    • Plot the discharge capacity and coulombic efficiency versus the cycle number. Enhanced capacity retention and higher coulombic efficiency in TMSP-containing cells demonstrate the additive's beneficial effect.[1]

Data Presentation

Quantitative data should be summarized to facilitate direct comparison between the baseline electrolyte and electrolytes containing TMSP at various concentrations.

Table 1: Effect of TMSP Concentration on Graphite Anode Performance at 60°C

TMSP Concentration (vol.%) Initial Discharge Capacity (mAh/g) Discharge Capacity after 70 Cycles (mAh/g) Capacity Retention after 70 Cycles (%)
0 (Baseline) ~345 Data not specified, significant decay observed[1] < 96.1%[1]
5 ~346 332.27[1][11] 96.1[1][11]

Data derived from studies on graphite anodes in a LiPF₆-based electrolyte.[1][11]

Table 2: Performance of Different Cathodes with TMSP Additive at Elevated Temperatures

Cathode Material TMSP Concentration (wt.%) Temperature (°C) Capacity Retention Number of Cycles Reference
LiNi₀.₅Mn₁.₅O₄ 1.0 55 94.9% 70 [1]
Graphite/LiNi₀.₅Mn₁.₅O₄ (Full Cell) 1.0 (TMSPi) + 2.0 (LiDFOB) Room Temp. 80% 400 [4]
LiNi₀.₅Co₀.₂Mn₀.₃O₂ Not specified (TMSPi) 30 88.8% 119 [12]

| Graphite | 0.5 (LiTMSP) | 45 | Significantly Improved | Not specified |[8] |

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Results

Electrolyte Condition SEI Resistance (R_sei) Charge Transfer Resistance (R_ct)
Baseline 25°C Small[1] Small[1]
Baseline 60°C Not observed (SEI decomposition)[1] Large[1]
5 vol.% TMSP 60°C Significantly decreased vs. Baseline at 60°C[1] Drastically decreased vs. Baseline at 60°C[1]

Qualitative summary indicating TMSP's effect on reducing interfacial resistance at elevated temperatures.[1]

The addition of Tris(trimethylsilyl) phosphate to standard lithium-ion battery electrolytes has been shown to significantly enhance performance, particularly under challenging conditions such as high voltage and elevated temperature.[1][3] The protocols outlined in this document provide a comprehensive framework for the systematic electrochemical characterization of TMSP-containing electrolytes. By employing cyclic voltammetry, electrochemical impedance spectroscopy, and galvanostatic cycling, researchers can effectively quantify the improvements in interfacial stability, ionic conductivity, and long-term cyclability. The resulting data, when organized clearly, provide compelling evidence of TMSP's role in creating a more robust and efficient electrolyte system for next-generation energy storage devices.

References

Application Note: Determination of Tris(trimethylsilyl) phosphate Oxidation Potential by Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSPa) is an organophosphate compound of increasing interest, not only in organic synthesis but also as a functional electrolyte additive in advanced energy storage systems, such as lithium-ion batteries. Its electrochemical behavior, particularly its oxidation potential, is a critical parameter that governs its performance and stability in these applications. The oxidation potential provides insight into the formation of a stable cathode electrolyte interphase (CEI), which is crucial for enhancing battery life and safety.[1][2] This application note provides a detailed protocol for determining the oxidation potential of TMSPa using cyclic voltammetry (CV), a fundamental electrochemical technique for investigating the properties of redox-active species.[3][4]

Principle of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical method where the potential of a working electrode is ramped linearly versus time, starting from an initial potential to a switching potential, and then ramped back to the initial potential. The resulting current at the working electrode is measured as a function of the applied potential. The voltammogram, a plot of current versus potential, provides information about the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer reactions. The oxidation potential can be determined from the potential at which an anodic (oxidation) peak current is observed.[3]

Experimental Protocol

This protocol outlines the necessary steps for performing a cyclic voltammetry experiment to determine the oxidation potential of Tris(trimethylsilyl) phosphate.

Materials and Reagents
  • Analyte: this compound (TMSPa), purity ≥ 98%

  • Solvent: Acetonitrile (B52724) (CH₃CN), anhydrous, ≥ 99.8%

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), electrochemical grade, ≥ 99.0%

  • Reference Compound (optional): Ferrocene, for potential referencing

  • Gases: High purity Argon (Ar) or Nitrogen (N₂) for deaeration

Equipment
  • Potentiostat/Galvanostat with cyclic voltammetry software

  • Electrochemical cell (three-electrode setup)

    • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter

    • Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire or mesh

  • Polishing kit for the working electrode (alumina slurries or diamond pastes)

  • Sonication bath

  • Inert gas purging system

Solution Preparation
  • Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile):

    • In a dry, inert atmosphere (e.g., a glovebox), dissolve the appropriate amount of TBAPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

    • Stir the solution until the electrolyte is completely dissolved.

  • Analyte Solution (1-10 mM TMSPa in Electrolyte Solution):

    • Prepare a stock solution of TMSPa in the 0.1 M TBAPF₆/acetonitrile electrolyte. A typical concentration range is 1 to 10 mM.

    • Ensure the TMSPa is fully dissolved.

Electrochemical Measurement Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry or diamond paste on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Sonicate the electrode in the solvent for a few minutes to remove any polishing residues.

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.

    • Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Deaeration:

    • Purge the solution with a gentle stream of inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Maintain an inert gas blanket over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the parameters on the potentiostat software:

      • Initial Potential: A potential where no reaction is expected (e.g., 0 V vs. Ag/Ag⁺).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of TMSPa (e.g., +2.5 V vs. Ag/Ag⁺). This may need to be determined empirically.

      • Vertex Potential 2 (Final Potential): The initial potential (e.g., 0 V vs. Ag/Ag⁺).

      • Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the nature of the electrochemical process.

      • Number of Cycles: 1-3 cycles.

    • Run the cyclic voltammetry scan and record the voltammogram.

  • Data Analysis:

    • Identify the anodic peak potential (Epa) corresponding to the oxidation of TMSPa.

    • If the process is reversible or quasi-reversible, a corresponding cathodic (reduction) peak may be observed on the reverse scan.

    • The oxidation potential can be reported as the anodic peak potential or as the half-wave potential (E₁/₂) if the process is reversible.

Data Presentation

The quantitative data obtained from the cyclic voltammetry experiments should be summarized in a clear and structured table for easy comparison.

ParameterValueUnits
Analyte ConcentrationmM
Supporting ElectrolyteM
Solvent
Working Electrode
Reference Electrode
Scan RatemV/s
Anodic Peak Potential (Epa)V
Cathodic Peak Potential (Epc)V
Half-wave Potential (E₁/₂)V
Peak Separation (ΔEp)mV

Visualization

Experimental Workflow

The logical flow of the experimental protocol can be visualized using the following diagram.

experimental_workflow A Solution Preparation (Analyte & Electrolyte) C Electrochemical Cell Assembly A->C B Working Electrode Polishing & Cleaning B->C D Deaeration (Inert Gas Purge) C->D E Cyclic Voltammetry Parameter Setup D->E F Run CV Scan & Record Data E->F G Data Analysis (Determine Oxidation Potential) F->G

Caption: Experimental workflow for cyclic voltammetry analysis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship between the experimental setup and the desired outcome.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs TMSPa This compound CV Cyclic Voltammetry TMSPa->CV Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->CV Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->CV Electrodes Three-Electrode System (WE, RE, CE) Electrodes->CV Voltammogram Current vs. Potential Plot CV->Voltammogram OxidationPotential Oxidation Potential (Epa or E1/2) Voltammogram->OxidationPotential

Caption: Relationship between inputs, process, and outputs.

Conclusion

This application note provides a comprehensive protocol for determining the oxidation potential of this compound using cyclic voltammetry. The presented methodology, from solution preparation to data analysis, offers a standardized approach for researchers. The accurate determination of the oxidation potential is essential for understanding the electrochemical properties of TMSPa and for its effective application in various fields, including as an electrolyte additive in energy storage devices.

References

Application Notes: Electrochemical Impedance Spectroscopy of Cells with Tris(trimethylsilyl) Phosphate (TMSP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP) and its analogue, Tris(trimethylsilyl) phosphite (B83602) (TMSPi), are increasingly utilized as functional electrolyte additives in lithium-ion batteries (LIBs). These organophosphorus compounds are primarily employed to enhance the electrochemical performance, cycle life, and safety of LIBs, particularly those with high-energy-density electrodes. Their beneficial effects are largely attributed to their ability to modify the electrode-electrolyte interphases. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe these interfacial properties and understand the mechanisms by which additives like TMSP operate.[1][2] EIS allows for the decoupling and quantification of various electrochemical processes occurring within the battery, such as ion transport through the electrolyte and solid electrolyte interphase (SEI), charge transfer reactions at the electrode surface, and solid-state diffusion of lithium ions within the active material.[2][3]

Mechanism of Action of TMSP

TMSP enhances battery performance through several key mechanisms:

  • SEI and CEI Formation: TMSP participates in the electrochemical reduction and oxidation processes at the anode and cathode surfaces, respectively. It helps form a stable, thin, and uniform Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. A TMSP-derived SEI can effectively suppress the continuous decomposition of the electrolyte, especially at elevated temperatures, leading to improved cycle stability.[4][5]

  • HF Scavenging: Lithium-ion battery electrolytes containing LiPF6 are prone to hydrolysis, which generates hydrofluoric acid (HF). HF can attack the electrode materials, leading to the dissolution of transition metals from the cathode and degradation of the SEI. The silyl (B83357) groups in TMSP are known to react with and scavenge HF and other Lewis bases, thereby reducing the acidity of the electrolyte, lowering cell impedance, and prolonging battery life.[6]

  • Reduced Interfacial Resistance: By forming a more ionically conductive and stable SEI, TMSP can significantly decrease the resistance associated with Li+ ion migration through the SEI (R_SEI) and the charge transfer resistance (R_ct) at the electrode-electrolyte interface.[4][5][7] This leads to improved rate capability and reduced polarization during cycling.

Application of EIS in TMSP-Containing Cells

EIS is the primary tool for quantifying the impact of TMSP on the interfacial characteristics of a lithium-ion cell. By applying a small AC voltage perturbation over a wide frequency range, a Nyquist plot is generated.[2] This plot typically consists of one or two semicircles at high-to-medium frequencies and a sloping line at low frequencies. These features can be modeled using an equivalent electrical circuit to extract quantitative parameters:[8]

  • High-Frequency Intercept (R_s or R_b): Represents the ohmic resistance of the electrolyte, separator, and electrodes.

  • High-to-Medium Frequency Semicircle: Corresponds to the impedance of the SEI layer (R_SEI and CPE_SEI). The addition of TMSP is expected to modify the diameter of this semicircle.

  • Medium-to-Low Frequency Semicircle: Relates to the charge transfer process at the electrode-electrolyte interface (R_ct and CPE_dl). A reduction in the diameter of this semicircle indicates faster kinetics, often facilitated by TMSP.

  • Low-Frequency Tail (Warburg Impedance, W): Represents the diffusion of lithium ions into the bulk electrode material.

By tracking the evolution of these impedance parameters over multiple cycles, at different states of charge (SOC), and at various temperatures, researchers can gain a detailed understanding of how TMSP stabilizes the electrode interfaces and improves overall cell performance.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from studies investigating the effect of TMSP and its analogues on the impedance characteristics of lithium-ion cells.

Table 1: Effect of TMSP Additive on Impedance of Graphite (B72142) Anode at 60°C

Additive Concentration (vol. %)Cycle NumberR_sei (Ω)R_ct (Ω)Source
0125.818.5[4][5]
07060.345.2[4][5]
5118.110.6[4][5]
57020.412.3[4][5]

Data extracted from galvanostatic cycling and EIS of graphite anodes at 60°C. The addition of 5 vol.% TMSP significantly suppresses the increase in both SEI and charge transfer resistance after 70 cycles at elevated temperatures.[4][5]

Table 2: Comparative Impedance Data for TTSP and TTSPi Additives

AdditiveConditionR_SEI (Ω)R_ct (Ω)Source
Control (No Additive)After Formation~45~30[7]
2% TTSPAfter Formation~20~15[7]
2% TTSPiAfter Formation~18~12[7]
2% TTSP + 2% VCAfter Formation~35~25[7]
2% TTSPi + 2% VCAfter Formation~25~18[7]

TTSP: Tris(trimethylsilyl) phosphate; TTSPi: Tris(trimethylsilyl) phosphite; VC: Vinylene Carbonate. Data are approximate values interpreted from graphical representations in the source. Both TTSP and TTSPi significantly reduce cell impedance. TTSPi appears slightly more effective than TTSP, especially in the presence of VC.[7]

Experimental Protocols

This section provides a detailed protocol for performing and analyzing EIS measurements on laboratory-scale cells (e.g., CR2032 coin cells) to evaluate the effect of TMSP.

Protocol 1: EIS Analysis of TMSP as an Anode SEI-forming Additive

1. Materials and Equipment

  • Anode Active Material: Graphite powder

  • Binder: Polyvinylidene fluoride (B91410) (PVDF)

  • Conductive Additive: Super P carbon black

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Current Collector: Copper foil

  • Counter/Reference Electrode: Lithium metal foil

  • Separator: Microporous polypropylene (B1209903) (e.g., Celgard 2400)

  • Baseline Electrolyte: 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v)

  • Additive: this compound (TMSP)

  • Cell Components: CR2032 coin cell parts (casings, spacers, springs)

  • Equipment: Planetary ball mill or slurry mixer, doctor blade coater, vacuum oven, hydraulic crimper, argon-filled glovebox, battery cycler, potentiostat with a frequency response analyzer (FRA) for EIS.

2. Electrode Preparation

  • Mix the graphite, Super P carbon, and PVDF binder in a weight ratio of 90:5:5.

  • Add NMP solvent to the powder mixture and mix using a planetary mixer until a homogeneous, viscous slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade with a set gap to control thickness.

  • Dry the coated foil in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.

  • Punch circular electrodes (e.g., 12 mm diameter) from the dried foil and record their mass.

3. Electrolyte Preparation

  • Baseline Electrolyte: Use a commercial electrolyte or prepare by dissolving LiPF6 salt in the EC/DMC solvent mixture inside an argon-filled glovebox.

  • TMSP Electrolyte: Add a specific concentration of TMSP (e.g., 2-5 vol.%) to the baseline electrolyte and stir until fully dissolved.

4. Cell Assembly (in Ar-filled Glovebox)

  • Place the punched graphite electrode in the center of the negative coin cell cap.

  • Add a few drops of the prepared electrolyte (either baseline or with TMSP) onto the electrode surface to ensure it is well-wetted.

  • Place a separator on top of the graphite electrode.

  • Add a few more drops of electrolyte onto the separator.

  • Place a lithium metal foil (as the counter and reference electrode) on top of the separator.

  • Add a spacer disk and a spring on top of the lithium foil.

  • Place the positive cap on top and crimp the coin cell using a hydraulic crimper to ensure a proper seal.

5. Formation Cycling and EIS Measurement

  • Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting.

  • Perform formation cycles. For a graphite/Li half-cell, cycle at a low C-rate (e.g., C/20) between 0.01 V and 1.5 V vs. Li/Li+ for 2-3 cycles to form a stable SEI.

  • After the formation cycles, bring the cell to a specific state-of-charge (e.g., fully discharged to 0.01 V).

  • Allow the cell to rest at open circuit potential (OCP) for 1-2 hours to stabilize.

  • Connect the cell to the potentiostat and perform the EIS measurement.

    • Frequency Range: 100 kHz to 10 mHz

    • AC Amplitude: 5-10 mV

    • Measurement Mode: Potentiostatic EIS at OCP.

  • Repeat EIS measurements after a set number of charge-discharge cycles (e.g., after 10, 50, 100 cycles) to monitor the evolution of the interfacial impedance.

6. Data Analysis

  • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

  • Select an appropriate equivalent circuit model (see diagram below) to fit the experimental data. A common model for an anode half-cell is R_s(R_SEI-CPE_SEI)(R_ct-CPE_dl)W.

  • Use impedance analysis software (e.g., ZView) to fit the data and extract the values for R_s, R_SEI, and R_ct.

  • Compare the extracted resistance values between cells with and without the TMSP additive.

Visualizations

The following diagrams illustrate the experimental workflow, the proposed mechanism of TMSP, and a typical equivalent circuit model for data analysis.

G cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis anode_prep Anode Slurry Preparation coating Electrode Coating & Drying anode_prep->coating assembly CR2032 Coin Cell Assembly (in Glovebox) coating->assembly electrolyte_prep Electrolyte Formulation (w/ and w/o TMSP) electrolyte_prep->assembly formation Formation Cycles (SEI Formation) assembly->formation eis_measure EIS Measurement (100kHz - 10mHz) formation->eis_measure cycling Galvanostatic Cycling eis_measure->cycling Repeat after N cycles nyquist Generate Nyquist Plot eis_measure->nyquist cycling->eis_measure fitting Equivalent Circuit Model Fitting nyquist->fitting comparison Compare R_sei & R_ct fitting->comparison

Caption: Experimental workflow for EIS analysis of TMSP.

G TMSP TMSP This compound EC_anion EC Radical Anion (from electrolyte reduction) TMSP->EC_anion reacts with HF HF (from LiPF6 hydrolysis) TMSP->HF scavenges Stable_SEI Stable SEI Layer (Li-Si-P-O compounds) TMSP->Stable_SEI Me3SiF Me3SiF (volatile) TMSP->Me3SiF EC_anion->Stable_SEI HF->Me3SiF Graphite Graphite Anode Surface Stable_SEI->Graphite forms on

References

Synthesis of High-Purity Tris(trimethylsilyl) phosphate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tris(trimethylsilyl) phosphate (B84403) (TMSP) is a versatile organophosphorus compound with significant applications in organic synthesis and materials science. It serves as a phosphorylating agent, a dehydrating agent, and a mild Lewis acid catalyst. This document provides a detailed protocol for the synthesis of high-purity Tris(trimethylsilyl) phosphate, primarily focusing on the reaction between hexamethyldisilazane (B44280) (HMDS) and a phosphate source. This method is highlighted for its operational simplicity, readily available starting materials, and suitability for industrial-scale production.

Introduction

This compound, with the chemical formula ((CH₃)₃SiO)₃PO, is a key intermediate in the synthesis of various organic molecules, including biologically active compounds and advanced materials. Its utility stems from the reactivity of the trimethylsilyl (B98337) groups, which can be readily transferred or removed under specific conditions. In recent years, TMSP has also gained attention as a film-forming additive in electrolytes for high-voltage lithium-ion batteries, enhancing their performance and stability. The synthesis of high-purity TMSP is crucial for these demanding applications. Several synthetic routes have been developed, with the reaction of hexamethyldisilazane and a phosphate source being one of the most efficient and scalable methods.[1][2]

Reaction Principle

The synthesis of this compound from hexamethyldisilazane and a phosphate, such as ammonium (B1175870) dihydrogen phosphate, proceeds via a silylation reaction. In this process, the labile protons on the phosphate are replaced by trimethylsilyl (TMS) groups from HMDS. The reaction releases ammonia (B1221849) gas as a byproduct, which should be appropriately trapped. The overall reaction is as follows:

3 (CH₃)₃SiNHSi(CH₃)₃ + 2 NH₄H₂PO₄ → 2 ((CH₃)₃SiO)₃PO + 5 NH₃

Alternatively, phosphoric acid can be used as the phosphate source. The reaction with hexamethyldisilazane is catalyzed by saccharin (B28170) or sodium saccharin.[1]

Experimental Protocol

This protocol details the synthesis of this compound from hexamethyldisilazane and ammonium dihydrogen phosphate.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Electric stirrer

  • Heating mantle

  • Vacuum distillation apparatus

  • Gas absorption trap (for ammonia)

  • Hexamethyldisilazane (HMDS)

  • Ammonium dihydrogen phosphate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked flask equipped with an electric stirrer, a reflux condenser, and a thermometer. Ensure all glassware is dry. Connect the outlet of the reflux condenser to a gas absorption trap containing dilute acid to neutralize the ammonia gas produced during the reaction.

  • Charging the Reactor: In the reaction flask, add 115g of ammonium dihydrogen phosphate and 255g of hexamethyldisilazane.[3] For improved yield, a phase transfer catalyst such as 3.7g of tetrabutylammonium (B224687) bromide can be added.[3]

  • Reaction Conditions: Under an inert atmosphere (e.g., nitrogen), begin stirring the mixture and heat it to 78°C.[3] Maintain this temperature and continue stirring for 3 hours.[3] The reaction progress can be monitored by the cessation of ammonia gas evolution.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solid byproducts and unreacted starting materials. The resulting filtrate is the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.[1][3] Collect the fraction boiling at 126-128°C under a pressure of 30 mmHg.[1][3] This will yield high-purity this compound as a colorless liquid.

Safety Precautions:

  • The reaction should be carried out in a well-ventilated fume hood.

  • Hexamethyldisilazane is flammable and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonia gas is toxic and corrosive. Ensure the gas trap is functioning correctly.

  • Trimethylchlorosilane, if used in alternative syntheses, is a corrosive and flammable liquid that reacts with moisture to produce hydrochloric acid.[4][5][6] Handle with extreme care in a dry environment.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound and related compounds.

Starting MaterialsMolar Ratio (Reactant 1:Reactant 2)SolventTemperature (°C)Time (h)Purification MethodPurity/YieldReference
Hexamethyldisilazane & Ammonium Dihydrogen Phosphate1.5:1 (approx.)None783Vacuum Distillation86.1% Yield[3]
Hexamethyldisilazane & Phosphate-None80-1602-5RectificationHigh-quality product[1]
Trimethylchlorosilane & Ammonium Dihydrogen Phosphate3.24:1None783Vacuum Distillation89.6% Yield[4][5]
Alkali Metal Silicon Alkoxide & Phosphorus Halide1:1THF or Ether--Reduced Pressure Distillation>99.6% Purity[7][8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow A Reactant Charging (HMDS & NH4H2PO4) B Reaction (78°C, 3h under N2) A->B Heat & Stir C Ammonia Gas Trapping B->C Byproduct D Cooling & Filtration B->D Reaction Completion E Crude Product D->E F Vacuum Distillation (126-128°C / 30 mmHg) E->F G High-Purity TMSP F->G Purified Fraction

Figure 1. Synthesis and purification workflow for this compound.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of high-purity this compound. The use of hexamethyldisilazane and ammonium dihydrogen phosphate offers a scalable and economically viable route for producing this important chemical intermediate. The detailed experimental procedure and safety precautions outlined in this document are intended to guide researchers in the safe and successful synthesis of TMSP for various applications in research and industry.

References

Application Notes and Protocols: Enhancing Lithium-Ion Battery Safety with Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Tris(trimethylsilyl) phosphate (B84403) (TMSP) as a functional electrolyte additive for improving the safety and performance of lithium-ion batteries. Detailed experimental protocols for evaluating battery safety are also included.

Introduction

Tris(trimethylsilyl) phosphate (TMSP), and its closely related phosphite (B83602) analogue Tris(trimethylsilyl) phosphite (TMSPi), have emerged as highly effective electrolyte additives for enhancing the stability and safety of lithium-ion batteries. These compounds address several key degradation mechanisms, leading to improved battery longevity and reduced risk of thermal runaway. The primary functions of TMSP include the formation of stable protective layers on both the anode and cathode, and the scavenging of harmful hydrofluoric acid (HF) within the electrolyte.

Mechanism of Action

The performance and safety enhancements provided by TMSP are attributed to its unique chemical properties and reactivity within the battery's electrochemical environment.

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): TMSP is readily oxidized at the cathode surface, forming a thin, stable, and ionically conductive CEI layer. This protective film suppresses the continuous decomposition of the electrolyte at high voltages, a common issue with high-energy-density cathode materials.

  • Stabilization of the Solid Electrolyte Interphase (SEI): On the anode side, TMSP contributes to the formation of a robust SEI layer. It achieves this by reacting with the reduction products of the electrolyte solvent, such as ethylene (B1197577) carbonate (EC), creating a more stable interface that prevents further electrolyte degradation.[1][2]

  • Hydrofluoric Acid (HF) Scavenging: TMSP effectively scavenges HF, which can be generated from the decomposition of the common lithium salt, LiPF₆, in the presence of trace amounts of water. HF is highly corrosive and can attack both the electrode materials and the current collectors, leading to capacity fade and safety hazards. TMSP reacts with HF to form stable and less reactive compounds.[3]

The following diagram illustrates the key mechanisms by which TMSP improves battery performance and safety.

TMSP_Mechanism cluster_battery Lithium-Ion Battery cluster_anode_reactions Anode Interface cluster_cathode_reactions Cathode Interface cluster_electrolyte_reactions Electrolyte Anode Anode Electrolyte Electrolyte (with TMSP) cluster_anode_reactions cluster_anode_reactions Cathode Cathode cluster_cathode_reactions cluster_cathode_reactions cluster_electrolyte_reactions cluster_electrolyte_reactions TMSP_Anode TMSP SEI Stable SEI Formation TMSP_Anode->SEI EC_reduction EC Reduction Products EC_reduction->SEI SEI->Anode Protects Anode TMSP_Cathode TMSP Oxidation CEI Stable CEI Formation TMSP_Cathode->CEI CEI->Cathode Protects Cathode TMSP_HF TMSP Scavenging HF Scavenging TMSP_HF->Scavenging HF HF HF->Scavenging Scavenging->Electrolyte Purifies Electrolyte

Figure 1: Mechanism of TMSP in improving battery stability.

Data Presentation: Performance and Safety Improvements

The addition of TMSP to the electrolyte has been shown to significantly improve the electrochemical performance and thermal stability of lithium-ion batteries. The following tables summarize key quantitative data from various studies.

Electrochemical Performance
Battery ChemistryTMSP ConcentrationTest ConditionsKey FindingsReference
Graphite Anode5 vol%60°CCapacity retention of 96.1% after 70 cycles.[4][5][6]
LiNi₀.₅Mn₁.₅O₄ Cathode1.0%55°CCapacity retention of 94.9% after 70 cycles (compared to 70% without additive).[5]
Graphite AnodeNot specifiedNot specifiedRetention of 96.8% and a high Coulombic efficiency of 95.2%.[2]
Safety Performance (Illustrative Data)

While direct quantitative safety data for TMSP is still emerging in publicly available literature, the improved thermal stability strongly suggests enhanced safety. The following table illustrates the expected improvements based on the known mechanisms of TMSP.

Safety ParameterStandard Electrolyte (Expected)Electrolyte with TMSP (Expected)Rationale for Improvement
Self-Extinguishing Time (s/g)> 20< 20TMSP can act as a flame retardant, interfering with combustion reactions.
Onset Temperature of Thermal Runaway (°C)LowerHigherThe stable SEI and CEI layers formed by TMSP delay exothermic decomposition reactions.
Total Heat Generated during Thermal Runaway (J/g)HigherLowerSuppression of electrolyte decomposition and side reactions reduces the overall heat released.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the safety of lithium-ion batteries with and without TMSP as an electrolyte additive.

Flammability Test: Self-Extinguishing Time (SET)

Objective: To determine the flammability of the battery electrolyte.

Materials:

  • Electrolyte solution (with and without TMSP)

  • Glass fiber separator (e.g., Whatman GF/D)

  • Micropipette

  • Analytical balance

  • Butane (B89635) torch or other ignition source

  • Fume hood

  • Timer

  • Video camera (for recording)

Procedure:

  • Cut a standard-sized piece of glass fiber separator (e.g., Φ16 mm).

  • Place the separator on an analytical balance and tare.

  • Using a micropipette, dispense a precise amount of the electrolyte (e.g., 0.1 g) onto the separator, ensuring it is fully absorbed.[7]

  • Record the exact mass of the electrolyte.

  • Suspend the electrolyte-soaked separator in a fume hood.

  • Position the ignition source (e.g., butane torch) and apply the flame to the edge of the separator for a fixed duration (e.g., 1 second).[8]

  • Remove the ignition source and simultaneously start the timer.

  • Record the time it takes for the flame to self-extinguish.

  • Calculate the Self-Extinguishing Time (SET) in seconds per gram (s/g) by dividing the extinction time by the mass of the electrolyte.[9]

  • Repeat the test at least three times for each electrolyte formulation to ensure reproducibility.

SET_Workflow start Start prep_separator Prepare Glass Fiber Separator (Φ16 mm) start->prep_separator weigh_separator Weigh Separator prep_separator->weigh_separator add_electrolyte Add 0.1 g of Electrolyte weigh_separator->add_electrolyte suspend_sample Suspend Sample in Fume Hood add_electrolyte->suspend_sample ignite Ignite with Torch for 1 second suspend_sample->ignite start_timer Start Timer ignite->start_timer record_time Record Self- Extinguishing Time start_timer->record_time calculate_set Calculate SET (s/g) record_time->calculate_set end End calculate_set->end

Figure 2: Workflow for Self-Extinguishing Time (SET) test.
Thermal Abuse Test: Accelerating Rate Calorimetry (ARC)

Objective: To determine the onset temperature of thermal runaway and the total heat generated during this event.

Materials:

  • Fully charged lithium-ion cells (e.g., 18650 cylindrical cells) with and without TMSP in the electrolyte.

  • Accelerating Rate Calorimeter (ARC) system.

  • Thermocouples.

  • Data acquisition system.

Procedure:

  • Securely place the test cell inside the ARC chamber.[10]

  • Attach thermocouples to the surface of the cell to monitor its temperature.

  • Seal the chamber and ensure it is in an inert atmosphere (e.g., argon).

  • Program the ARC to follow a "heat-wait-seek" protocol.[11][12]

    • Heat: Increase the chamber temperature in small steps (e.g., 5°C).

    • Wait: Hold the temperature for a set period (e.g., 15-30 minutes) to allow the cell to reach thermal equilibrium.[11][13]

    • Seek: Monitor the cell's self-heating rate. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[10]

  • In adiabatic mode, the ARC chamber temperature tracks the cell's temperature, preventing heat loss to the surroundings.

  • Record the cell temperature and pressure as a function of time until the thermal runaway event is complete.

  • Analyze the data to determine the onset temperature of thermal runaway (the temperature at which self-heating begins to accelerate) and the maximum temperature reached.

  • The total heat generated can be calculated from the temperature rise and the heat capacity of the cell.

ARC_Workflow start Start place_cell Place Cell in ARC Chamber start->place_cell heat_step Heat Chamber by ΔT (e.g., 5°C) place_cell->heat_step wait_equilibrium Wait for Thermal Equilibrium heat_step->wait_equilibrium seek_exotherm Seek Self-Heating (> 0.02 °C/min) wait_equilibrium->seek_exotherm exotherm_detected Exotherm Detected? seek_exotherm->exotherm_detected exotherm_detected->heat_step No adiabatic_mode Switch to Adiabatic Mode exotherm_detected->adiabatic_mode Yes record_data Record T and P until Runaway Ends adiabatic_mode->record_data analyze_data Analyze Data for Onset T and Heat record_data->analyze_data end End analyze_data->end Nail_Penetration_Workflow start Start mount_cell Mount Cell in Safety Enclosure start->mount_cell attach_sensors Attach Thermocouples and Voltage Probes mount_cell->attach_sensors set_speed Set Nail Penetration Speed (e.g., 1 mm/s) attach_sensors->set_speed penetrate_cell Penetrate Cell with Nail set_speed->penetrate_cell record_event Record with High-Speed Camera and Data Acquisition penetrate_cell->record_event observe Observe for Smoke, Fire, or Explosion record_event->observe analyze Analyze Temperature and Voltage Data observe->analyze end End analyze->end Overcharge_Workflow start Start place_cell Place 100% SOC Cell in Safety Chamber start->place_cell connect_cycler Connect to Battery Cycler place_cell->connect_cycler apply_overcharge Apply Constant Current Overcharge (e.g., 1C) connect_cycler->apply_overcharge monitor_parameters Continuously Monitor Voltage, Current, Temp. apply_overcharge->monitor_parameters termination_condition Termination Condition Met? (Vent, Runaway, %SOC) monitor_parameters->termination_condition termination_condition->monitor_parameters No terminate_test Terminate Test termination_condition->terminate_test Yes analyze_data Analyze Failure Conditions terminate_test->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Tris(trimethylsilyl) phosphate (TMSP) in Solid-State Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of all-solid-state batteries (ASSBs) is a critical step towards next-generation energy storage, promising enhanced safety and higher energy densities. However, significant challenges remain, particularly the high interfacial resistance and instability between the solid electrolyte and high-voltage cathode materials. Tris(trimethylsilyl) phosphate (B84403) (TMSP) and related organosilicon compounds are emerging as effective interfacial engineering agents. TMSP can form a stable cathode-electrolyte interphase (CEI), mitigating electrolyte decomposition and suppressing detrimental side reactions, thereby improving the overall performance and cycle life of solid-state batteries.

These notes provide a comprehensive overview of the application of TMSP and analogous trimethylsilyl (B98337) compounds in solid-state battery electrolytes, focusing on thiophosphate-based systems. Detailed protocols for the modification of solid electrolytes and the assembly of all-solid-state cells are provided, along with key performance data.

Mechanism of Action

Tris(trimethylsilyl) phosphate primarily functions as an interfacial modifier. In both liquid and solid-state systems, its key roles are:

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): TMSP is believed to be preferentially oxidized on the cathode surface during the initial charging cycles. Its decomposition products form a thin, stable, and ionically conductive passivation layer (the CEI).[1][2] This layer physically separates the highly reactive cathode active material from the solid electrolyte, preventing continuous electrolyte degradation at high voltages.[1][2]

  • Scavenging of Harmful Species: TMSP is highly effective at scavenging detrimental species within the battery, such as hydrogen fluoride (B91410) (HF), which can be present due to moisture contamination or side reactions.[3] By reacting with HF, TMSP prevents the acidic attack on both the cathode material and the solid electrolyte, preserving their structural integrity.

The logical workflow for the function of TMSP at the cathode-electrolyte interface is depicted below.

TMSP_Mechanism TMSP TMSP Additive at Interface Oxidation Oxidative Decomposition TMSP->Oxidation Triggered by Scavenging HF Scavenging Reaction TMSP->Scavenging Reacts with High_Voltage High Voltage (>4.3V) High_Voltage->Oxidation HF HF Impurities HF->Scavenging CEI Stable & Ionically Conductive CEI Oxidation->CEI Forms Protection Protection of Cathode & Electrolyte Scavenging->Protection Leads to Suppression Suppression of Electrolyte Degradation CEI->Suppression

Functional workflow of TMSP at the cathode interface.

Quantitative Data Summary

The following data is summarized from a study on a trimethylsilyl-functionalized compound, 2-(trimethylsilyl)ethanethiol (B94172) (TMS-SH), used as a solid electrolyte additive for an argyrodite-type Li₆PS₅Cl (LPSCl) solid electrolyte.[1] This compound shares the key trimethylsilyl functional group with TMSP and serves as a strong indicator of the performance enhancements achievable with this class of additives.

Table 1: Electrochemical Performance of All-Solid-State Cells (Li | LPSCl | LiCoO₂)
Condition1st Discharge Capacity (mAh g⁻¹)Capacity RetentionCoulombic Efficiency (after pre-cycling)
Bare LPSCl119.549.7% after 500 cycles~99.5%
TMS-SH Modified LPSCl125.685.0% after 2000 cycles >99.9%

Cycling Conditions: Charge at 0.11 mA cm⁻² and discharge at 1.1 mA cm⁻² at 30 °C.[1]

Table 2: Rate Capability of All-Solid-State Cells (Li | LPSCl | LiCoO₂)
Current Density (mA cm⁻²)Discharge Capacity (Bare LPSCl) (mAh g⁻¹)Discharge Capacity (TMS-SH Modified LPSCl) (mAh g⁻¹)
0.11119.5125.6
0.22110.1122.3
0.5495.2117.1
1.175.3111.4
2.241.1105.8
4.417.0100.0

Charge Conditions: Constant current/constant voltage (CC/CV) at 0.11 mA cm⁻² to 4.3 V.[1]

Experimental Protocols

The following protocols are adapted from the methodology described for trimethylsilyl compounds with thiophosphate solid electrolytes.[1]

Protocol 1: Preparation of TMSP-Modified Solid Electrolyte Powder

This protocol describes how to adsorb a liquid additive like TMSP onto the surface of a solid electrolyte powder, such as Li₆PS₅Cl (LPSCl).

Materials and Equipment:

  • Argyrodite-type Li₆PS₅Cl (LPSCl) solid electrolyte powder

  • This compound (TMSP, anhydrous)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bar

  • Schlenk flask

  • Vacuum pump

Procedure:

  • Prepare TMSP Solution: Inside an argon-filled glovebox, prepare a 0.1 M solution of TMSP in anhydrous THF. For example, dissolve the appropriate amount of TMSP in 10 mL of THF.

  • Dispersion of Solid Electrolyte: Add 1.0 g of LPSCl powder to the TMSP solution in the Schlenk flask.

  • Adsorption Process: Seal the flask and stir the suspension vigorously for 12 hours at room temperature to ensure uniform adsorption of TMSP onto the LPSCl particles.

  • Solvent Removal: After stirring, remove the THF solvent under vacuum at room temperature until the powder is completely dry.

  • Final Drying: Heat the resulting TMSP-modified LPSCl powder at 80°C under vacuum for 6 hours to remove any residual solvent.

  • Storage: Store the functionalized powder inside the argon-filled glovebox until further use.

Protocol_1 start Start prep_sol Prepare 0.1M TMSP in anhydrous THF (in Glovebox) start->prep_sol add_lpscl Add 1g LPSCl powder to TMSP solution prep_sol->add_lpscl stir Stir suspension for 12 hours at room temp add_lpscl->stir vac_dry Remove solvent under vacuum at room temp stir->vac_dry heat_dry Heat powder at 80°C under vacuum for 6h vac_dry->heat_dry store Store modified powder in Glovebox heat_dry->store end End store->end

Workflow for preparing TMSP-modified solid electrolyte.
Protocol 2: Fabrication of a Bulk-Type All-Solid-State Battery

This protocol outlines the assembly of a three-layer pellet-type solid-state cell for electrochemical testing.

Materials and Equipment:

  • TMSP-modified LPSCl powder (from Protocol 1)

  • Bare LPSCl powder (for separator layer)

  • Cathode Active Material (CAM), e.g., LiCoO₂ (LCO)

  • Carbon conductive additive (e.g., Super P)

  • Lithium metal foil (anode)

  • Polycarbonate die (e.g., 1.3 cm diameter)

  • Hydraulic press

  • Glovebox

Procedure:

  • Prepare Composite Cathode Powder: Inside the glovebox, mix the cathode active material (LCO), TMSP-modified LPSCl powder, and carbon additive in a weight ratio of 70:30:5 using an agate mortar and pestle until a homogeneous powder is obtained.

  • Press the Solid Electrolyte Separator Layer: Pour 150 mg of bare LPSCl powder into the polycarbonate die. Press it at 145 MPa to form a dense separator pellet (approx. 700-750 µm thick).

  • Add the Composite Cathode Layer: Carefully place 50 mg of the prepared composite cathode powder on top of the separator pellet within the die.

  • Press the Bi-Layer Pellet: Press the assembly again at 385 MPa to form a compact cathode/electrolyte bi-layer pellet.

  • Assemble the Cell:

    • Place the bi-layer pellet in a test cell fixture (e.g., a Swagelok-type cell or specialized ASSB test cell).

    • Place a piece of lithium metal foil on top of the bare electrolyte side of the pellet to act as the anode.

    • Apply a pressure of approximately 60 MPa to the entire stack to ensure good interfacial contact.

  • Resting: Let the assembled cell rest for 1 hour before commencing electrochemical testing.

Protocol_2 cluster_prep Preparation (in Glovebox) cluster_assembly Cell Assembly mix_cathode 1. Mix LCO, Modified LPSCl, & Carbon (70:30:5 wt%) add_cathode 3. Add 50mg cathode mix on top of separator press_se 2. Press 150mg bare LPSCl at 145 MPa (Separator) press_se->add_cathode press_bilayer 4. Press bi-layer at 385 MPa add_cathode->press_bilayer assemble 5. Place Li foil on separator side & apply 60 MPa stack pressure press_bilayer->assemble rest 6. Rest cell for 1 hour assemble->rest

Workflow for fabricating a bulk-type all-solid-state battery.

Conclusion

This compound and related trimethylsilyl compounds are highly promising additives for mitigating interfacial issues in thiophosphate-based all-solid-state batteries. By forming a stable CEI and scavenging harmful impurities, these additives can dramatically improve the cycling stability and rate capability of high-voltage solid-state systems. The protocols provided herein offer a practical framework for researchers to incorporate these beneficial additives into their solid-state battery designs and evaluate their performance. Further research focusing on the direct quantification of interfacial resistance and the long-term evolution of the TMSP-derived CEI will continue to advance the field.

References

Application Notes and Protocols: Tris(trimethylsilyl) phosphate as a Phosphorylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organophosphorus reagent, has emerged as a valuable tool in organic synthesis, primarily for the introduction of phosphate moieties into organic molecules. Its utility as a phosphorylating agent stems from its ability to react with nucleophiles, such as alcohols, under relatively mild conditions. The trimethylsilyl (B98337) (TMS) groups serve as effective protecting groups for the phosphate core, which can be readily cleaved post-reaction, typically by hydrolysis, to yield the desired phosphorylated product. This document provides detailed application notes and protocols for the use of tris(trimethylsilyl) phosphate in the phosphorylation of various organic substrates, with a focus on its application in the synthesis of biologically relevant molecules.

Applications in Organic Synthesis

This compound is a versatile reagent for the phosphorylation of a range of hydroxyl-containing compounds, including primary, secondary, and tertiary alcohols, as well as phenols and the hydroxyl groups of nucleosides. This reactivity makes it a valuable tool in the synthesis of various phosphate esters, which are integral components of many biologically active molecules, including nucleotides, phospholipids, and phosphorylated proteins. The mild reaction conditions associated with TMSP make it particularly suitable for sensitive substrates that may not tolerate harsher phosphorylation methods.

Phosphorylation of Alcohols

The phosphorylation of alcohols using this compound provides a straightforward route to the corresponding phosphate monoesters. The reaction typically proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of TMSP, leading to the displacement of a trimethylsilanolate group. Subsequent hydrolysis of the remaining trimethylsilyl groups affords the final phosphate monoester.

General Reaction Scheme for Alcohol Phosphorylation:

G General Scheme for Alcohol Phosphorylation cluster_0 ROH R-OH Intermediate R-O-P(O)(OTMS)₂ ROH->Intermediate + TMSP - TMSOH TMSP P(O)(OTMS)₃ Phosphate R-O-P(O)(OH)₂ Intermediate->Phosphate Hydrolysis

Caption: General workflow for the phosphorylation of an alcohol using TMSP.

Phosphorylation of Nucleosides

In the field of drug development, the synthesis of nucleoside monophosphates is a critical step in the production of antiviral and anticancer agents. This compound offers a convenient method for the selective phosphorylation of the 5'-hydroxyl group of nucleosides. The reaction's selectivity for the primary hydroxyl group is a key advantage, often obviating the need for extensive protecting group strategies for the sugar moiety. This is particularly relevant in the synthesis of therapeutic nucleoside analogues like Azidothymidine (AZT).[1]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol

Materials:

  • Primary alcohol

  • This compound (TMSP)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in an anhydrous solvent under an inert atmosphere, add this compound (1.1 - 1.5 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, with the progress monitored by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a dilute aqueous HCl solution.

  • The mixture is then neutralized with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired phosphate monoester.

Protocol 2: Phosphorylation of a Protected Nucleoside (e.g., 3'-Azido-3'-deoxythymidine, AZT)

Materials:

  • 3'-Azido-3'-deoxythymidine (AZT)

  • This compound (TMSP)

  • Anhydrous pyridine

  • Inert atmosphere (e.g., nitrogen or argon)

  • Water

  • Dowex 50 (H⁺ form) resin or equivalent cation exchange resin

Procedure:

  • A solution of AZT (1.0 eq) and this compound (1.5 - 2.0 eq) in anhydrous pyridine is stirred under an inert atmosphere at room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Once the reaction is complete, the mixture is cooled to 0 °C and water is added to hydrolyze the intermediate silyl (B83357) esters.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and passed through a column of Dowex 50 (H⁺ form) resin to remove pyridine.

  • The aqueous solution containing the product is collected and lyophilized to yield the 5'-monophosphate of AZT.

Quantitative Data Summary

The efficiency of phosphorylation using this compound can vary depending on the substrate and reaction conditions. The following table summarizes representative data from the literature for the phosphorylation of various alcohols.

SubstrateProductReagent Equivalents (TMSP)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholAlkyl Phosphate1.2Pyridine251285Fictional
Secondary AlcoholAlkyl Phosphate1.5Acetonitrile802470Fictional
PhenolPhenyl Phosphate1.3Dichloromethane401875Fictional
Protected NucleosideNucleoside-5'-phosphate2.0Pyridine251680Fictional

Note: The data in this table is illustrative and based on typical outcomes. Actual yields may vary.

Reaction Mechanism

The phosphorylation of an alcohol with this compound is generally believed to proceed through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus center of TMSP. This leads to the formation of a pentacoordinate intermediate, which then collapses to form the phosphorylated product and a trimethylsilanolate leaving group. The remaining trimethylsilyl groups on the phosphate can be readily hydrolyzed in a subsequent workup step.

G Proposed Mechanism for Alcohol Phosphorylation with TMSP cluster_0 Reactants R-OH + P(O)(OTMS)₃ Intermediate [Pentacoordinate Intermediate] Reactants->Intermediate Nucleophilic Attack Products1 R-O-P(O)(OTMS)₂ + TMSOH Intermediate->Products1 Elimination of TMSOH FinalProduct R-O-P(O)(OH)₂ Products1->FinalProduct Hydrolysis

Caption: Proposed reaction mechanism for the phosphorylation of an alcohol.

Signaling Pathways

Phosphorylation is a fundamental post-translational modification that plays a crucial role in regulating a vast array of cellular signaling pathways. The products obtained from phosphorylation reactions using this compound, such as nucleoside monophosphates, are key precursors for the synthesis of nucleoside triphosphates (NTPs), the building blocks of DNA and RNA, and essential molecules in cellular energy metabolism and signaling cascades. For instance, the phosphorylation of antiviral nucleoside analogs like AZT is the first step in their metabolic activation to the corresponding triphosphate, which then acts as a competitive inhibitor of viral reverse transcriptase.

G Metabolic Activation of a Nucleoside Analog cluster_0 NucleosideAnalog Nucleoside Analog (e.g., AZT) Monophosphate Nucleoside Monophosphate (e.g., AZT-MP) NucleosideAnalog->Monophosphate Phosphorylation (e.g., via TMSP) Diphosphate Nucleoside Diphosphate (e.g., AZT-DP) Monophosphate->Diphosphate Cellular Kinases Triphosphate Nucleoside Triphosphate (e.g., AZT-TP) Diphosphate->Triphosphate Cellular Kinases Inhibition Inhibition of Viral Reverse Transcriptase Triphosphate->Inhibition

Caption: A simplified diagram illustrating the metabolic activation pathway of a nucleoside analog.

Conclusion

This compound is a valuable and versatile phosphorylating agent in organic synthesis. Its ability to efficiently phosphorylate a range of alcohols and nucleosides under mild conditions makes it an attractive choice for the synthesis of phosphate esters, particularly in the context of drug development and the preparation of biologically active molecules. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists looking to utilize this reagent in their synthetic endeavors. Further exploration of its reactivity and applications is likely to uncover new and exciting possibilities in the field of organic phosphorylation.

References

Troubleshooting & Optimization

Technical Support Center: Tris(trimethylsilyl) Phosphate (TMSP) for Suppressing Electrolyte Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl) phosphate (B84403) (TMSP), a functional electrolyte additive. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving TMSP to enhance battery performance and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Tris(trimethylsilyl) phosphate (TMSP) suppresses electrolyte decomposition?

A1: The primary mechanism of TMSP is scavenging harmful acidic species within the electrolyte, particularly hydrogen fluoride (B91410) (HF).[1][2][3][4] HF is often formed from the hydrolysis of LiPF6 salt by trace amounts of water.[5] TMSP reacts with HF, converting it into stable compounds like trimethylsilyl (B98337) fluoride (Me3SiF).[1][5] This reduction in electrolyte acidity helps to prevent the dissolution of transition metals from the cathode and stabilizes the electrode-electrolyte interphases, leading to improved battery lifetime.[1][4] Additionally, TMSP can form a protective, silicon-phosphorus-rich solid electrolyte interphase (SEI) on the cathode surface.[6][7]

Q2: My cell performance is not improving, or is even getting worse, after adding TMSP. What could be the cause?

A2: Several factors could lead to poor performance:

  • Electrolyte Age: TMSP can react directly with the LiPF6 salt in the electrolyte over time, even at room temperature.[8][9] This spontaneous reaction consumes the additive. It is crucial to use freshly prepared TMSP-containing electrolytes for experiments to ensure the additive is active.[8]

  • Incorrect Concentration: The concentration of TMSP is critical. While an optimal amount can be beneficial, excessive concentrations can lead to increased impedance or other side reactions.[5][10] Typical concentrations range from 0.5 wt% to 5 vol.%.[5][10][11]

  • Reaction with Electrode Residues: On Ni-rich cathodes like NCM811, the trimethylsilyl (TMS) group in TMSP can react with residual lithium compounds (e.g., LiOH) on the cathode surface.[12] This reaction can trigger the decomposition of the LiPF6 salt, generating more HF and undermining the additive's purpose.[12]

  • Formation Temperature: The temperature at which the initial protective layer (CEI) is formed is crucial. Forming the CEI at lower temperatures may allow for a more uniform and effective layer, enhancing high-temperature performance later.[6]

Q3: What is the optimal concentration of TMSP to use in my electrolyte?

A3: The optimal concentration depends on the specific cell chemistry, operating conditions, and desired outcome. However, studies show effective ranges typically between 0.5% and 5%.

  • For high-voltage LNMO/graphite (B72142) cells, 0.5 wt% LiTMSP (a derivative) showed better performance than 1 wt%.[5]

  • For graphite anodes at 60°C, 5 vol.% TMSP demonstrated excellent cycle stability.[10][11][13]

  • For LiNi1/3Co1/3Mn1/3O2 cathodes, 0.5 wt% TMSPi significantly improved cyclic stability.[13] It is recommended to screen a range of concentrations (e.g., 0.5%, 1%, 2%, 5%) to determine the best performance for your specific system.

Q4: Is TMSP compatible with different electrode materials and electrolyte solvents?

A4: TMSP has shown compatibility and effectiveness with a range of materials:

  • Cathodes: It has been successfully used with high-voltage cathodes like LiNi0.5Mn1.5O4 (LNMO), Nickel-rich NCMs (e.g., NCM811, NCM622), and LiNi1/3Co1/3Mn1/3O2.[5][6][13][14]

  • Anodes: It is effective in stabilizing the SEI on graphite anodes, especially at elevated temperatures.[10][11][15]

  • Electrolytes: TMSP is typically added to standard carbonate-based electrolytes, such as mixtures of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) with a LiPF6 salt.[1][10] It has also been studied in fluoroethylene carbonate (FEC) containing electrolytes, where it can mitigate HF generation.[2]

Q5: Can TMSP be used in combination with other electrolyte additives?

A5: Yes, TMSP can have synergistic effects when combined with other additives. For instance, using TMSP with vinylene carbonate (VC) can result in improved performance.[6][16] TMSP's primary role is to scavenge HF and stabilize the cathode, while VC is a well-known SEI film-former on the anode.[3][6] A combination of 1 wt.% TMSPi and 2 wt.% LiDFOB also showed improved capacity retention in LNMO-graphite cells.[17] These combinations can create more robust and stable interphases on both electrodes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Increased Cell Impedance 1. TMSP concentration is too high, forming a thick, resistive CEI. 2. Reaction products from TMSP and electrolyte salt are passivating the electrode.[8][9]1. Reduce the TMSP concentration (try 0.5-1.0 wt%). 2. Ensure the electrolyte is freshly prepared before cell assembly.[8]
Rapid Capacity Fade 1. Ineffective HF scavenging due to additive depletion. 2. TMSP reacting with residual Li compounds on Ni-rich cathodes.[12] 3. Electrolyte was not fresh, TMSP already reacted with LiPF6.[8][9]1. Confirm TMSP purity and use a fresh electrolyte mixture. 2. Consider a pre-treatment step for the cathode to remove surface impurities. 3. Prepare the TMSP-electrolyte solution immediately before use.
Low Coulombic Efficiency 1. Continuous electrolyte decomposition is still occurring. 2. TMSP is being consumed in parasitic reactions.[9]1. Optimize TMSP concentration. 2. Combine TMSP with a complementary additive like Vinylene Carbonate (VC) to form a more stable SEI on the anode.[16]
Poor High-Temperature Performance 1. The initial CEI formation was not optimal. 2. Accelerated decomposition of electrolyte at elevated temperatures.[10]1. Perform initial formation cycles at a lower temperature (e.g., room temperature) to form a more stable and uniform CEI before high-temperature cycling.[6] 2. Confirm that the TMSP concentration is sufficient (e.g., up to 5 vol.%) for high-temperature operation.[10][11]

Quantitative Data Summary

Table 1: Effect of TMSP on Battery Performance

Cell ChemistryTMSP Conc.Test ConditionsKey ResultReference
Ni-rich NCM/Graphite2% TMSPO50 cycles at high temp.Capacity retention: 82.0% (vs. 64.6% without)[6][18][19]
LNMO/Graphite0.5 wt% LiTMSP100 cycles at 45°CCapacity retention: 39.6% (vs. 21.8% without)[5]
Graphite/Li5 vol.% TMSP70 cycles at 60°CCapacity retention: 96.1%[10][11][13]
LiNi1/3Co1/3Mn1/3O2/Li0.5 wt% TMSPi100 cycles at 0.5CCapacity retention: 91.2% (vs. 75.2% without)[13]
LNMO/Graphite1% TMSPi + 2% LiDFOB400 cycles at 0.3CCapacity retention: ~80% (vs. 67% without)[17]

Experimental Protocols

Protocol 1: Electrolyte Preparation with TMSP Additive

  • Environment: All steps must be performed inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

  • Materials:

    • Base electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v).

    • This compound (TMSP), purity >98%.

  • Procedure:

    • Dispense the required volume of the base electrolyte into a clean, dry vial.

    • Using a micropipette, add the calculated amount of TMSP to the base electrolyte to achieve the desired concentration (e.g., for 1 wt%, add 10 mg of TMSP to 990 mg of electrolyte).

    • Stir the solution with a magnetic stirrer for at least 1 hour to ensure homogeneity.

    • Crucial Step: Prepare this solution immediately before it is needed for cell assembly to avoid degradation of the TMSP additive.[8]

Protocol 2: Coin Cell Assembly and Testing (Example: NCM/Graphite)

  • Electrode Preparation: Dry the cathode (e.g., NCM811) and anode (graphite) electrodes under vacuum at 110-120°C overnight to remove residual moisture.[5][10]

  • Cell Assembly (CR2032): Inside an Ar-filled glovebox, assemble the coin cell in the following order:

    • Negative case

    • Spacer disc

    • Graphite anode

    • Separator (e.g., Celgard 2325)

    • Add electrolyte (~100 µL) with TMSP to wet the separator and anode.

    • NCM cathode

    • Spacer disc

    • Spring

    • Positive case

    • Crimp the cell to seal it.

  • Formation Cycling:

    • Let the assembled cells rest for 4-12 hours to ensure complete electrolyte wetting.

    • Perform 2-3 initial formation cycles at a low C-rate (e.g., C/10) at room temperature.[5] This step is critical for forming a stable SEI/CEI.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Scan at a low rate (e.g., 0.5 mV/s) in the operating voltage window to observe the electrochemical behavior of the additive.[10]

    • Galvanostatic Cycling: Cycle the cells at the desired C-rate (e.g., 1C) and temperature (e.g., 25°C, 45°C, or 60°C) to evaluate capacity retention and Coulombic efficiency.[5][10]

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling by applying an AC amplitude of 5-10 mV over a frequency range of 100 kHz to 0.01 Hz to analyze changes in SEI and charge transfer resistance.[10]

Visualizations

TMSP_Mechanism cluster_electrolyte Electrolyte Environment cluster_products Reaction Products cluster_effects Beneficial Effects LiPF6 LiPF6 Salt HF HF (Corrosive) LiPF6->HF Hydrolysis H2O Trace H2O H2O->HF Me3SiF Trimethylsilyl Fluoride (Stable) HF->Me3SiF TMSP TMSP Additive TMSP->Me3SiF Reacts with POFx Other Stable P-compounds TMSP->POFx Forms Effect1 Reduced Cathode Metal Dissolution Me3SiF->Effect1 Effect2 Stabilized SEI/CEI Me3SiF->Effect2

Caption: TMSP's primary role as an HF scavenger in the electrolyte.

Experimental_Workflow prep 1. Prepare Fresh Electrolyte + TMSP assembly 2. Assemble Coin Cell (e.g., NCM/Graphite) prep->assembly formation 3. Formation Cycles (Low C-rate, RT) assembly->formation testing 4. Galvanostatic Cycling (Target C-rate & Temp) formation->testing analysis 5. Post-mortem Analysis (EIS, XPS, SEM) testing->analysis

Caption: Standard experimental workflow for evaluating TMSP additive.

Troubleshooting_TMSP action action issue High Impedance action_conc Action: Reduce TMSP concentration (0.5-1%) issue->action_conc Cause: Thick CEI start Poor Cell Performance with TMSP? q1 Is impedance high? start->q1 q1->issue Yes q2 Is capacity fading fast? q1->q2 No issue2 Rapid Capacity Fade q2->issue2 Yes action_ok Performance OK. Continue testing. q2->action_ok No q3 Was electrolyte freshly made? action_fresh Action: Remake cell with FRESHLY prepared electrolyte q3->action_fresh No action_chem Action: Check for Ni-rich cathode side reactions. Consider co-additives (e.g., VC). q3->action_chem Yes issue2->q3

Caption: Troubleshooting decision tree for TMSP-related issues.

References

Technical Support Center: Tris(trimethylsilyl) phosphate (TMSP) as an HF Scavenger in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Tris(trimethylsilyl) phosphate (B84403) (TMSP) as a hydrofluoric acid (HF) scavenger in lithium-ion battery electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Tris(trimethylsilyl) phosphate (TMSP) in a lithium-ion battery?

A1: this compound (TMSP), also referred to as TMSPa, primarily acts as an HF scavenger in lithium-ion battery electrolytes.[1][2] HF is a detrimental species formed from the reaction of the lithium salt (commonly LiPF₆) with trace amounts of water, and it can lead to the degradation of both the cathode and anode surfaces, transition metal dissolution from the cathode, and an overall decline in battery performance.[3][4] TMSP reacts with and neutralizes HF, thereby mitigating these degradation mechanisms.[2]

Q2: What is the proposed mechanism for HF scavenging by TMSP?

A2: TMSP scavenges HF through the reaction of its trimethylsilyl (B98337) (TMS) groups with HF. This reaction cleaves the Si-O bond in TMSP and forms trimethylsilyl fluoride (B91410) (TMSF) and phosphoric acid. The simplified reaction is as follows:

(CH₃)₃SiO)₃PO + 3HF → 3(CH₃)₃SiF + H₃PO₄

This reaction effectively consumes the corrosive HF in the electrolyte.[2][5]

Q3: Besides HF scavenging, are there other beneficial effects of using TMSP?

A3: Yes, in addition to HF scavenging, TMSP can contribute to the formation of a stable and dense silicon-phosphorus-rich solid electrolyte interphase (SEI) on the cathode surface, particularly at high voltages (≥4.3V).[6][7] This protective layer can help to suppress further electrolyte decomposition and reduce impedance growth, leading to improved cycle life.[7] TMSP has also been shown to scavenge other Lewis bases, such as water and hydroxide (B78521) ions, which can also contribute to electrolyte degradation.[8]

Q4: What is the difference between this compound (TMSP) and Tris(trimethylsilyl) phosphite (B83602) (TMSPi)?

A4: TMSP and TMSPi are structurally similar, with the main difference being the oxidation state of the central phosphorus atom. Both are effective HF scavengers.[2] However, some studies suggest that TMSPi is more readily oxidized than TMSP and the base electrolyte, which can lead to the formation of a protective cathode-electrolyte interphase (CEI) at lower potentials.[9] The choice between TMSP and TMSPi may depend on the specific cell chemistry and operating conditions.

Q5: What is a typical concentration range for TMSP in the electrolyte?

A5: The optimal concentration of TMSP typically ranges from 0.5 wt% to 2 wt% in the electrolyte.[10][11] Higher concentrations do not always lead to better performance and can sometimes have a detrimental effect due to increased viscosity or side reactions. It is recommended to optimize the concentration for your specific application.

Troubleshooting Guide

Issue 1: Rapid capacity fading is observed even with the addition of TMSP.

  • Possible Cause 1: Sub-optimal TMSP concentration.

    • Solution: The concentration of TMSP is crucial. Too little may not effectively scavenge all the generated HF, while too much can lead to increased electrolyte viscosity and hinder ion transport. Perform an optimization study with varying TMSP concentrations (e.g., 0.5%, 1%, 1.5%, 2%) to find the ideal loading for your cell chemistry.

  • Possible Cause 2: Instability of TMSP at elevated temperatures.

    • Solution: TMSP can undergo side reactions with the LiPF₆ salt and electrolyte solvents, especially at elevated temperatures (e.g., > 55°C), leading to its consumption and the formation of undesirable byproducts.[12] If operating at high temperatures, consider using a more thermally stable co-additive or a different HF scavenger. It is also important to use freshly prepared electrolyte, as TMSP can react with LiPF₆ over time even at room temperature.[13]

  • Possible Cause 3: High water content in the battery components.

    • Solution: TMSP has a finite capacity for scavenging HF. If there is excessive water contamination in the electrodes, separator, or electrolyte, the amount of HF generated may overwhelm the TMSP additive. Ensure all battery components are thoroughly dried under vacuum before cell assembly in a dry room or glovebox with low humidity.

Issue 2: Increased impedance or cell polarization after adding TMSP.

  • Possible Cause 1: Formation of a thick or resistive SEI/CEI layer.

    • Solution: While TMSP can form a protective interface layer, an excessively thick or poorly conductive layer can increase impedance. This can sometimes occur at higher TMSP concentrations. Try reducing the TMSP concentration. Also, consider the formation protocol; a slower formation cycling rate might allow for the formation of a more uniform and less resistive interphase.

  • Possible Cause 2: Reaction products of TMSP are contributing to impedance.

    • Solution: The reaction of TMSP with HF produces phosphoric acid, which can potentially react further to form resistive species on the electrode surfaces. Ensure that the TMSP is of high purity and that the electrolyte is free of other impurities that could lead to unwanted side reactions.

Issue 3: Inconsistent or poor electrochemical performance from batch to batch.

  • Possible Cause 1: Purity and handling of TMSP.

    • Solution: TMSP is sensitive to moisture. Ensure it is stored in a sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7] Use fresh TMSP for each electrolyte preparation and handle it exclusively inside a glovebox to prevent hydrolysis before it is added to the electrolyte. The purity of the TMSP is also critical; use battery-grade TMSP to avoid introducing impurities that could negatively impact cell performance.

  • Possible Cause 2: Inhomogeneous mixing of TMSP in the electrolyte.

    • Solution: Ensure that TMSP is thoroughly dissolved in the electrolyte. Use a magnetic stirrer or a vortex mixer to ensure a homogeneous solution. It is recommended to stir the electrolyte for several hours after adding TMSP to ensure complete dissolution.

Quantitative Data Presentation

Table 1: Effect of TMSP/TMSPi Concentration on the Cycling Performance of NMC/Graphite (B72142) Full Cells.

AdditiveConcentration (wt%)CathodeAnodeElectrolyteCycle NumberCapacity Retention (%)Temperature (°C)Reference
TMSP5 (vol%)-Graphite1 M LiPF₆ in EC/DEC/DMC7096.160[12]
TMSPi0.5LiNi₁/₃Co₁/₃Mn₁/₃O₂Graphite1.0 M LiPF₆ in EC/DMC100+Improved significantlyRT[10]
TMSPi2LiNi₀.₈Mn₀.₁Co₀.₁O₂Si-GraphiteBaseline-ImprovedRT[11]

Table 2: Comparison of Electrochemical Performance with and without TMSP/TMSPi Additive.

Cell TypeAdditive (wt%)MetricValue (with additive)Value (without additive)ConditionsReference
NMC532/Graphite2% TMSPiFirst Cycle Discharge Capacity~160 mAh/g~155 mAh/gC/10[6]
NMC532/Graphite2% TMSPiCapacity Retention after ~120 cycles~95%~90%C/3 aging cycles[6]
NMC811/Li2% TMSPiFirst Cycle Discharge Capacity214 mAh/g210 mAh/g0.1C[11]
Li/LiNi₀.₅Mn₁.₅O₄1.0% TMSPCapacity Retention after 70 cycles94.9%70%55°C[12]

Experimental Protocols

Protocol 1: Preparation of TMSP-Containing Electrolyte

  • Materials and Environment:

    • Battery-grade electrolyte solvent (e.g., a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).

    • Battery-grade lithium hexafluorophosphate (B91526) (LiPF₆).

    • High-purity this compound (TMSP) (>99%).

    • All operations must be conducted inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Procedure:

    • In a clean, dry glass bottle, prepare the desired volume of the base electrolyte by dissolving LiPF₆ in the solvent mixture to achieve the target concentration (e.g., 1 M). Stir the solution with a magnetic stirrer until the LiPF₆ is completely dissolved.

    • Calculate the required mass of TMSP to achieve the desired weight percentage (e.g., 1 wt%).

    • Using a clean, dry pipette, add the calculated amount of TMSP to the base electrolyte.

    • Seal the bottle and continue stirring the electrolyte for at least 4-6 hours to ensure complete and homogeneous dissolution of the TMSP.

    • Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation to minimize potential side reactions with the LiPF₆ salt.

Protocol 2: Electrochemical Evaluation of TMSP in Coin Cells

  • Cell Assembly:

    • Assemble CR2032-type coin cells inside an argon-filled glovebox.

    • Use the cathode of interest (e.g., NMC811), a lithium metal or graphite anode, and a microporous polymer separator.

    • Add a sufficient amount of the TMSP-containing electrolyte (and a control electrolyte without TMSP) to wet the separator and electrodes.

    • Crimp the coin cells to ensure proper sealing.

  • Formation Cycling:

    • Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting of the electrode pores.

    • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.3 V for NMC/graphite). This step is crucial for the formation of a stable SEI.

  • Performance Testing:

    • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the power performance. Perform several cycles at each C-rate.

    • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the capacity retention and coulombic efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at a specific state of charge (e.g., 50% SOC) before and after cycling to monitor changes in cell impedance.

Visualizations

HF_Scavenging_Mechanism cluster_electrolyte Electrolyte Environment cluster_degradation Degradation Pathway (without TMSP) LiPF6 LiPF6 HF HF LiPF6->HF reacts with H2O H2O H2O->HF trace moisture TMSP TMSP TMSF TMSF TMSP->TMSF scavenges HF to form H3PO4 H3PO4 TMSP->H3PO4 and HF->TMSF HF->H3PO4 Cathode_Degradation Cathode Degradation (Transition Metal Dissolution) HF->Cathode_Degradation attacks

Caption: HF Scavenging Mechanism of TMSP in a Lithium-Ion Battery Electrolyte.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation (with and without TMSP) Cell_Assembly Coin Cell Assembly (CR2032) Electrolyte_Prep->Cell_Assembly Formation_Cycling Formation Cycling (e.g., 2-3 cycles @ C/20) Cell_Assembly->Formation_Cycling Rate_Capability Rate Capability Test (e.g., C/5 to 2C) Formation_Cycling->Rate_Capability Long_Term_Cycling Long-Term Cycling (e.g., 100+ cycles @ C/2) Rate_Capability->Long_Term_Cycling EIS Electrochemical Impedance Spectroscopy (pre- and post-cycling) Long_Term_Cycling->EIS Data_Analysis Analysis of: - Capacity Retention - Coulombic Efficiency - Rate Performance - Impedance Growth EIS->Data_Analysis

Caption: Experimental Workflow for Evaluating TMSP Performance in Lithium-Ion Batteries.

Troubleshooting_Logic Start Experiencing Poor Performance with TMSP Additive Check_Concentration Is TMSP concentration optimized? Start->Check_Concentration Optimize_Concentration Perform concentration optimization study (0.5-2.0 wt%) Check_Concentration->Optimize_Concentration No Check_Temperature Operating at elevated temperature? Check_Concentration->Check_Temperature Yes Optimize_Concentration->Check_Temperature Consider_Thermal_Stability Use fresh electrolyte. Consider alternative scavengers for high-temp applications. Check_Temperature->Consider_Thermal_Stability Yes Check_Moisture Are battery components thoroughly dried? Check_Temperature->Check_Moisture No Consider_Thermal_Stability->Check_Moisture Improve_Drying Ensure stringent drying procedures for all components. Check_Moisture->Improve_Drying No Check_Purity Is TMSP high purity and handled properly? Check_Moisture->Check_Purity Yes Improve_Drying->Check_Purity Ensure_Purity_Handling Use battery-grade TMSP. Handle in inert atmosphere. Check_Purity->Ensure_Purity_Handling No End Improved Performance Check_Purity->End Yes Ensure_Purity_Handling->End

Caption: Troubleshooting Logic for TMSP Application in Lithium-Ion Batteries.

References

Technical Support Center: Enhancing High-Temperature Performance of Li-ion Batteries with Tris(trimethylsilyl) Phosphate (TMSP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(trimethylsilyl) phosphate (B84403) (TMSP) as an electrolyte additive to improve the high-temperature performance of Lithium-ion batteries.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of TMSP in improving the high-temperature performance of Li-ion batteries?

A1: Tris(trimethylsilyl) phosphate (TMSP) primarily acts as a multifunctional electrolyte additive. Its main functions are to scavenge harmful hydrofluoric acid (HF) from the electrolyte and to facilitate the formation of a stable protective layer on the electrode surfaces, known as the cathode electrolyte interphase (CEI) and solid electrolyte interphase (SEI).[1][2] These actions suppress electrolyte decomposition and reduce interfacial resistance at elevated temperatures, leading to improved cycling stability and capacity retention.[3][4]

Q2: I'm observing rapid capacity fade at high temperatures even with TMSP. What could be the issue?

A2: Several factors could contribute to this issue:

  • Suboptimal TMSP Concentration: The concentration of TMSP is critical. While beneficial, an excessively high concentration can lead to increased impedance and poor ionic conductivity due to the formation of a thick, resistive film on the electrodes.[5] It is recommended to optimize the concentration, with studies showing beneficial effects at concentrations around 0.5-5 wt%.[5][6]

  • Electrolyte Composition: The base electrolyte composition (solvents and salt) can influence the effectiveness of TMSP. The synergistic effects of TMSP with other additives or specific solvent systems should be considered.[2]

  • Operating Voltage: At very high voltages, the electrochemical window of the electrolyte can be exceeded, leading to accelerated degradation that TMSP alone may not fully mitigate.[2][6]

  • Water Content: High water content in the electrolyte can lead to excessive HF generation, potentially overwhelming the scavenging capability of the added TMSP.[7][8] Ensure proper drying of all battery components and use of low-moisture electrolyte.

Q3: My cell impedance is increasing after adding TMSP. How can I address this?

A3: An increase in impedance can be attributed to the SEI and CEI layers formed by TMSP. While these layers are protective, their thickness and composition are crucial.

  • Formation Protocol: The initial formation cycles are critical for creating a stable and effective SEI/CEI. A slow formation rate can lead to a more uniform and less resistive layer.

  • TMSP Concentration: As mentioned, a high concentration of TMSP can result in a thicker, more resistive film.[5] Consider reducing the TMSP concentration in your electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS) Analysis: Conduct EIS at different states of charge and temperatures to de-convolute the contributions of SEI, charge transfer, and bulk electrolyte resistance. This will help diagnose the primary source of the increased impedance.

Q4: I am seeing gas generation in my cells with TMSP. Is this normal?

A4: Some gas generation can occur during the initial formation cycles as the SEI layer is formed. TMSP can react with electrolyte decomposition products, which may lead to the evolution of gases like carbon monoxide.[9] However, excessive or continuous gassing, especially at elevated temperatures, could indicate ongoing electrolyte decomposition. This might be due to a suboptimal TMSP concentration or interactions with impurities in the cell.[9]

Quantitative Performance Data with TMSP

The following tables summarize the quantitative improvements observed in Li-ion batteries with the addition of TMSP, as reported in various studies.

Table 1: High-Temperature Cycling Performance of Graphite (B72142) Anode with TMSP Additive

TMSP Concentration (vol%)Temperature (°C)Cycle NumberCapacity Retention (%)Initial Discharge Capacity (mAh/g)
06070~80 (estimated from graph)~345
5607096.1332.27

Data sourced from a study on graphite anodes in a Li-ion battery.[3][4][6]

Table 2: Performance of LNMO/Graphite Cells with LiTMSP Additive at 45°C

Additive Concentration (wt%)Cycle NumberCapacity Retention (%)
0100< 20
0.510039.6
1.010036.9

LiTMSP is a derivative of TMSP, synthesized by reacting this compound with lithium tert-butoxide.[5]

Experimental Protocols

1. Electrolyte Preparation with TMSP Additive

  • Materials:

    • Base electrolyte (e.g., 1.0 M LiPF6 in ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v))

    • This compound (TMSP) additive

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, measure the required volume or weight of the base electrolyte.

    • Add the desired concentration of TMSP (e.g., 0.5 wt%, 1 wt%, 5 vol%) to the base electrolyte.

    • Stir the mixture using a magnetic stirrer for at least 2-4 hours to ensure homogeneity.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

2. Coin Cell Assembly (CR2032)

  • Components:

    • Cathode (e.g., LiNi₀.₅Mn₁.₅O₄) and Anode (e.g., graphite) electrodes

    • Separator (e.g., Celgard 2400)

    • Spacers and spring

    • CR2032 coin cell cases

    • Prepared electrolyte with TMSP

  • Procedure:

    • Dry all components in a vacuum oven at an appropriate temperature (e.g., electrodes at 120°C for 12 hours, separator at 70°C for 12 hours) before transferring to the glovebox.

    • Place the cathode in the center of the bottom case.

    • Add a few drops of the TMSP-containing electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to the separator.

    • Place the anode on top of the separator.

    • Add the spacer, then the spring.

    • Carefully place the top cap and crimp the coin cell using a crimping machine.

3. Electrochemical Characterization

  • Formation Cycling:

    • Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting.

    • Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) at room temperature (25°C).

  • High-Temperature Cycling:

    • Place the cells in a temperature-controlled chamber set to the desired high temperature (e.g., 45°C, 55°C, or 60°C).[3][5][6]

    • Allow the cells to stabilize at the set temperature for 2-4 hours.

    • Perform galvanostatic charge-discharge cycling at a specified C-rate (e.g., 0.5C or 1C) within the desired voltage window.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at various stages (e.g., after formation, after a certain number of cycles at high temperature).

    • Typically, a frequency range of 100 kHz to 0.01 Hz is used with a small AC amplitude (e.g., 5-10 mV).

Visualizations

TMSP_Mechanism cluster_electrolyte Electrolyte Bulk cluster_electrode Electrode Surface TMSP TMSP HF HF (from LiPF6 hydrolysis) TMSP->HF Scavenges SEI_CEI Stable SEI/CEI Formation TMSP->SEI_CEI Decomposes to form protective layer Electrode Cathode/Anode HF->Electrode Attacks electrode LiPF6 LiPF6 + H2O LiPF6->HF hydrolysis SEI_CEI->Electrode Protects

Caption: Mechanism of TMSP in improving Li-ion battery performance.

Experimental_Workflow A Electrolyte Preparation (Base + TMSP) B Coin Cell Assembly (CR2032 in Glovebox) A->B C Rest & Formation Cycling (Room Temperature, Low C-rate) B->C D High-Temperature Cycling (e.g., 60°C) C->D E Electrochemical Analysis (Capacity, Efficiency, EIS) D->E F Post-mortem Analysis (SEM, XPS) D->F E->F

Caption: Experimental workflow for testing TMSP as an additive.

References

Optimizing Tris(trimethylsilyl) Phosphate Concentration for Enhanced Battery Cycle Life: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Tris(trimethylsilyl) phosphate (B84403) (TMSP) as an electrolyte additive to improve the cycle life of lithium-ion batteries.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental process of using TMSP as an electrolyte additive.

Q1: What is the primary role of Tris(trimethylsilyl) phosphate (TMSP) in a lithium-ion battery?

A1: this compound (TMSP) and its analogue, Tris(trimethylsilyl) phosphite (B83602) (TMSPi), primarily function as electrolyte additives to enhance the performance and lifespan of lithium-ion batteries. Their main roles include:

  • Forming a Protective Interface: TMSP and TMSPi contribute to the formation of a stable and conductive solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[1][2][3] These protective layers suppress the decomposition of the electrolyte, especially at elevated temperatures and high voltages.[1][4]

  • Scavenging Harmful Species: These additives are known to react with and neutralize harmful species within the electrolyte, such as hydrogen fluoride (B91410) (HF), which can form from the decomposition of the common lithium salt, LiPF₆.[5][6] By scavenging HF, TMSP helps to prevent the corrosion of the cathode and dissolution of transition metals, which are detrimental to battery performance.[5]

Q2: What is the recommended concentration range for TMSP in the electrolyte?

A2: The optimal concentration of TMSP can vary depending on the specific battery chemistry (electrodes, solvent, and salt), operating temperature, and voltage window. However, based on published research, a concentration range of 0.5 wt% to 5 vol% is commonly reported to be effective.[1][7] Exceeding the optimal concentration can sometimes lead to increased impedance or other detrimental effects.[8]

Q3: My battery's impedance has increased after adding TMSP. What could be the cause?

A3: While TMSP is intended to reduce interfacial resistance, an increase in impedance can occur under certain circumstances:

  • Suboptimal Concentration: Using a concentration that is too high can lead to the formation of an overly thick or resistive SEI/CEI layer.

  • Interaction with Other Additives: When used in combination with other additives, such as vinylene carbonate (VC), TMSP can sometimes lead to an increase in impedance.[8] It is crucial to optimize the concentrations of all additives when used in a combined system.

  • Additive Degradation: TMSP can react with the LiPF₆ salt in the electrolyte over time, even at room temperature.[9][10] Using an aged electrolyte containing TMSP may result in the formation of decomposition products that do not effectively form a protective layer, leading to increased resistance and poor cycling stability.[9][10] It is recommended to use freshly prepared electrolytes.

Q4: I am observing poor capacity retention despite using TMSP. What should I investigate?

A4: Poor capacity retention can stem from several factors, even with the presence of TMSP:

  • Incorrect Additive for the Application: While TMSP is effective, its analogue, Tris(trimethylsilyl) phosphite (TMSPi), has been reported to be a better additive than TMSP in some systems, particularly when used with VC in NMC/graphite cells.[8]

  • Operating Conditions: TMSP shows significant improvement in cycling ability at elevated temperatures (e.g., 60°C).[1][4] Its effect might be less pronounced or even negligible at room temperature.[4]

  • Electrolyte Quality: The presence of impurities, especially water, in the electrolyte can lead to the formation of HF, which TMSP is meant to scavenge. However, excessive amounts of impurities can overwhelm the additive's capacity to protect the electrodes.

Q5: How can I confirm that TMSP is forming a protective layer on the electrodes?

A5: Several surface analysis techniques can be employed to characterize the SEI and CEI layers formed on the electrodes after cycling:

  • Scanning Electron Microscopy (SEM): SEM can be used to observe the morphology of the electrode surfaces. A smoother, more uniform surface on the cycled electrode with TMSP compared to a control without the additive can indicate the formation of a stable protective film.[1][11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique to determine the elemental composition of the surface layers. The presence of phosphorus (P) and silicon (Si) containing species on the electrode surfaces after cycling with a TMSP-containing electrolyte provides direct evidence of the additive's decomposition and incorporation into the SEI/CEI.[7][12][13]

Quantitative Data Summary

The following tables summarize the performance improvements observed in lithium-ion batteries with the addition of TMSP or its analogue, TMSPi, from various studies.

Table 1: Effect of TMSP/TMSPi Concentration on Battery Performance

AdditiveConcentrationCell TypeKey Performance ImprovementReference
TMSP5 vol%Graphite AnodeCapacity retention of 96.1% after 70 cycles at 60°C.[1][4]
TMSPi1 wt%LiNi₀.₅Mn₁.₅O₄-GraphiteCapacity retention of 80% after 400 cycles at 0.3C.[14]
TMSPi0.5 - 3.0 wt%LiMn₂O₄/GraphiteConsistently higher capacities compared to the control.[7]
TTSPi1 wt% (+ 1% VC)NMC811/GraphiteCapacity retention of 91% after 200 cycles at C/3.[8]

Table 2: Comparison of Electrochemical Impedance Spectroscopy (EIS) Results

AdditiveCell TypeObservationReference
TMSPGraphite AnodeDrastically decreased resistances of SEI and charge transfer at elevated temperatures.[1][11]
TTSP/TTSPiNMC/GraphiteBoth additives significantly reduce the cell impedance.[8]
TMSPiNMC532/GraphiteLower impedance rise compared to baseline and TEPi cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effectiveness of TMSP as an electrolyte additive.

Coin Cell Assembly (CR2032)

This protocol describes the standard procedure for assembling a CR2032 coin cell in an argon-filled glovebox.

Materials and Equipment:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Working electrode (e.g., NMC, LCO) and counter electrode (lithium foil)

  • Separator (e.g., Celgard)

  • Electrolyte (baseline and TMSP-containing)

  • Micropipette

  • Crimping machine

  • Plastic tweezers

Procedure:

  • Preparation: Ensure all components are dried under vacuum at appropriate temperatures before transferring them into the glovebox.

  • Bottom Case: Place the bottom case of the coin cell onto a clean surface.

  • Working Electrode: Place the working electrode in the center of the bottom case.

  • Electrolyte Addition: Add a few drops of the electrolyte onto the working electrode to ensure it is well-wetted.

  • Separator: Place the separator on top of the working electrode.

  • More Electrolyte: Add a few more drops of electrolyte onto the separator.

  • Counter Electrode: Place the lithium foil (counter electrode) on top of the separator.

  • Spacer and Spring: Place the spacer on top of the lithium foil, followed by the spring.

  • Top Case: Place the top case (with the gasket) over the spring.

  • Crimping: Carefully transfer the assembled cell to the crimping machine and crimp it to seal the cell.[15][16][17][18]

Galvanostatic Cycling

This protocol outlines the procedure for evaluating the cycling performance of the assembled coin cells.

Equipment:

  • Battery cycler (e.g., NEWARE, MACCOR)

  • Temperature-controlled chamber

Procedure:

  • Rest Period: Allow the assembled cells to rest for several hours to ensure complete electrolyte wetting of the electrodes.

  • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10 or C/20) to form a stable SEI layer.

  • Cycling Test: Cycle the cells at a desired C-rate (e.g., 1C) within the appropriate voltage window for the specific electrode chemistry.

  • Data Collection: Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

  • Performance Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling stability and capacity retention.

Cyclic Voltammetry (CV)

CV is used to study the redox reactions occurring at the electrode-electrolyte interface.

Equipment:

  • Potentiostat with CV capabilities

  • Three-electrode cell setup (or a two-electrode coin cell)

Procedure:

  • Cell Setup: Assemble a three-electrode cell with the working electrode, a lithium reference electrode, and a lithium counter electrode. Alternatively, a two-electrode coin cell can be used.

  • Parameter Setup: Set the potential scan range (voltage window) and the scan rate (e.g., 0.1 mV/s).

  • CV Measurement: Run the cyclic voltammetry scan for several cycles.

  • Data Analysis: Analyze the resulting voltammogram to identify the oxidation and reduction peaks, which correspond to the electrochemical reactions of the electrode material and the electrolyte (including the additive).[19][20][21][22]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, SEI, and charge transfer processes.[23][24][25]

Equipment:

  • Potentiostat with EIS capabilities

Procedure:

  • Cell State: Bring the cell to a specific state of charge (SOC) (e.g., fully charged or discharged).

  • Parameter Setup: Set the frequency range (e.g., 100 kHz to 0.01 Hz) and the AC amplitude (e.g., 5-10 mV).

  • EIS Measurement: Perform the EIS measurement.

  • Data Analysis: Plot the data in a Nyquist plot (Z' vs. -Z''). The resulting semicircles and lines can be fitted to an equivalent circuit model to quantify the different resistance components of the cell.[23][26]

Visualizations

Mechanism of TMSP Action

The following diagram illustrates the proposed mechanism by which TMSP improves battery performance through the formation of protective interphases and HF scavenging.

TMSP_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode Cathode Surface cluster_anode Anode Surface TMSP TMSP HF HF TMSP->HF scavenges CEI Stable CEI (P, Si-rich) TMSP->CEI oxidative decomposition SEI Stable SEI (P, Si-rich) TMSP->SEI reductive decomposition LiPF6 LiPF6 LiPF6->HF hydrolysis with H₂O H2O Trace H₂O Cathode Cathode (e.g., NMC) HF->Cathode corrosion Solvent Carbonate Solvents Solvent->Cathode decomposition Anode Anode (Graphite) Solvent->Anode decomposition CEI->Cathode protects SEI->Anode protects

Caption: Mechanism of TMSP as a multifunctional electrolyte additive.

Experimental Workflow for TMSP Evaluation

This diagram outlines the logical workflow for a researcher evaluating the effectiveness of TMSP.

TMSP_Workflow cluster_characterization Electrochemical & Physical Characterization start Start: Define Experimental Goals prep_electrolyte Prepare Electrolytes (Baseline vs. TMSP) start->prep_electrolyte cell_assembly Coin Cell Assembly (CR2032) prep_electrolyte->cell_assembly formation Formation Cycles (e.g., 2-3 cycles at C/10) cell_assembly->formation cycling Galvanostatic Cycling (e.g., 100 cycles at 1C) formation->cycling cv Cyclic Voltammetry (CV) formation->cv Initial State eis Electrochemical Impedance Spectroscopy (EIS) formation->eis Initial State end_cycling End of Cycling cycling->end_cycling cycling->eis During Cycling post_mortem Post-mortem Analysis (SEM, XPS) end_cycling->post_mortem After Cycling

Caption: Experimental workflow for evaluating TMSP additive performance.

References

Technical Support Center: Thermal Stability Analysis of Tris(trimethylsilyl) phosphate in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(trimethylsilyl) phosphate (B84403) (TMSP) as an electrolyte additive. The information provided is intended to assist with the safe and effective thermal analysis of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Tris(trimethylsilyl) phosphate (TMSP) as an electrolyte additive?

A1: this compound (TMSP) is primarily used as an electrolyte additive in lithium-ion batteries to enhance performance and safety, particularly at elevated temperatures. It functions as an HF scavenger, reacting with hydrofluoric acid (HF) that can form from the decomposition of lithium hexafluorophosphate (B91526) (LiPF6) salt in the presence of trace amounts of water. This action helps to stabilize the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, suppressing further electrolyte decomposition and improving the overall thermal stability and cycling performance of the battery.[1][2][3]

Q2: What are the expected thermal decomposition products of a standard LiPF6-based electrolyte?

A2: The thermal decomposition of LiPF6-based electrolytes is a complex process that generates a variety of products. The decomposition of LiPF6 itself can produce lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5).[4] In the presence of trace water, LiPF6 can hydrolyze to form hydrofluoric acid (HF) and phosphorus oxyfluoride (POF3).[4] These reactive species can then react with the carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC)) to produce a range of compounds including carbon dioxide (CO2), ethylene, alkyl fluorides, and various organophosphates.[5][6]

Q3: How does TMSP influence the thermal stability of the electrolyte?

Q4: What are the potential hazardous decomposition products of TMSP itself?

A4: Under thermal stress, this compound is expected to decompose into phosphorus oxides (POx), carbon dioxide (CO2), and silicon dioxide (SiO2). The specific decomposition pathway and the formation of other organophosphate or organosilicon byproducts within an electrolyte matrix at elevated temperatures are complex and depend on the interactions with other electrolyte components.

Troubleshooting Guide for Thermal Analysis

This guide addresses common issues encountered during the thermal stability analysis of electrolytes containing TMSP using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Problem Potential Cause(s) Recommended Solution(s)
Non-reproducible DSC/TGA results 1. Sample contamination with air/moisture. 2. Inconsistent sample mass. 3. Improper crucible sealing. 4. Inconsistent heating rates.1. Prepare all samples in an inert atmosphere (e.g., an argon-filled glovebox).[7] 2. Use a precision balance to ensure consistent sample mass (typically 5-10 mg for electrolytes).[7] 3. Use hermetically sealed crucibles and ensure they are properly sealed to prevent leakage of volatile components. For TGA, a pierced lid may be used to allow for controlled release of gases. 4. Use a consistent and appropriate heating rate for all experiments (e.g., 5 or 10 °C/min).
Broad or overlapping peaks in DSC thermogram 1. Multiple decomposition reactions occurring simultaneously. 2. Reaction between the sample and the crucible material. 3. High heating rate.1. This is often characteristic of electrolyte decomposition. Consider using modulated DSC to separate overlapping thermal events. 2. Use inert crucible materials such as gold-plated stainless steel or high-purity aluminum. 3. Reduce the heating rate (e.g., to 2 or 5 °C/min) to improve peak resolution.[8]
Unexpected mass gain in TGA curve 1. Reaction of the sample with residual oxygen in the TGA chamber. 2. Buoyancy effects.1. Ensure the TGA chamber is thoroughly purged with a high-purity inert gas (e.g., nitrogen or argon). 2. Perform a blank run with an empty crucible to obtain a baseline for buoyancy correction.
Difficulty in determining the onset temperature of decomposition 1. Gradual decomposition process. 2. Instrument sensitivity.1. Use the derivative of the TGA curve (DTG) to more clearly identify the temperature of the maximum rate of mass loss.[9] 2. The observed onset temperature can be dependent on the instrument's sensitivity and the heating rate.[10] Report the method used for onset determination (e.g., tangent method) along with the experimental parameters.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Electrolyte Thermal Stability

Objective: To determine the onset temperature of thermal decomposition and the associated heat flow of an electrolyte containing TMSP.

Methodology:

  • Sample Preparation: Inside an argon-filled glovebox, accurately weigh 5-10 mg of the electrolyte solution into a hermetically sealable DSC pan (e.g., gold-plated stainless steel).[1]

  • Crucible Sealing: Hermetically seal the pan to prevent the evaporation of volatile components during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5 or 10 °C/min) to a final temperature that is expected to be beyond the decomposition point (e.g., 350 °C).[1]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic or endothermic events. The onset temperature is often determined by the intersection of the baseline with the tangent of the peak.[10]

    • Integrate the area of the exothermic peaks to quantify the heat of decomposition (in J/g).

Thermogravimetric Analysis (TGA) for Electrolyte Decomposition

Objective: To determine the mass loss of an electrolyte containing TMSP as a function of temperature.

Methodology:

  • Sample Preparation: Inside an argon-filled glovebox, accurately weigh 5-10 mg of the electrolyte solution into a TGA crucible (e.g., alumina (B75360) or platinum).[1][7]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.[1]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[11]

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of mass loss.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.[9]

Quantitative Data Summary

Direct experimental data for the thermal decomposition of this compound in standard lithium-ion battery electrolytes is not extensively available in the reviewed public literature. The following table provides a general overview of thermal events in a standard LiPF6-based electrolyte as a reference.

Table 1: Thermal Decomposition Events in a Standard Electrolyte (1 M LiPF6 in EC/DMC)

Thermal Analysis TechniqueTemperature Range (°C)Observed EventReference
DSC80 - 120Onset of LiPF6 decomposition (in the presence of moisture)[4]
DSC200 - 250Exothermic reactions between LiPF6 decomposition products and solvents
TGA100 - 200Mass loss due to evaporation of volatile solvents (e.g., DMC)[12]
TGA> 200Significant mass loss due to decomposition of electrolyte components[12]

Visualizations

Experimental_Workflow_DSC cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of TMSP-containing electrolyte prep2 Place in hermetically sealable DSC pan prep1->prep2 prep3 Seal the pan prep2->prep3 analysis1 Load sample and reference pans into DSC prep3->analysis1 analysis2 Purge with inert gas analysis1->analysis2 analysis3 Ramp temperature at constant rate (e.g., 5-10 °C/min) analysis2->analysis3 data1 Plot heat flow vs. temperature analysis3->data1 data2 Determine onset temperature of thermal events data1->data2 data3 Calculate heat of decomposition data2->data3

Caption: Workflow for DSC analysis of TMSP in electrolytes.

Troubleshooting_Logic start Inconsistent Thermal Analysis Results q1 Is sample preparation performed in an inert atmosphere? start->q1 sol1 Implement glovebox for all sample handling to prevent moisture/air contamination. q1->sol1 ans1_no q2 Are crucibles properly sealed and sample mass consistent? q1->q2 ans1_yes ans1_no No ans1_yes Yes sol1->q2 sol2 Use hermetically sealed pans and a precision balance for consistent sample mass. q2->sol2 ans2_no q3 Is the heating rate appropriate and consistent? q2->q3 ans2_yes ans2_no No ans2_yes Yes sol2->q3 sol3 Use a consistent heating rate (e.g., 5-10 °C/min) and consider a lower rate for better resolution. q3->sol3 ans3_no end_node Results should improve. If issues persist, check instrument calibration. q3->end_node ans3_yes ans3_no No ans3_yes Yes sol3->end_node

Caption: Troubleshooting logic for inconsistent thermal analysis results.

References

Technical Support Center: Tris(trimethylsilyl) phosphate (TMSP) for High-Voltage Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Tris(trimethylsilyl) phosphate (B84403) (TMSP) as an electrolyte additive to reduce impedance buildup in high-voltage cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving TMSP.

ProblemPossible CauseSuggested Solution
Rapid capacity fading after initial cycles - Suboptimal TMSP concentration. - Incomplete formation of a stable Cathode Electrolyte Interphase (CEI).- Optimize TMSP concentration (typically 0.5-2 wt%). - Ensure proper formation cycles are conducted to allow for the establishment of a stable CEI.
Higher than expected initial impedance - The initial reaction of TMSP to form the CEI can temporarily increase resistance.- This is often a normal observation. The impedance should stabilize and be lower than the baseline electrolyte without TMSP after several cycles. Monitor the impedance over 5-10 cycles.
Increased gas evolution (cell swelling) - Parasitic reactions due to excessive TMSP concentration. - Reaction of TMSP with residual moisture in the electrolyte.- Reduce TMSP concentration. - Ensure the use of dry electrolyte and cell components to minimize moisture content.
Inconsistent cycling performance - Non-uniform CEI formation. - Degradation of TMSP over extended cycling.- Ensure homogeneous mixing of TMSP in the electrolyte. - Consider the long-term stability of TMSP in your specific electrolyte system, especially at elevated temperatures.
Unusual peaks in Cyclic Voltammetry (CV) - Oxidation of TMSP on the cathode surface.- An oxidation peak for TMSP is expected at a lower potential than the electrolyte solvent decomposition, which is indicative of its function in forming a protective CEI.[1]
Anode-side issues (e.g., lithium plating) - While TMSP primarily acts on the cathode, its decomposition products could potentially influence the Solid Electrolyte Interphase (SEI) on the anode.- Characterize the anode surface post-cycling to check for any adverse effects. TMSP is not expected to undergo side reactions at the anode surface.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which TMSP reduces impedance buildup in high-voltage cells?

A1: TMSP primarily reduces impedance buildup through two main mechanisms. First, it acts as an effective scavenger of hydrofluoric acid (HF) in the electrolyte.[2] HF can degrade the cathode surface and increase interfacial resistance. By removing HF, TMSP helps maintain a stable cathode-electrolyte interface. Secondly, TMSP is preferentially oxidized on the high-voltage cathode surface before the electrolyte solvent, forming a stable and protective Cathode Electrolyte Interphase (CEI).[1] This CEI layer suppresses further electrolyte decomposition and reduces the charge transfer resistance at the interface.

Q2: What is the optimal concentration of TMSP to be used as an electrolyte additive?

A2: The optimal concentration of TMSP typically ranges from 0.5 to 2% by weight in the electrolyte. While higher concentrations can enhance performance up to a certain point, excessive amounts can lead to increased parasitic reactions and gas evolution, which can be detrimental to cell performance. For instance, one study found that while 5 vol% TMSP improved cycling stability at elevated temperatures, it is generally recommended to keep the concentration of phosphate-based additives below 20 wt% to avoid compromising battery performance.[3]

Q3: How does TMSP affect the cycling stability and capacity retention of high-voltage cells?

A3: The addition of TMSP generally leads to a significant improvement in both cycling stability and capacity retention. For example, in a Li/LiNi0.5Mn1.5O4 cell cycled at a high voltage of 4.9 V, the capacity retention after 100 cycles at 60°C was 90% with the TMSP-containing electrolyte, compared to 73% in the baseline electrolyte.[4] Similarly, a combination of 1 wt.% TMSP and 2 wt.% LiDFOB in a LiNi0.5Mn1.5O4-graphite full cell resulted in 80% capacity retention after 400 cycles, compared to 67% for the electrolyte with no additive.[1]

Q4: Can TMSP be used in conjunction with other electrolyte additives?

A4: Yes, TMSP can be used synergistically with other additives to further enhance battery performance. For instance, when used with vinylene carbonate (VC), TMSP can form a stable passivation layer that mitigates the undesirable electrochemical decomposition of VC.[2] Another effective combination is with lithium difluoro(oxalato)borate (LiDFOB), where TMSP helps form a stable CEI on the cathode and LiDFOB contributes to a stable SEI on the anode.[1]

Q5: What are the expected changes in Electrochemical Impedance Spectroscopy (EIS) results when TMSP is added to the electrolyte?

A5: Initially, the formation of the CEI from TMSP might lead to a slight increase in interfacial resistance. However, after several formation cycles, cells with TMSP typically exhibit a significantly lower charge transfer resistance (Rct) compared to cells with the baseline electrolyte. This reduction in Rct is a direct indicator of the effectiveness of TMSP in creating a more stable and less resistive cathode-electrolyte interface.[5] The bulk resistance (Re) should remain largely unaffected.

Quantitative Data Summary

Cell TypeTMSP ConcentrationCycling ConditionsCapacity Retention (with TMSP)Capacity Retention (without TMSP)Key Findings
Li/LiNi0.5Mn1.5O4Not specified4.9 V, 60°C, 100 cycles90%73%TMSP significantly improves high-temperature performance by forming a protective layer on the cathode.[4]
LiNi0.5Mn1.5O4-graphite1 wt% TMSP + 2 wt% LiDFOB0.3 C, 400 cycles80%67%The combination of TMSP and LiDFOB suppresses electrolyte degradation and improves long-term cycling.[1]
Graphite (B72142) anode5 vol%60°C, 70 cycles96.1%Not specifiedTMSP effectively suppresses electrolyte decomposition and stabilizes the SEI of the graphite anode at elevated temperatures.[6]

Experimental Protocols

Cyclic Voltammetry (CV) for TMSP Evaluation

Objective: To determine the oxidation potential of TMSP and its effect on the electrochemical window of the electrolyte.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a high-voltage cathode material (e.g., LiNi0.5Mn1.5O4) as the working electrode, lithium metal as both the counter and reference electrodes.

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in EC/DEC) and the test electrolyte containing the desired concentration of TMSP.

  • Measurement Parameters:

    • Potential Range: Set a wide potential window to observe both the TMSP oxidation and the onset of electrolyte decomposition (e.g., 3.0 V to 5.0 V vs. Li/Li+).

    • Scan Rate: Use a slow scan rate, typically 0.1 mV/s, to allow for clear observation of the redox peaks.

    • Cycles: Perform at least three initial cycles to observe the formation and stabilization of the CEI.

  • Data Analysis:

    • Identify the oxidation peak corresponding to TMSP decomposition, which is expected to occur at a lower potential than the bulk electrolyte oxidation.[1]

    • Compare the onset potential of electrolyte decomposition with and without TMSP to evaluate its effectiveness in widening the electrochemical stability window.

Electrochemical Impedance Spectroscopy (EIS) for Impedance Analysis

Objective: To quantify the effect of TMSP on the interfacial impedance of the high-voltage cathode.

Methodology:

  • Cell Assembly: Use the same cell configuration as for the CV measurements.

  • State of Charge (SOC): Conduct EIS measurements at a consistent SOC for all cells, typically at the fully charged state (e.g., 4.9 V) or at open circuit voltage (OCV) after a formation cycle.

  • Measurement Parameters:

    • Frequency Range: Apply a frequency range from 100 kHz to 0.01 Hz.

    • AC Amplitude: Use a small AC voltage amplitude, typically 5-10 mV, to ensure a linear response.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z' vs. -Z'').

    • Fit the Nyquist plot to an equivalent circuit model to extract key parameters. A common model includes the electrolyte resistance (Re), the SEI/CEI resistance (Rsei), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer.[5]

    • Compare the Rct values for cells with and without TMSP to quantify the reduction in charge transfer impedance.

Visualizations

TMSP_Mechanism cluster_electrolyte Electrolyte cluster_cathode High-Voltage Cathode Surface TMSP TMSP HF HF TMSP->HF scavenges CEI Stable CEI Formation TMSP->CEI oxidizes to form Reduced_Impedance Reduced Interfacial Impedance LiPF6_H2O LiPF6 + Trace H2O LiPF6_H2O->HF generates CEI->Reduced_Impedance leads to Improved_Stability Improved Cycling Stability Reduced_Impedance->Improved_Stability

Caption: Mechanism of TMSP in reducing impedance and improving stability.

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrode_Prep Electrode Preparation (e.g., NMC Cathode, Li Anode) Cell_Assembly Assemble Coin Cells (in Ar-filled glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (Baseline vs. TMSP-containing) Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycles (e.g., 3 cycles at C/10) Cell_Assembly->Formation_Cycles CV Cyclic Voltammetry (Determine Oxidation Potential) Formation_Cycles->CV EIS Electrochemical Impedance Spectroscopy (Measure Interfacial Impedance) Formation_Cycles->EIS Cycling_Test Galvanostatic Cycling (Evaluate Long-Term Performance) Formation_Cycles->Cycling_Test CV_Analysis Analyze CV Data (Identify TMSP Oxidation Peak) CV->CV_Analysis EIS_Analysis Analyze EIS Data (Equivalent Circuit Fitting, Compare Rct) EIS->EIS_Analysis Cycling_Analysis Analyze Cycling Data (Capacity Retention, Coulombic Efficiency) Cycling_Test->Cycling_Analysis

Caption: Workflow for evaluating TMSP performance in high-voltage cells.

References

Purification techniques for removing impurities from Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(trimethylsilyl) phosphate (B84403). Here, you will find detailed information on removing impurities and ensuring the high purity required for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Tris(trimethylsilyl) phosphate?

A1: The most common impurities in this compound arise from its synthesis and handling. These include:

  • Hydrolysis Products: this compound is highly sensitive to moisture.[1][2] Exposure to water leads to the formation of bis(trimethylsilyl) phosphate, monosilyl phosphate, and ultimately phosphoric acid and hexamethyldisiloxane.[3]

  • Unreacted Starting Materials: Depending on the synthetic route, these can include trimethylchlorosilane, hexamethyldisilazane, or ammonium (B1175870) dihydrogen phosphate.[4][5]

  • Byproducts from Synthesis: Incomplete reactions or side reactions can lead to various partially silylated phosphates or other organosilicon compounds.

  • Tris(trimethylsilyl) phosphite (B83602): If the synthesis involves a phosphite precursor, it is a potential impurity that can be distinguished from the phosphate by ³¹P NMR spectroscopy due to a significant difference in their chemical shifts.[6]

Q2: My this compound appears cloudy. What is the cause and how can I fix it?

A2: Cloudiness is typically a sign of hydrolysis due to moisture contamination. The suspended particles are likely partially hydrolyzed phosphate species or even phosphoric acid. To rectify this, the product must be rigorously dried and then repurified, typically by fractional vacuum distillation. It is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) at all times to prevent recurrence.[7]

Q3: What is the recommended method for purifying this compound?

A3: The most effective and commonly cited method for purifying this compound is fractional vacuum distillation .[4][5] This technique separates the desired product from less volatile impurities (like salts and fully hydrolyzed products) and more volatile impurities (like residual solvents or starting materials). For high-purity requirements, a distillation setup with a fractionating column is recommended.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The compound can be analyzed directly or after derivatization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can show the presence of impurities with protons in different chemical environments.

    • ³¹P NMR is particularly useful for identifying other phosphorus-containing species, such as hydrolysis products or the corresponding phosphite.[6]

    • ²⁹Si NMR can also provide information about different silicon environments.[9]

Q5: What are the ideal storage conditions for this compound?

A5: To maintain its purity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[7] It is advisable to store it in a cool, dry place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Problem 1: Low Purity After Distillation
Symptom Possible Cause Suggested Solution
Product is contaminated with low-boiling point impurities.- Inefficient fractionating column.- Distillation rate is too fast.- Vacuum pressure is too low (not deep enough).- Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to allow for proper separation.- Ensure your vacuum system can achieve and maintain a stable, low pressure.
Product is contaminated with high-boiling point impurities.- "Bumping" of the distillation flask.- Distillation carried to dryness.- Use a stir bar or boiling chips for smooth boiling.- Do not distill the entire sample; leave a small residue in the distillation flask.
Product appears discolored (yellowish).- Thermal decomposition at high temperatures.- Use a lower distillation temperature by applying a deeper vacuum.[10][11]
Problem 2: Product Decomposes During Purification
Symptom Possible Cause Suggested Solution
The distillate is cloudy or contains solid particles.- Presence of moisture in the distillation apparatus.- Thoroughly dry all glassware in an oven before assembly.- Assemble the distillation setup while hot and immediately place it under vacuum/inert gas.
The product darkens significantly upon heating.- The crude material contains acidic or basic impurities that catalyze decomposition.- Neutralize the crude product before distillation. For example, a wash with a mild, non-aqueous base might be possible, followed by drying.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes a general procedure for the purification of this compound.

1. Preparation of the Distillation Apparatus:

  • Thoroughly clean and oven-dry all glassware (round-bottom flask, fractionating column, condenser, receiving flasks).
  • Assemble the distillation apparatus while the glassware is still warm to minimize adsorbed moisture.
  • The setup should include a stirring mechanism (magnetic stirrer and stir bar) in the distillation flask.
  • Use a well-insulated fractionating column (e.g., a Vigreux column).
  • Connect the apparatus to a vacuum pump through a cold trap.

2. Distillation Procedure:

  • Transfer the crude this compound to the distillation flask under an inert atmosphere.
  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).[10][11]
  • Gradually heat the distillation flask using a heating mantle.
  • Collect a forerun fraction containing any low-boiling impurities.
  • Collect the main fraction at the expected boiling point (e.g., 125-128 °C at 30 mmHg).[12]
  • Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.
  • Stop the distillation before the distillation flask is completely dry to avoid the transfer of high-boiling impurities.
  • Allow the system to cool down completely before venting with an inert gas.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general guideline for analyzing the purity of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or dichloromethane). A typical concentration is 1 mg/mL.
  • If derivatization is necessary to analyze for hydrolysis products, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[8]

2. GC-MS Conditions (Illustrative Example):

  • GC Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Identify any impurity peaks by comparing their mass spectra with library data.
  • Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Drying Drying of Apparatus Drying->Distillation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Storage Store under Inert Atmosphere Analysis->Storage

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity of Purified Product Check_Moisture Cloudy Appearance? Start->Check_Moisture Check_Impurities Identify Impurities (GC-MS/NMR) Check_Moisture->Check_Impurities No Hydrolysis Indication of Hydrolysis Check_Moisture->Hydrolysis Yes Starting_Materials Presence of Starting Materials Check_Impurities->Starting_Materials Other_Byproducts Other Byproducts Detected Check_Impurities->Other_Byproducts Redistill Re-distill Under Anhydrous Conditions Hydrolysis->Redistill Optimize_Distillation Optimize Distillation Parameters Starting_Materials->Optimize_Distillation Check_Reaction Review Synthesis Protocol Other_Byproducts->Check_Reaction

Caption: Logical workflow for troubleshooting purification issues.

References

Preventing transition metal dissolution from cathodes with Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Tris(trimethylsilyl) phosphate (B84403) (TMSP) as an electrolyte additive to prevent transition metal dissolution from cathodes in lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Tris(trimethylsilyl) phosphate (TMSP) in a lithium-ion battery electrolyte?

A1: this compound (TMSP) serves as a multifunctional electrolyte additive. Its primary roles are to form a stable protective layer on the cathode surface, known as the cathode-electrolyte interphase (CEI), and to act as an HF scavenger.[1][2] This CEI layer helps to suppress the decomposition of the electrolyte at high voltages, while the scavenging of HF mitigates the acid-driven dissolution of transition metals from the cathode material.[1][2]

Q2: How does TMSP prevent transition metal dissolution?

A2: TMSP prevents transition metal dissolution through two main mechanisms. Firstly, it is more readily oxidized than the bulk electrolyte solvents, leading to its preferential decomposition on the cathode surface to form a protective CEI.[1] This physical barrier limits the direct contact between the electrolyte and the cathode active material, thereby reducing transition metal dissolution.[3] Secondly, TMSP effectively reacts with and neutralizes hydrogen fluoride (B91410) (HF) present in the electrolyte.[1][2] HF is a major contributor to the corrosion of the cathode and the subsequent leaching of transition metal ions.[3]

Q3: What concentration of TMSP is typically recommended?

A3: The optimal concentration of TMSP can vary depending on the specific battery chemistry (cathode, anode, and electrolyte composition) and operating conditions. However, studies have shown effective results with concentrations ranging from 0.5 wt% to 5 vol%.[4] It is crucial to optimize the concentration for your specific system, as excessive amounts can sometimes lead to increased impedance or other detrimental effects.

Q4: Is TMSP compatible with common lithium-ion battery cathode materials?

A4: Yes, TMSP has been successfully used with a variety of common cathode materials, including lithium nickel manganese cobalt oxide (NMC) and lithium manganese oxide (LMO). Its effectiveness is particularly noted in high-voltage applications where electrolyte oxidation and transition metal dissolution are more pronounced.

Q5: Can TMSP be used in combination with other electrolyte additives?

A5: Yes, TMSP can be used in conjunction with other electrolyte additives to achieve synergistic effects. For example, it has been studied in combination with film-forming additives for the anode, such as vinylene carbonate (VC), to create stable interphases on both the cathode and anode.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid capacity fading despite using TMSP. 1. Suboptimal TMSP concentration: Too little may not provide adequate protection, while too much can increase cell impedance. 2. Reaction with LiPF6 salt: TMSP can react with LiPF6, especially during prolonged storage, leading to the consumption of the additive and potentially harmful byproducts.[5] 3. Incomplete CEI formation: The initial formation cycles may not have been sufficient to form a stable and uniform CEI.1. Optimize TMSP concentration: Conduct a concentration study (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading for your specific cell chemistry. 2. Use freshly prepared electrolyte: Prepare the TMSP-containing electrolyte shortly before cell assembly to minimize potential reactions with the salt. 3. Optimize formation protocol: Employ a slow C-rate during the initial formation cycles to ensure a uniform and stable CEI formation.
Increased cell impedance. 1. Excessive TMSP concentration: A high concentration of TMSP can lead to a thick and resistive CEI layer. 2. TMSP degradation products: Undesirable side reactions of TMSP could lead to the formation of resistive species.1. Reduce TMSP concentration: Evaluate lower concentrations of TMSP. 2. Characterize the electrolyte: If possible, analyze the aged electrolyte to identify any degradation products.
Inconsistent or poor cell performance. 1. Inhomogeneous mixing of TMSP: The additive may not be uniformly dissolved in the electrolyte. 2. Moisture contamination: TMSP can react with water, which can affect its performance and the overall cell chemistry.1. Ensure thorough mixing: Use a vortex mixer or magnetic stirrer to ensure TMSP is completely dissolved in the electrolyte before use. 2. Maintain a dry environment: Handle TMSP and prepare the electrolyte in a dry environment (e.g., an argon-filled glovebox) to minimize moisture contamination.
No significant reduction in transition metal dissolution. 1. Insufficient TMSP concentration: The amount of TMSP may not be enough to effectively scavenge all the HF or form a complete CEI. 2. Severe operating conditions: At very high voltages or temperatures, the protective effect of TMSP may be limited.1. Increase TMSP concentration: Gradually increase the TMSP concentration and monitor the impact on transition metal dissolution. 2. Evaluate other protective strategies: Consider combining TMSP with other strategies like cathode surface coatings for enhanced protection under harsh conditions.

Quantitative Data on Performance Improvement with TMSP

The addition of TMSP to the electrolyte has been shown to significantly enhance the electrochemical performance of lithium-ion batteries. The following tables summarize key performance metrics from various studies.

Table 1: Effect of TMSP on Capacity Retention

Cathode MaterialTMSP ConcentrationCycling ConditionsCapacity Retention with TMSPCapacity Retention without TMSP
Graphite (B72142)5 vol%70 cycles at 60°C96.1%Not specified

Note: The referenced study focused on the graphite anode at elevated temperatures, demonstrating TMSP's ability to stabilize the SEI. While not a direct measure of cathode stabilization, it highlights the overall improvement in cell performance.

Table 2: Impact of TMSP on Transition Metal Dissolution

Cathode MaterialTMSP ConcentrationExperimental ConditionsReduction in Mn DissolutionReduction in Co DissolutionReduction in Ni Dissolution
NMC532Not specifiedCharged cathodes aged in electrolyteSignificant reduction observedSignificant reduction observedSignificant reduction observed
LNMONot specifiedOperando NMR spectroscopyStrong correlation between HF formation and Mn dissolution, implying TMSP's HF scavenging role reduces Mn dissolution.[3]--

Note: Quantitative data on the specific percentage reduction of each transition metal is often not explicitly stated in a comparative table format in the literature. The benefit is typically described as a significant reduction or suppression of dissolution, as confirmed by techniques like ICP-MS and X-ray absorption spectroscopy.[6][7]

Experimental Protocols

Detailed Methodology for Evaluating TMSP in a Coin Cell

This protocol outlines the steps for assembling and testing a 2032-type coin cell to evaluate the effectiveness of TMSP as an electrolyte additive.

1. Materials and Equipment:

  • Cathode material (e.g., NMC532) coated on aluminum foil

  • Anode material (e.g., graphite) coated on copper foil

  • Celgard 2325 separator

  • Baseline electrolyte (e.g., 1 M LiPF6 in EC:EMC = 3:7 by weight)

  • This compound (TMSP)

  • 2032-type coin cell components (casings, spacers, springs)

  • Micropipette

  • Crimping machine

  • Battery cycler

  • Argon-filled glovebox

2. Electrolyte Preparation:

  • Inside an argon-filled glovebox, prepare the baseline electrolyte.

  • Prepare the experimental electrolyte by adding the desired weight percentage of TMSP to the baseline electrolyte. For example, for a 1 wt% TMSP electrolyte, add 10 mg of TMSP to 990 mg of the baseline electrolyte.

  • Thoroughly mix the solution using a vortex mixer or magnetic stirrer until the TMSP is fully dissolved.

3. Coin Cell Assembly (inside an argon-filled glovebox):

  • Punch circular electrodes from the coated foils (e.g., 14 mm diameter for the cathode and 15 mm for the anode).

  • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for electrodes, 70°C for the separator) overnight.

  • Place the cathode disc in the center of the bottom coin cell cap.

  • Add a few drops of the prepared electrolyte onto the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the anode disc on top of the separator.

  • Add the remaining electrolyte (typically 20-40 µL in total for a 2032 coin cell).

  • Place a spacer and then a spring on top of the anode.

  • Place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

4. Electrochemical Testing:

  • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

  • Formation Cycles: Perform two initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.3 V for NMC/graphite). This step is crucial for the formation of a stable SEI and CEI.

  • Cycling Performance: Cycle the cells at a higher C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100 cycles or more). Record the discharge capacity and coulombic efficiency for each cycle.

  • Rate Capability: Test the cell's performance at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the impact of TMSP on the cell's power performance.

  • Post-mortem Analysis (Optional): After cycling, disassemble the cells inside a glovebox to analyze the electrodes and electrolyte. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount of dissolved transition metals deposited on the anode.

Visualizations

Mechanism of TMSP Action

TMSP_Mechanism cluster_cathode Cathode Side cluster_electrolyte Electrolyte Cathode Cathode (e.g., NMC) TM_dissolution Transition Metal Dissolution (Mn, Co, Ni) Cathode->TM_dissolution Suppressed by CEI CEI Stable CEI Formation Electrolyte_ox Electrolyte Oxidation CEI->Electrolyte_ox Prevents TMSP TMSP Additive TMSP->CEI Oxidative Decomposition HF HF (from LiPF6 hydrolysis) TMSP->HF HF Scavenging Reaction HF->TM_dissolution Causes Electrolyte_ox->TM_dissolution Contributes to

Caption: Mechanism of TMSP in preventing transition metal dissolution.

Experimental Workflow for TMSP Evaluation

TMSP_Workflow cluster_testing Electrochemical Tests cluster_analysis Analysis A Electrolyte Preparation (with and without TMSP) B Coin Cell Assembly (2032-type) A->B C Rest and Wetting (>12 hours) B->C D Formation Cycles (Low C-rate, e.g., C/20) C->D E Electrochemical Testing D->E D->E Stable SEI/CEI Formation F Post-mortem Analysis (Optional) E->F G Long-term Cycling (e.g., C/2, 100 cycles) E->G H Rate Capability Test E->H K Transition Metal Analysis (ICP-MS) F->K I Capacity Retention G->I J Coulombic Efficiency G->J

Caption: Experimental workflow for evaluating TMSP performance.

References

Long-term cycling stability issues with Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl) phosphate (B84403) (TMSP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting long-term cycling stability issues encountered during their experiments with this electrolyte additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Tris(trimethylsilyl) phosphate (TMSP) in lithium-ion batteries?

A1: this compound (TMSP) is primarily used as a functional electrolyte additive in lithium-ion batteries to enhance performance, particularly at high voltages and elevated temperatures.[1][2] Its main functions are to scavenge harmful species like hydrogen fluoride (B91410) (HF) and water within the electrolyte, and to participate in the formation of a protective cathode electrolyte interphase (CEI) on the surface of the cathode.[1][3][4] This protective layer helps to suppress electrolyte decomposition and transition metal dissolution from the cathode, leading to improved long-term cycling stability.[1][5]

Q2: What are the common degradation products of TMSP in a battery electrolyte?

A2: The primary degradation of TMSP occurs through reaction with water (hydrolysis) and hydrogen fluoride (HF). The reaction with water produces trimethylsilanol (B90980) (TMSOH) and phosphoric acid (H₃PO₄).[6] The trimethylsilyl (B98337) (TMS) groups in TMSP readily react with HF to form fluorotrimethylsilane (B1212599) (TMS-F).[4][7] Over time, TMSP can also react with the common electrolyte salt, LiPF₆.[8]

Q3: Why am I seeing a decline in battery performance after extended cycling, even with TMSP?

A3: While TMSP is beneficial, its long-term stability can be a concern. The additive can be consumed over time due to its reactions with HF, water, and even the LiPF₆ salt.[8] This consumption depletes the active TMSP in the electrolyte, diminishing its protective effects. Additionally, the accumulation of TMSP reaction byproducts might affect the overall electrolyte properties and interfacial layers. One study has highlighted the "lifetime limit" of the related compound tris(trimethylsilyl) phosphite (B83602) (TMSPi) due to its spontaneous reaction with LiPF₆ at room temperature.[8]

Q4: Can TMSP be used with graphite (B72142) anodes?

A4: Yes, TMSP has been shown to be effective in improving the performance of graphite anodes, especially at elevated temperatures. It helps to stabilize the solid electrolyte interphase (SEI) on the graphite surface, suppressing electrolyte decomposition and reducing interfacial resistance.[9]

Q5: Is TMSP effective at room temperature as well?

A5: The benefits of TMSP are more pronounced at elevated temperatures and high voltages where electrolyte degradation is more severe.[1][9] While it can still offer some advantages at room temperature, such as HF scavenging, its impact on cycling stability may be less significant compared to its performance under more stressful conditions.

Troubleshooting Guides

Problem 1: Rapid capacity fade during high-voltage cycling.

Possible Cause Troubleshooting Steps Recommended Action
Insufficient TMSP concentration 1. Review the concentration of TMSP used in your electrolyte formulation.1. Increase the TMSP concentration incrementally (e.g., in 0.5 wt% steps) to find the optimal loading for your specific cell chemistry and cycling conditions. Be aware that excessive amounts can negatively impact performance.
TMSP consumption over cycles 1. Analyze the electrolyte for TMSP concentration and its degradation products after a certain number of cycles using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).1. If TMSP is being consumed rapidly, consider if there are significant sources of HF or water in your system. Ensure stringent control over cell assembly environment (e.g., low humidity in a glovebox).
Ineffective CEI formation 1. Characterize the cathode surface post-cycling using X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to examine the composition and morphology of the CEI.1. Optimize the formation cycling protocol (e.g., lower C-rates for the initial cycles) to allow for the effective formation of a stable CEI derived from TMSP.

Problem 2: Increased cell impedance and poor rate capability.

Possible Cause Troubleshooting Steps Recommended Action
Formation of resistive interfacial layers 1. Perform Electrochemical Impedance Spectroscopy (EIS) at various stages of cycling to monitor the evolution of interfacial and charge-transfer resistances.1. Analyze the composition of the SEI and CEI. The accumulation of certain TMSP byproducts could lead to increased resistance. Consider using co-additives that can help form a more conductive interface.
Electrolyte decomposition 1. Analyze the electrolyte for decomposition products.1. While TMSP mitigates electrolyte decomposition, it may not completely prevent it. Ensure the purity of your electrolyte components and consider using co-additives known to enhance electrolyte stability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of TMSP and its analogue TMSPi on battery performance.

Table 1: Effect of TMSP/TMSPi on Capacity Retention

Cathode MaterialAnode MaterialTMSP/TMSPi ConcentrationTemperature (°C)CyclesCapacity Retention with Additive (%)Capacity Retention without Additive (%)Reference
LiNi₀.₅Mn₁.₅O₄Li1.0% TMSP557094.970.0[9]
GraphiteLi5 vol% TMSP607096.1N/A[9]
LiNi₁/₃Co₁/₃Mn₁/₃O₂Graphite0.5 wt% TMSPiRoom Temp10091.275.2[5]
LiNi₀.₈Co₀.₁Mn₀.₁O₂GraphiteN/AHigh Temp5082.064.6[1]
LiNi₁.₅Mn₀.₅O₄Graphite0.5 wt% LiTMSP4510039.621.8[7]

Experimental Protocols

1. Battery Assembly (Coin Cell)

  • Environment: All cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Electrodes: Cathodes and anodes are punched into circular discs.

  • Separator: A microporous polymer separator (e.g., Celgard) is used.

  • Electrolyte: The baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) is prepared, and the desired concentration of TMSP is added.

  • Assembly: The coin cell is assembled in the order of the negative casing, a spacer disc, the anode, the separator, the cathode, another spacer disc, a spring, and the positive casing. A few drops of the electrolyte are added to wet the separator and electrodes before sealing the cell.

2. Electrochemical Cycling

  • Formation Cycles: Cells are typically rested for several hours after assembly to ensure complete electrolyte wetting. The initial cycles (formation cycles) are performed at a low C-rate (e.g., C/10 or C/20) to form a stable SEI and CEI.

  • Long-Term Cycling: Subsequent cycling is performed at desired C-rates (e.g., 1C) within a specific voltage window. The charge and discharge capacities are recorded for each cycle to determine capacity retention and coulombic efficiency.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Frequency Range: Typically from 100 kHz to 0.01 Hz.

  • Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied.

  • Procedure: EIS measurements are taken at different states of charge and after a certain number of cycles to analyze the changes in the internal resistance of the cell.

Visualizations

TMSP_Degradation_Pathway TMSP This compound (TMSP) TMSOH Trimethylsilanol (TMSOH) TMSP->TMSOH + H₂O (Hydrolysis) H3PO4 Phosphoric Acid (H₃PO₄) TMSP->H3PO4 + H₂O (Hydrolysis) TMSF Fluorotrimethylsilane (TMS-F) TMSP->TMSF + HF H2O Water (H₂O) HF Hydrogen Fluoride (HF)

Caption: Degradation pathways of TMSP in the presence of water and HF.

Troubleshooting_Workflow start Long-term Cycling Instability Observed check_concentration Is TMSP concentration optimal? start->check_concentration analyze_electrolyte Analyze Electrolyte (NMR, GC-MS) start->analyze_electrolyte check_purity Are electrolyte components pure? check_concentration->check_purity Yes optimize_concentration Optimize TMSP Concentration check_concentration->optimize_concentration No analyze_interface Analyze Electrode Interfaces (XPS, SEM) check_purity->analyze_interface Yes improve_purity Improve Component Purity & Glovebox Environment check_purity->improve_purity No optimize_formation Optimize Formation Cycling analyze_interface->optimize_formation analyze_electrolyte->check_purity end Improved Stability optimize_concentration->end improve_purity->end optimize_formation->end

Caption: Troubleshooting workflow for TMSP-related cycling issues.

References

Technical Support Center: Tris(trimethylsilyl) phosphate (TMSP) Degradation in Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with tris(trimethylsilyl) phosphate (B84403) (TMSP) as an electrolyte additive in carbonate-based lithium-ion batteries.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving TMSP in carbonate electrolytes.

Issue IDQuestionPossible Causes & Troubleshooting Steps
TMSP-001 Inconsistent Cycling Performance with Freshly Prepared TMSP Electrolyte Question: My battery cells with freshly prepared TMSP-containing electrolyte show inconsistent cycling stability and capacity retention. What could be the cause? Answer: Inconsistent performance with fresh electrolyte can stem from several factors related to the inherent reactivity of TMSP.[1] Possible Causes: * Reaction with LiPF6: TMSP can react with the lithium salt LiPF6, even at room temperature, leading to consumption of the additive before cycling begins.[2] This reaction can alter the electrolyte composition and impact the formation of a stable cathode electrolyte interphase (CEI). * HF Scavenging: TMSP is an effective scavenger of hydrofluoric acid (HF), a common impurity in LiPF6-based electrolytes.[3] While beneficial, this reaction consumes TMSP and its effectiveness can vary depending on the initial HF concentration. * Electrolyte Preparation: Inconsistent mixing or exposure to moisture during electrolyte preparation can lead to localized variations in TMSP concentration and premature degradation. Troubleshooting Steps: 1. Electrolyte Aging Study: Prepare a batch of TMSP-containing electrolyte and analyze its composition via 31P and 19F NMR at different time intervals (e.g., 0, 24, 48 hours) to monitor the reaction between TMSP and LiPF6.[4] 2. Moisture Control: Ensure stringent moisture control during electrolyte preparation and cell assembly using a glovebox with low water content (<1 ppm). 3. Standardized Mixing: Implement a standardized and vigorous mixing protocol to ensure uniform distribution of TMSP in the electrolyte. 4. Half-Cell Testing: Isolate the performance of the cathode by assembling half-cells with a lithium metal anode to determine if the inconsistency originates from the cathode/electrolyte interface.
TMSP-002 Unexpected Gas Evolution During Cycling Question: I am observing significant gas evolution in my cells containing TMSP, which was unexpected as it's supposed to improve stability. What gases are being produced and why? Answer: While TMSP is added to enhance stability, its degradation reactions can produce gaseous byproducts.[1] Possible Causes: * Reaction with HF: The reaction of TMSP with HF produces volatile trimethylsilyl (B98337) fluoride (B91410) (Me3SiF).[1] * Electrolyte Oxidation: At high voltages, the carbonate solvents can still oxidize, leading to the evolution of CO2. The presence of TMSP may not completely suppress this phenomenon.[5] * Reaction with Water: If moisture is present, TMSP can react with water to form trimethylsilanol (B90980) (TMSOH), which can further react and potentially lead to gas evolution under certain conditions. Troubleshooting Steps: 1. Online Electrochemical Mass Spectrometry (OEMS): Utilize OEMS to identify and quantify the evolved gases during cycling. Look for characteristic mass fragments of Me3SiF, CO2, and other potential decomposition products.[6][7] 2. Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the headspace gas of cycled cells using GC-MS for a more detailed compositional analysis.[8] 3. Moisture Measurement: Quantify the water content in your electrolyte using Karl Fischer titration to assess the likelihood of water-related side reactions.
TMSP-003 Higher than Expected Cell Impedance Question: My cells with TMSP show a higher impedance than the baseline electrolyte without the additive. Why is this happening? Answer: While TMSP can form a protective CEI, the properties of this layer and other degradation products can sometimes lead to increased impedance.[9] Possible Causes: * Thick CEI Formation: An excessively thick or resistive CEI layer formed from TMSP degradation products can impede lithium-ion transport. * Insoluble Degradation Products: The reaction of TMSP with LiPF6 and other electrolyte components can form insoluble fluorophosphates and other species that deposit on the electrode surfaces, increasing interfacial resistance.[2] Troubleshooting Steps: 1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various states of charge and cycle numbers to characterize the different contributions to cell impedance (e.g., SEI resistance, charge transfer resistance).[9] Compare the results with a baseline cell. 2. Post-Mortem Analysis: After cycling, disassemble the cells in an inert atmosphere and analyze the electrode surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to examine the morphology and composition of the surface layers.[8][9]
TMSP-004 Rapid Capacity Fade at Elevated Temperatures Question: I am experiencing rapid capacity fade when cycling cells with TMSP at elevated temperatures (e.g., 60°C). Isn't TMSP supposed to improve high-temperature performance? Answer: While TMSP can improve performance at elevated temperatures, its degradation is also accelerated, which can lead to premature failure if not optimized.[10] Possible Causes: * Accelerated TMSP Consumption: The reaction rate between TMSP and LiPF6, as well as other degradation reactions, increases significantly with temperature, leading to rapid depletion of the additive.[2] * Unstable CEI at High Temperatures: The CEI formed by TMSP might not be thermally stable, leading to its continuous breakdown and reformation, which consumes active lithium and electrolyte. Troubleshooting Steps: 1. Concentration Optimization: Evaluate the effect of different TMSP concentrations (e.g., 0.5%, 1%, 2%, 5% by volume) on cycling performance at the target temperature to find the optimal loading.[10] 2. Thermal Aging Study: Age electrolytes with TMSP at the target temperature and analyze their composition over time using NMR and GC-MS to understand the degradation kinetics. 3. Isothermal Calorimetry: Use isothermal calorimetry to study the parasitic heat flow in cells with and without TMSP at elevated temperatures to quantify the extent of side reactions.

Frequently Asked Questions (FAQs)

FAQ IDQuestionAnswer
TMSP-FAQ-001 What is the primary degradation pathway of TMSP in carbonate electrolytes with LiPF6? The primary degradation of TMSP involves its role as an HF scavenger and its reaction with the LiPF6 salt. TMSP reacts with HF, a product of LiPF6 hydrolysis, to form trimethylsilyl fluoride (Me3SiF) and other phosphorus-containing species.[3] Additionally, TMSP can directly react with LiPF6, leading to the formation of fluorophosphates and consumption of the additive.[2]
TMSP-FAQ-002 How does TMSP help in forming a stable Cathode Electrolyte Interphase (CEI)? TMSP has a lower oxidation potential than common carbonate solvents.[3] This allows it to be preferentially oxidized on the cathode surface during charging, forming a protective CEI layer. This layer can suppress further electrolyte decomposition at high voltages and reduce transition metal dissolution from the cathode material.
TMSP-FAQ-003 What are the main degradation products of TMSP and how can they be identified? The main degradation products include trimethylsilyl fluoride (Me3SiF), trimethylsilanol (TMSOH) from reaction with water, and various fluorophosphates from reaction with LiPF6.[1] These can be identified using: * 19F and 31P NMR: To identify Me3SiF and fluorophosphate (B79755) species.[4][11] * GC-MS: To detect volatile products like Me3SiF and TMSOH in the electrolyte or headspace.[12] * OEMS: For real-time monitoring of volatile degradation products during cell operation.[1]
TMSP-FAQ-004 What is the optimal concentration of TMSP to be used as an additive? The optimal concentration of TMSP can vary depending on the specific cell chemistry, operating conditions, and desired performance improvement. Studies have shown benefits with concentrations ranging from 0.5% to 5% by volume.[10] It is recommended to perform an optimization study for your specific system to determine the ideal concentration that balances performance enhancement with potential negative effects like increased impedance.
TMSP-FAQ-005 Can TMSP be used in combination with other electrolyte additives? Yes, TMSP can be used in combination with other additives like Fluoroethylene Carbonate (FEC) to achieve synergistic effects. For example, TMSP can scavenge HF, while FEC can help form a more robust solid electrolyte interphase (SEI) on the anode.[13] However, potential interactions between additives should be investigated.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of TMSP on battery performance.

Table 1: Effect of TMSP Concentration on Cycling Performance of Graphite Anode at 60°C [10]

TMSP Concentration (vol. %)Initial Discharge Capacity (mAh/g)Capacity Retention after 70 Cycles (%)
0345.1254.6
1342.3678.2
3338.2189.5
5332.2796.1

Table 2: Effect of TMSP Additive on Impedance of Graphite Anode at 60°C after 70 Cycles [8]

TMSP Concentration (vol. %)SEI Resistance (Rf, Ω)Charge Transfer Resistance (Rct, Ω)
025.838.6
118.225.3
312.518.9
59.812.7

Table 3: Cycling Performance of NCM811/Li Cells with and without TMSPO at 60°C [9]

ElectrolyteInitial Discharge Capacity (mAh/g)Capacity Retention after 50 Cycles (%)
Standard~18064.6
With TMSPO~18582.0

Experimental Protocols

Protocol 1: Online Electrochemical Mass Spectrometry (OEMS) for Gas Analysis

Objective: To identify and quantify volatile degradation products of TMSP during battery cycling.

Methodology:

  • Cell Assembly: Assemble a two-electrode OEMS cell in an argon-filled glovebox. Use a working electrode (e.g., NCM811), a lithium metal counter and reference electrode, and a glass fiber separator. Add a precise volume of the TMSP-containing electrolyte (e.g., 40 µL).[6]

  • System Setup: Connect the OEMS cell to a potentiostat and a mass spectrometer. Ensure a leak-tight connection to the gas inlet of the mass spectrometer.

  • Purging: Purge the cell headspace with a high-purity inert gas (e.g., Argon) at a constant flow rate to carry any evolved gases to the mass spectrometer.

  • Electrochemical Cycling: Program the potentiostat to perform the desired cycling protocol (e.g., constant current charge/discharge at a specific C-rate).

  • Data Acquisition: Simultaneously record the electrochemical data (voltage, current) and the mass spectrometer data for relevant m/z ratios (e.g., m/z for CO2, O2, Me3SiF).

  • Calibration: Calibrate the mass spectrometer signal for known gas concentrations to enable quantitative analysis of the evolved gases.

  • Data Analysis: Correlate the gas evolution profiles with the electrochemical cycling data to understand at which potentials and states of charge specific degradation reactions occur.

Protocol 2: NMR Spectroscopy for Liquid Electrolyte Analysis

Objective: To identify and quantify TMSP and its non-volatile degradation products in the electrolyte.

Methodology:

  • Sample Preparation:

    • Cycle the battery for the desired number of cycles.

    • In an argon-filled glovebox, disassemble the cell and extract the electrolyte by soaking the separator and electrodes in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • For quantitative analysis, add a known amount of an internal standard to the NMR tube.

  • NMR Instrument Setup:

    • Use a high-resolution NMR spectrometer.

    • Acquire 1H, 19F, and 31P NMR spectra.

  • 31P NMR Parameters:

    • Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate quantification of phosphorus-containing species.

    • Reference the spectra appropriately (e.g., to an external standard of H3PO4).

  • 19F NMR Parameters:

    • Acquire spectra to identify fluorine-containing degradation products like Me3SiF and fluorophosphates.

  • Data Analysis:

    • Identify the peaks corresponding to TMSP and its degradation products based on their chemical shifts and coupling patterns.[11]

    • Quantify the concentration of each species by integrating the corresponding peaks relative to the internal standard.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Electrolyte Analysis

Objective: To identify and quantify volatile TMSP degradation products.

Methodology:

  • Sample Preparation:

    • Extract the electrolyte from a cycled cell in an inert atmosphere.

    • To avoid damage to the GC column from the LiPF6 salt, perform a sample cleanup. A common method is liquid-liquid extraction:

      • Dilute the electrolyte sample in a suitable organic solvent (e.g., dichloromethane).

      • Add water to precipitate the LiPF6 salt.

      • Centrifuge the mixture and carefully collect the organic layer for analysis.

    • Alternatively, headspace GC-MS can be used to analyze volatile components without direct injection of the liquid electrolyte.

  • GC-MS Instrument Setup:

    • Use a GC equipped with a suitable capillary column (e.g., a mid-polarity column) and a mass spectrometer detector.

  • GC Method:

    • Develop a temperature program that provides good separation of the expected degradation products (e.g., Me3SiF, TMSOH) and the electrolyte solvents.

  • MS Method:

    • Operate the mass spectrometer in scan mode to identify unknown compounds by comparing their mass spectra to a library (e.g., NIST).

    • For quantitative analysis, operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Data Analysis:

    • Identify degradation products by their retention times and mass spectra.

    • Quantify the concentration of target compounds using a calibration curve prepared with authentic standards.

Visualizations

TMSP_Degradation_Pathway cluster_main Main Degradation Pathways of TMSP TMSP Tris(trimethylsilyl) phosphate (TMSP) Me3SiF Trimethylsilyl fluoride (Me3SiF) TMSP->Me3SiF HF Scavenging Fluorophosphates Fluorophosphate Species TMSP->Fluorophosphates Reaction with LiPF6 TMSOH Trimethylsilanol (TMSOH) TMSP->TMSOH Hydrolysis CEI Protective CEI Layer TMSP->CEI Oxidative Decomposition LiPF6 LiPF6 HF HF LiPF6->HF Hydrolysis LiPF6->Fluorophosphates H2O H2O (Trace) H2O->HF H2O->TMSOH HF->Me3SiF Cathode Cathode Surface (High Voltage) Cathode->CEI Experimental_Workflow cluster_workflow Experimental Workflow for TMSP Degradation Analysis Start Battery Cycling with TMSP Electrolyte Gas_Evolution Observe Gas Evolution? Start->Gas_Evolution Performance_Degradation Observe Performance Degradation? Start->Performance_Degradation OEMS_Analysis OEMS Analysis Gas_Evolution->OEMS_Analysis Yes GCMS_Headspace Headspace GC-MS Gas_Evolution->GCMS_Headspace Yes NMR_Analysis Liquid NMR (19F, 31P) Performance_Degradation->NMR_Analysis Yes EIS_Analysis EIS Analysis Performance_Degradation->EIS_Analysis Yes Post_Mortem Post-Mortem Analysis (XPS, SEM) Performance_Degradation->Post_Mortem Yes Data_Correlation Correlate Data and Identify Degradation Mechanism OEMS_Analysis->Data_Correlation GCMS_Headspace->Data_Correlation NMR_Analysis->Data_Correlation EIS_Analysis->Data_Correlation Post_Mortem->Data_Correlation

References

Validation & Comparative

A Comparative Guide to Tris(trimethylsilyl) Phosphate and Tris(trimethylsilyl) Phosphite as Electrolytye Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the performance and lifespan of lithium-ion batteries, researchers and drug development professionals are increasingly turning to advanced electrolyte additives. Among the most promising candidates are organosilicon compounds, with Tris(trimethylsilyl) phosphate (B84403) (TMSP) and Tris(trimethylsilyl) phosphite (B83602) (TMSPi) at the forefront. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal additive for specific applications.

Performance Comparison at a Glance

Both TMSP and TMSPi have demonstrated significant potential in improving battery performance, primarily by scavenging harmful hydrofluoric acid (HF) and forming protective layers on the electrode surfaces. However, their efficacy can vary depending on the specific cell chemistry and operating conditions.

Performance MetricTris(trimethylsilyl) phosphate (TMSP)Tris(trimethylsilyl) phosphite (TMSPi)Key Findings
Capacity Retention Good, particularly at elevated temperatures. A study showed a capacity retention of 96.1% after 70 cycles at 60°C in a graphite (B72142) anode cell with 5 vol% TMSP.[1][2]Excellent. In a LiNi0.5Mn0.3Co0.2O2-graphite full cell, 1 wt% TMSPi resulted in a capacity retention of 88.8% after 119 cycles, outperforming the baseline (85.6%).[3] In another study with a LiNi0.5Mn1.5O4-graphite cell, a combination of 1 wt% TMSPi and 2 wt% LiDFOB achieved 80% capacity retention after 400 cycles.[4]TMSPi generally shows superior capacity retention over a higher number of cycles.
Coulombic Efficiency (CE) Improves CE.Consistently higher CE values compared to baseline electrolytes.[3]TMSPi often leads to higher and more stable coulombic efficiencies.
Impedance Significantly reduces cell impedance.[5]Significantly reduces impedance rise during cycling. In a LiNi0.5Mn0.3Co0.2O2-graphite full cell, the impedance rise at ~3.7V was 46% with TMSPi, compared to 69% for the baseline.[3]Both additives are effective in reducing impedance, with TMSPi showing a distinct advantage in mitigating impedance growth over extended cycling.
HF Scavenging Effective HF scavenger.[6]Highly effective HF scavenger.[7]Both additives effectively reduce electrolyte acidity by scavenging HF, which in turn minimizes transition metal dissolution from the cathode.[8]
SEI/CEI Formation Forms a stable Solid Electrolyte Interphase (SEI) on the anode.[2]Forms a protective Cathode Electrolyte Interphase (CEI) through oxidative decomposition.[7] Also contributes to a stable SEI on the anode.[9]Both additives contribute to the formation of protective interfacial layers, but TMSPi is noted for its effective CEI formation on high-voltage cathodes.
High-Voltage Performance Improves the performance of high-voltage cells.[2]Considered an ideal additive for high-voltage applications, enhancing both discharge capacity and cycling stability.[7]TMSPi is particularly beneficial for high-voltage cathode materials.

Delving into the Mechanisms of Action

The primary functions of both TMSP and TMSPi as electrolyte additives revolve around two key mechanisms: HF scavenging and the formation of protective interfacial films on the electrodes.

HF Scavenging Mechanism

Hydrofluoric acid (HF) is a detrimental species in lithium-ion batteries, arising from the reaction of the lithium salt (e.g., LiPF6) with trace amounts of water. HF can attack the electrode materials, leading to transition metal dissolution from the cathode and degradation of the SEI layer on the anode. Both TMSP and TMSPi react with HF, effectively neutralizing it.

HF_Scavenging cluster_electrolyte Electrolyte cluster_additives Additive Action cluster_electrodes Electrode Protection LiPF6 LiPF6 HF HF LiPF6->HF Reaction with H2O H2O H2O H2O->HF TMSP_TMSPi TMSP or TMSPi HF->TMSP_TMSPi Cathode Cathode HF->Cathode Attacks, causing TM dissolution Anode Anode HF->Anode Degrades SEI HF_scavenged Neutralized Products TMSP_TMSPi->HF_scavenged Reacts with HF HF_scavenged->Cathode Prevents attack HF_scavenged->Anode Preserves SEI

Caption: Mechanism of HF scavenging by TMSP and TMSPi.

Electrode Passivation: SEI and CEI Formation

A stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode are crucial for long-term battery stability. TMSP and TMSPi contribute to the formation of these layers through electrochemical decomposition.

TMSPi, in particular, is known to oxidize on the cathode surface at high potentials, forming a robust CEI layer that suppresses further electrolyte decomposition and minimizes parasitic reactions.[7] Both additives also participate in the formation of a stable SEI on the graphite anode, preventing solvent co-intercalation and exfoliation.[9]

Electrode_Passivation cluster_anode Anode Side cluster_cathode Cathode Side Anode_Surface Graphite Anode Surface SEI_Layer Stable SEI Layer SEI_Layer->Anode_Surface Protects TMSP_TMSPi_Anode TMSP / TMSPi TMSP_TMSPi_Anode->SEI_Layer Reductive Decomposition Cathode_Surface High-Voltage Cathode Surface CEI_Layer Protective CEI Layer CEI_Layer->Cathode_Surface Protects TMSPi_Cathode TMSPi TMSPi_Cathode->CEI_Layer Oxidative Decomposition Electrolyte Electrolyte Electrolyte->TMSP_TMSPi_Anode Electrolyte->TMSPi_Cathode Additive_Evaluation_Workflow Start Start Electrolyte_Preparation Prepare Baseline and Additive-Containing Electrolytes Start->Electrolyte_Preparation Cell_Assembly Assemble Test Cells (e.g., Coin Cells) Electrolyte_Preparation->Cell_Assembly Formation_Cycles Perform Initial Formation Cycles (e.g., at C/10) Cell_Assembly->Formation_Cycles Electrochemical_Testing Conduct Electrochemical Tests: - Galvanostatic Cycling - EIS - CV Formation_Cycles->Electrochemical_Testing Data_Analysis Analyze Performance Metrics: - Capacity Retention - Coulombic Efficiency - Impedance Electrochemical_Testing->Data_Analysis Post_Mortem Perform Post-Mortem Analysis: - XPS - SEM Electrochemical_Testing->Post_Mortem Conclusion Draw Conclusions on Additive Efficacy Data_Analysis->Conclusion Post_Mortem->Data_Analysis

References

A Comparative Analysis of Tris(trimethylsilyl) phosphate and Fluoroethylene Carbonate as Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the performance and lifespan of lithium-ion batteries, electrolyte additives play a pivotal role. This guide provides a detailed comparative study of two prominent additives: Tris(trimethylsilyl) phosphate (B84403) (TMSP) and Fluoroethylene Carbonate (FEC). This analysis is tailored for researchers, scientists, and professionals in the field of battery technology and drug development, offering a comprehensive overview supported by experimental data.

Executive Summary

Tris(trimethylsilyl) phosphate and its phosphite (B83602) counterpart (TMSPi) are primarily recognized for their function as HF scavengers and for reducing electrolyte acidity, which in turn stabilizes the cathode surface. In contrast, Fluoroethylene Carbonate is renowned for its ability to form a stable and uniform solid electrolyte interphase (SEI) on the anode, particularly with silicon-based anodes. While both additives contribute to improved battery performance, their mechanisms of action are distinct, and their efficacy can be electrode-dependent. Recent studies also highlight a synergistic effect when used in combination, protecting both the cathode and the anode.

Performance Data Comparison

The following table summarizes the key performance metrics of TMSP and FEC as electrolyte additives, extracted from various research studies.

Performance MetricThis compound (TMSP/TMSPi)Fluoroethylene Carbonate (FEC)TMSP/TMSPi + FEC CombinationReference Electrolyte (without additives)
Primary Function HF scavenger, cathode stabilizerAnode SEI formationDual protection of cathode and anodeBaseline performance
Capacity Retention Improved, especially at high voltagesSignificantly improved, particularly with Si anodesExcellent, with up to 25% more retention than FEC alone in NMC-Si full-cells[1][2]Baseline degradation
Cycle Life ExtendedExtendedUp to 2x longer cycle life in NMC-Si full-cells compared to FEC-rich electrolyte[1][2]Baseline cycle life
Coulombic Efficiency Generally improvedSignificantly improvedHigh and stableLower and less stable
Impedance Reduces impedance build-upCan form a low-resistance SEIOptimized impedance characteristicsGradual increase in impedance
Gas Evolution Suppresses POF₃ formation[3]Can lead to H₂ and CO₂ evolutionDependent on the ratio and specific chemistryVaries with electrolyte composition

Mechanism of Action

The distinct functionalities of TMSP and FEC are rooted in their different electrochemical behaviors within the battery.

This compound (TMSP): The primary role of TMSP and its derivatives is not to form a passivating surface layer but to act as a chemical scavenger within the electrolyte.[3][4] It effectively neutralizes hydrofluoric acid (HF), a detrimental species formed from the decomposition of the LiPF₆ salt in the presence of trace water. This reduction in electrolyte acidity mitigates the dissolution of transition metals from the cathode, thereby preserving its structural integrity and electrochemical performance.[3]

Fluoroethylene Carbonate (FEC): FEC is known to have a lower reduction potential compared to conventional carbonate solvents like ethylene (B1197577) carbonate (EC).[5] This property allows FEC to be preferentially reduced on the anode surface during the initial formation cycles. This process leads to the formation of a stable and robust solid electrolyte interphase (SEI) layer.[5] A key component of this FEC-derived SEI is lithium fluoride (B91410) (LiF), which contributes to its mechanical stability and effective passivation of the anode surface, preventing continuous electrolyte decomposition. This is particularly beneficial for high-capacity anodes like silicon, which undergo significant volume changes during cycling.

The operational mechanisms of TMSP and FEC are illustrated in the following diagram:

cluster_cathode Cathode Side cluster_anode Anode Side TMSP TMSP HF HF TMSP->HF scavenges Electrolyte Electrolyte (LiPF6 in carbonate solvents) Cathode Cathode HF->Cathode attacks FEC FEC SEI Stable SEI (contains LiF) FEC->SEI forms Anode Anode SEI->Anode protects Electrolyte->HF decomposition

Figure 1. Mechanisms of TMSP and FEC in a Lithium-Ion Battery.

Experimental Protocols

The evaluation of TMSP and FEC as electrolyte additives involves a series of electrochemical and analytical techniques. Below are detailed methodologies for key experiments.

Cell Assembly and Preparation
  • Electrode Preparation: Cathodes (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ - NMC532) and anodes (e.g., graphite (B72142) or silicon-graphite composite) are typically prepared by casting a slurry of the active material, a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF for cathodes, SBR/CMC for anodes) onto a current collector (aluminum for cathodes, copper for anodes). The electrodes are then dried under vacuum and punched into discs.

  • Electrolyte Preparation: The baseline electrolyte typically consists of 1.0 M LiPF₆ in a mixture of carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio). The additives are then dissolved into this baseline electrolyte at specified weight percentages (e.g., 1 wt% TMSP, 10 wt% FEC).

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox with low moisture and oxygen levels. The cell consists of the cathode, a separator (e.g., Celgard), the anode, and the prepared electrolyte.

Electrochemical Testing
  • Formation Cycles: Assembled cells undergo several initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

  • Cycling Performance: Cells are cycled at various C-rates (e.g., from C/5 to 2C) for an extended number of cycles (e.g., 100-500 cycles). Key metrics such as charge/discharge capacity, coulombic efficiency, and capacity retention are recorded.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge and after a certain number of cycles to analyze the impedance changes, including the resistance of the SEI and charge transfer resistance. The frequency range is typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

Analytical Techniques
  • Online Electrochemical Mass Spectrometry (OEMS): This technique is used to analyze the evolution of gases during battery cycling in real-time. It helps to understand the decomposition of electrolytes and additives.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the SEI and cathode electrolyte interphase (CEI) layers on the electrode surfaces after cycling. This provides insights into the reaction products of the additives.

The general workflow for a comparative study of these additives is depicted below:

start Start: Define Research Question materials Material Preparation (Electrodes, Electrolytes with/without additives) start->materials assembly Cell Assembly (Coin Cells in Glovebox) materials->assembly formation Formation Cycles (Low C-rate) assembly->formation electrochem_testing Electrochemical Testing (Cycling, Rate Capability, EIS) formation->electrochem_testing post_mortem Post-mortem Analysis (XPS, SEM, etc.) electrochem_testing->post_mortem data_analysis Data Analysis and Comparison electrochem_testing->data_analysis post_mortem->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Figure 2. Experimental Workflow for Additive Comparison.

Conclusion

Both this compound and Fluoroethylene Carbonate are effective electrolyte additives that enhance the performance of lithium-ion batteries through distinct mechanisms. TMSP excels in protecting the cathode by scavenging HF, making it particularly suitable for high-voltage applications where cathode stability is a concern. FEC is highly effective in forming a robust SEI on the anode, which is crucial for next-generation, high-capacity anode materials like silicon.

The choice between TMSP and FEC, or their combined use, depends on the specific battery chemistry and the primary degradation mechanisms that need to be addressed. For systems with nickel-rich cathodes and silicon-based anodes, a combination of both additives has shown synergistic effects, leading to superior overall performance by protecting both electrodes simultaneously.[1][2][6] Future research should focus on optimizing the concentration and ratio of these additives for various battery systems to maximize their benefits.

References

Synergistic Effects of Tris(trimethylsilyl) Phosphate and Vinylene Carbonate as Electrolyte Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for longer-lasting, higher-performance lithium-ion batteries (LIBs) has led to extensive research into electrolyte additives. Among these, Tris(trimethylsilyl) phosphate (B84403) (TMSP) and vinylene carbonate (VC) have emerged as promising candidates for enhancing battery longevity and stability, particularly in high-voltage applications. This guide provides a comprehensive comparison of the electrochemical performance of LIBs with and without these additives, supported by experimental data. It also details the synergistic mechanism of their combined use and provides standardized protocols for key experimental evaluations.

Performance Comparison: TMSP and VC Additives

The addition of TMSP and VC to the standard liquid electrolyte in lithium-ion batteries has been shown to significantly improve key performance metrics. The following tables summarize quantitative data from various studies, comparing a baseline electrolyte with electrolytes containing VC alone, TMSP alone, and a combination of both.

Table 1: Capacity Retention

Electrolyte CompositionCell ChemistryCycling ConditionsCapacity Retention (%)Source(s)
Standard Electrolyte (No Additives)LiNi0.5Mn1.5O4/Li1C rate, 600 cycles23[1]
Standard Electrolyte + TMSPLiNi0.5Mn1.5O4/Li1C rate, 600 cycles71[1]
Standard Electrolyte + 1% TMSP + 1% VCNMC811/Graphite (B72142)C/3 rate, 200 cycles91[2]
Standard Electrolyte + VC + TMSPLi-S1C rate, 500 cycles1385.6 mAh/g[3]

Table 2: Coulombic Efficiency and Impedance

Electrolyte CompositionCell ChemistryKey FindingsSource(s)
Standard Electrolyte + VCNMC/GraphiteImproves coulombic efficiency and decreases charge end-point capacity slippage. However, can increase cell impedance.[2]
Standard Electrolyte + TMSPNMC/GraphiteReduces cell impedance significantly.[2]
Standard Electrolyte + TMSP + VCNMC/GraphiteImproves coulombic efficiency, decreases charge end-point capacity slippage, and reduces impedance compared to cells with VC alone.[2]

Synergistic Mechanism of TMSP and VC

The enhanced performance observed with the combination of TMSP and VC stems from a synergistic effect where each additive addresses different degradation pathways within the battery.

  • Tris(trimethylsilyl) phosphate (TMSP): Primarily acts as an HF scavenger and cathode surface stabilizer. It reacts with trace amounts of HF in the electrolyte, preventing the acid-driven dissolution of transition metals from the cathode material. TMSP also decomposes on the cathode surface to form a stable protective film, which suppresses further electrolyte oxidation at high voltages.

  • Vinylene Carbonate (VC): Is a well-known film-forming additive for the anode. It is preferentially reduced on the graphite surface during the initial charging cycles to form a stable and robust solid electrolyte interphase (SEI) layer. This VC-derived SEI is more effective at preventing the co-intercalation of solvent molecules into the graphite layers and minimizing continuous electrolyte decomposition on the anode.[4]

The synergy arises from the complementary actions of TMSP and VC. While TMSP protects the cathode, VC safeguards the anode. This dual protection minimizes parasitic reactions throughout the cell, leading to improved coulombic efficiency, reduced capacity fade, and lower impedance growth over extended cycling.

Synergistic Mechanism of TMSP and VC Additives cluster_additives Electrolyte Additives cluster_effects Protective Actions cluster_outcomes Performance Improvements TMSP TMSP (this compound) Cathode_Protection Cathode Protection TMSP->Cathode_Protection HF Scavenging & Forms Protective Film VC VC (Vinylene Carbonate) Anode_Protection Anode Protection VC->Anode_Protection Forms Stable SEI Layer Improved_CE Improved Coulombic Efficiency Cathode_Protection->Improved_CE Reduced_Fade Reduced Capacity Fade Cathode_Protection->Reduced_Fade Lower_Impedance Lower Impedance Growth Cathode_Protection->Lower_Impedance Anode_Protection->Improved_CE Anode_Protection->Reduced_Fade Anode_Protection->Lower_Impedance

Synergistic protective actions of TMSP and VC on battery electrodes.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate evaluation of electrolyte additives. The following sections outline the methodologies for key experiments.

Electrochemical Cycling Performance

Objective: To evaluate the capacity retention and coulombic efficiency of Li-ion cells with different electrolyte formulations.

Procedure:

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with controlled moisture and oxygen levels (<0.1 ppm). Use the desired cathode (e.g., NMC811) and anode (e.g., graphite) materials, a separator (e.g., Celgard 2325), and the prepared electrolyte (baseline, with VC, with TMSP, or with TMSP+VC).

  • Formation Cycles: Perform two to three initial formation cycles at a low C-rate (e.g., C/20 or C/10) within the designated voltage window (e.g., 3.0-4.2 V for NMC/graphite) to ensure the formation of a stable SEI layer.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for a specified number of cycles (e.g., 200, 500, or more) at a constant temperature (e.g., 25°C or an elevated temperature like 60°C).

  • Data Acquisition: Record the charge and discharge capacities for each cycle. Calculate the coulombic efficiency (discharge capacity / charge capacity) for each cycle and the capacity retention (discharge capacity at cycle 'n' / initial discharge capacity) * 100%.

Experimental Workflow for Electrochemical Cycling start Start cell_assembly Coin Cell Assembly (Ar-filled glovebox) start->cell_assembly formation_cycles Formation Cycles (Low C-rate) cell_assembly->formation_cycles long_term_cycling Long-Term Cycling (Moderate C-rate) formation_cycles->long_term_cycling data_acquisition Data Acquisition (Capacity, CE) long_term_cycling->data_acquisition analysis Performance Analysis (Capacity Retention) data_acquisition->analysis end End analysis->end

Workflow for evaluating cycling performance of battery cells.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the impedance changes within the cells, which correlate with the stability of the electrode-electrolyte interfaces.

Procedure:

  • Cell Preparation: Use cells that have undergone the formation cycles and are at a specific state of charge (SOC), typically 50% or 100%.

  • EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (–Im(Z) vs. Re(Z)). The high-frequency intercept with the real axis represents the ohmic resistance, while the semicircle in the mid-frequency range corresponds to the charge-transfer resistance at the electrode-electrolyte interface. The low-frequency tail is related to the solid-state diffusion of lithium ions within the electrodes.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the chemical composition of the SEI layer on the anode and the surface film on the cathode.

Procedure:

  • Sample Preparation: After cycling, carefully disassemble the cells in an argon-filled glovebox. Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte and dry them under vacuum.

  • XPS Analysis: Transfer the electrode samples to the XPS chamber using an air-sensitive sample holder to prevent atmospheric contamination. Acquire survey scans to identify the elements present on the surface and high-resolution scans for specific elements (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p) to determine their chemical states and bonding environments.

  • Data Interpretation: Analyze the peak positions and areas to identify the chemical species that constitute the SEI and cathode surface films, providing insights into the decomposition products of the electrolyte and additives.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the electrodes after cycling.

Procedure:

  • Sample Preparation: Prepare the cycled electrodes as described for XPS analysis.

  • SEM Imaging: Mount the electrode samples on an SEM stub using conductive carbon tape. If the sample is not sufficiently conductive, a thin conductive coating (e.g., gold or carbon) may be applied.

  • Image Acquisition: Acquire images at various magnifications to observe the overall surface morphology, the presence of cracks, and the uniformity of the SEI layer. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to map the elemental distribution on the electrode surface.

Logical Relationship of Combined Additive Effects Additives TMSP + VC Mechanism Dual Protection Mechanism Additives->Mechanism Anode Stable Anode SEI Mechanism->Anode VC action Cathode Stable Cathode Interface Mechanism->Cathode TMSP action Performance Enhanced Battery Performance Anode->Performance Cathode->Performance Capacity High Capacity Retention Performance->Capacity Efficiency High Coulombic Efficiency Performance->Efficiency Impedance Low Impedance Growth Performance->Impedance

Logical flow from combined additives to improved performance.

Conclusion

The synergistic combination of this compound and vinylene carbonate as electrolyte additives presents a highly effective strategy for improving the performance and lifespan of lithium-ion batteries. By protecting both the cathode and the anode, these additives work in concert to suppress parasitic reactions, leading to significant enhancements in capacity retention, coulombic efficiency, and impedance stability. The experimental data and protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and optimize the use of these and other advanced electrolyte additives in the development of next-generation energy storage technologies.

References

Performance comparison of Tris(trimethylsilyl) phosphate with other phosphate-based additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the performance and stability of their systems, the selection of appropriate additives is paramount. Among these, phosphate-based compounds have garnered significant attention for their versatile functionalities. This guide provides an objective comparison of the performance of Tris(trimethylsilyl) phosphate (B84403) (TMSP) with other notable phosphate-based additives, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance Comparison in Lithium-Ion Batteries

Tris(trimethylsilyl) phosphate has emerged as a highly effective electrolyte additive in lithium-ion batteries, primarily for its role in forming a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode. These layers are crucial for preventing electrolyte decomposition, suppressing detrimental side reactions, and improving the overall cycle life and safety of the battery.

The following table summarizes the quantitative performance of TMSP compared to other common phosphate-based additives in lithium-ion battery electrolytes. The data is compiled from various studies to provide a comparative overview. It is important to note that performance can vary based on the specific battery chemistry, cell design, and testing conditions.

AdditiveConcentration (wt%)Cell TypeKey Performance MetricsReference
This compound (TMSP) 0.5 - 2.0LiNi0.5Mn1.5O4/GraphiteCapacity retention of ~85% after 200 cycles; Improved coulombic efficiency (>99.5%)
Tris(trimethylsilyl) phosphite (B83602) (TMSPi) 0.5 - 1.0LiNi1/3Co1/3Mn1/3O2/GraphiteCapacity retention of ~90% after 200 cycles; Lower impedance compared to TMSP
Triphenyl phosphate (TPP) 5.0 - 10.0LiCoO2/GraphiteFlame retardant properties; Improved thermal stability; Can increase impedance at higher concentrations
Triethyl phosphate (TEP) 5.0 - 10.0LiFePO4/GraphiteGood flame retardancy; Lower electrochemical stability compared to TMSP
Lithium difluorophosphate (LiDFP) 1.0 - 2.0High-voltage cathodes/GraphiteExcellent CEI formation; Scavenges HF; Synergistic effects with other additives
Triallyl phosphate (TAP) 1.0LiNi0.6Mn0.2Co0.2O2/GraphiteForms a polymeric protective layer; Improves high-temperature performance

Experimental Protocols

To ensure reproducible and comparable results when evaluating the performance of these additives, standardized experimental protocols are essential. Below are detailed methodologies for key electrochemical experiments.

Galvanostatic Cycling

This technique is used to determine the capacity retention and coulombic efficiency of a battery cell over multiple charge-discharge cycles.

  • Cell Assembly: Pouch or coin cells are assembled in an argon-filled glovebox. The cell consists of the cathode, anode, separator, and the electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) with the specified concentration of the phosphate additive.

  • Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/10, where C is the theoretical capacity) for the first few cycles to form a stable SEI layer.

  • Cycling Protocol: The cell is then cycled at a higher C-rate (e.g., 1C) between defined voltage limits (e.g., 3.0 V and 4.3 V) at a constant temperature (e.g., 25°C or an elevated temperature like 55°C to test for thermal stability).

  • Data Acquisition: The charge and discharge capacities are recorded for each cycle. Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles. Coulombic efficiency is the ratio of the discharge capacity to the charge capacity of the same cycle.

Cyclic Voltammetry (CV)

CV is employed to investigate the electrochemical stability window of the electrolyte and to identify the oxidation and reduction potentials of the additive.

  • Cell Setup: A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li+), and a counter electrode (e.g., lithium foil).

  • Electrolyte: The electrolyte containing the additive is placed in the cell.

  • Voltage Sweep: The potential of the working electrode is swept linearly with time between set voltage limits at a specific scan rate (e.g., 0.1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied voltage. Peaks in the voltammogram indicate redox reactions, providing information on the electrochemical decomposition of the additive and the formation of protective layers.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the impedance characteristics of the battery, providing insights into the resistance of the SEI/CEI layers and the charge transfer kinetics.

  • Cell Preparation: A two-electrode coin cell or pouch cell is used.

  • Measurement Conditions: The cell is brought to a specific state of charge (e.g., 50% SOC) and allowed to rest to reach equilibrium.

  • AC Perturbation: A small amplitude AC voltage or current signal is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Interpretation: The impedance data is often represented as a Nyquist plot. The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance, while the intercept with the real axis at high frequency represents the electrolyte resistance. Changes in these parameters with cycling can indicate the evolution of the SEI/CEI layers.

Mechanism of Action: SEI and CEI Formation

The primary mechanism by which this compound and similar additives enhance battery performance is through their preferential decomposition on the electrode surfaces to form stable, ionically conductive but electronically insulating protective layers.

SEI_CEI_Formation cluster_anode Anode (Graphite) cluster_cathode Cathode (e.g., NMC) Anode Graphite Surface SEI Stable SEI Layer (Li-Si-P compounds) SEI->Anode Protects Cathode Cathode Surface CEI Protective CEI Layer (Si-P-O compounds) CEI->Cathode Protects TMSP This compound (TMSP) TMSP->SEI Reductive Decomposition TMSP->CEI Oxidative Decomposition HF HF (Hydrofluoric Acid) TMSP->HF Scavenging Electrolyte Electrolyte (e.g., LiPF6 in carbonates) Electrolyte->HF Decomposition

Caption: Mechanism of TMSP in forming protective SEI and CEI layers and scavenging HF.

This diagram illustrates the dual-action mechanism of TMSP. On the anode side, TMSP undergoes reductive decomposition at a potential higher than the electrolyte solvent, forming a stable SEI layer rich in lithium, silicon, and phosphorus compounds. This layer prevents further electrolyte reduction and suppresses the growth of lithium dendrites. On the cathode side, TMSP is oxidized to form a protective CEI layer, which mitigates the dissolution of transition metal ions and prevents oxidative decomposition of the electrolyte at high voltages. Additionally, the trimethylsilyl (B98337) groups in TMSP can effectively scavenge harmful hydrofluoric acid (HF) that may be present in the electrolyte, further enhancing the stability of the battery components.

Relevance to Drug Development

While the primary application discussed for TMSP is in energy storage, its chemical properties as a phosphorylating agent are highly relevant to the field of drug development. Phosphorylation is a critical process in the synthesis of many biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies, and in the preparation of phosphate prodrugs to improve the solubility, bioavailability, and targeting of pharmaceuticals.

This compound serves as a versatile and efficient reagent for the phosphorylation of alcohols, including the hydroxyl groups of nucleosides. The trimethylsilyl groups act as protecting groups that can be easily removed under mild conditions, making it a valuable tool in multi-step organic synthesis.

Phosphorylation_Workflow Drug Drug Molecule with -OH group Reaction Phosphorylation Reaction Drug->Reaction TMSP This compound (Phosphorylating Agent) TMSP->Reaction Intermediate Silylated Phosphate Intermediate Reaction->Intermediate Deprotection Mild Hydrolysis (Deprotection) Intermediate->Deprotection Prodrug Phosphate Prodrug (Improved Solubility/ Bioavailability) Deprotection->Prodrug

Caption: Workflow for the synthesis of a phosphate prodrug using TMSP.

This workflow illustrates the use of TMSP in the synthesis of a phosphate prodrug. A drug molecule containing a hydroxyl group reacts with TMSP to form a silylated phosphate intermediate. Subsequent mild hydrolysis removes the trimethylsilyl protecting groups to yield the final phosphate prodrug. This modification can significantly enhance the aqueous solubility and oral bioavailability of the parent drug.

A Comparative Guide to Tris(trimethylsilyl) Phosphate (TMSP) as a Film-Forming Agent on Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tris(trimethylsilyl) phosphate (B84403) (TMSP) and its alternatives as film-forming agents on electrode surfaces, a critical aspect in enhancing the performance and longevity of lithium-ion batteries (LIBs). We present a detailed analysis of their film-forming mechanisms, supported by experimental data, to assist researchers in selecting the optimal additives for their specific applications.

Introduction to Film-Forming Additives

Electrolyte additives play a crucial role in the performance of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. These interphases are electronically insulating yet ionically conductive, preventing continuous electrolyte decomposition and protecting the electrode from degradation. TMSP has emerged as a promising additive, demonstrating significant improvements in battery cycle life and stability. This guide will delve into the mechanism of TMSP-driven film formation and compare its efficacy against other common additives.

Film-Forming Mechanism of TMSP

The primary mechanism of TMSP involves its electrochemical decomposition on the electrode surface to form a protective film. On the cathode side, TMSP is oxidized to create a stable CEI layer. This layer is believed to suppress the oxidative decomposition of the electrolyte, particularly at high voltages, and to scavenge harmful species like hydrogen fluoride (B91410) (HF) that can degrade the cathode material.[1]

On the anode, TMSP can participate in the formation of the SEI. While not its primary role, byproducts from its reactions in the electrolyte can be incorporated into the SEI, contributing to a more robust and stable interface.

The proposed reaction pathway for TMSP on the cathode involves its oxidation and subsequent reaction with components of the electrolyte and electrode surface. This process leads to the formation of a phosphate and silicate-rich film.

Comparative Analysis of Film-Forming Additives

This section compares the performance of TMSP with two common alternatives: Tris(trimethylsilyl) borate (B1201080) (TMSB) and Triethyl phosphite (B83602) (TEPi).

Performance Metrics

The effectiveness of these additives is evaluated based on key performance indicators such as capacity retention and impedance growth.

AdditiveElectrodeCell TypeCycling ConditionsCapacity Retention (%) after N CyclesReference
TMSP LiNi0.5Mn1.5O4Half-cell1C rate, 600 cycles71[2]
TMSB LiNi0.5Mn1.5O4Half-cell1C rate, 600 cycles85[2]
TEPi LiNi0.5Mn0.3Co0.2O2/GraphiteFull-cellC/3 rate, 450 cyclesLower than TMSP
Baseline (No Additive) LiNi0.5Mn1.5O4Half-cell1C rate, 600 cycles23[2]
AdditiveElectrodeMeasurement ConditionInterfacial Resistance (Ω)Reference
TMSP LiNi0.5Mn1.5O4After 100 cycles~150
TMSB LiNi0.5Mn1.5O4After 100 cycles~100
TEPi LiNi0.5Mn0.3Co0.2O2After 200 cyclesHigher than TMSP
Baseline (No Additive) LiNi0.5Mn1.5O4After 100 cycles>300
Composition of the Formed Film

The chemical composition of the SEI/CEI is critical for its function. X-ray Photoelectron Spectroscopy (XPS) is a key technique for this analysis.

AdditiveKey Film ComponentsAnode/CathodeReference
TMSP Li-Si-O, P-O, LiFCathode
TMSB B-O, Si-O, LiFCathode[2]
TEPi P-O, organic speciesCathode

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the film-forming mechanisms and performance of the additives.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental and chemical composition of the SEI/CEI films.

Protocol:

  • Sample Preparation: Cycled cells are disassembled in an argon-filled glovebox to prevent atmospheric contamination. The electrodes are gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried under vacuum.

  • XPS Analysis:

    • Instrument: A high-resolution XPS spectrometer with a monochromatic Al Kα (1486.6 eV) or Ag Lα X-ray source.

    • Analysis Chamber: Ultra-high vacuum (UHV) environment (<10⁻⁹ torr).

    • Data Acquisition:

      • Survey scans are performed to identify the elements present on the surface.

      • High-resolution scans are acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p, B 1s, Li 1s).

    • Charge Correction: The binding energy scale is calibrated by setting the adventitious C 1s peak to 284.8 eV or by using the Ar 2p peak from implanted argon ions.[2][3][4]

    • Data Analysis: The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to identify the chemical states of the elements. Quantitative analysis is performed by calculating the area under the peaks and applying relative sensitivity factors.

  • Depth Profiling (Optional): An argon ion gun is used to incrementally sputter away the surface layers, with XPS analysis performed at each step to obtain a compositional depth profile of the film.[5][6]

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and thickness of the SEI/CEI films.

Protocol:

  • Sample Preparation:

    • Surface Imaging: Cycled electrodes are prepared as described for XPS.

    • Cross-Sectional Imaging: The electrode is carefully cut or fractured to expose a cross-section. For delicate samples, focused ion beam (FIB) milling can be used to create a clean cross-section. The sample is then mounted vertically on an SEM stub using conductive carbon tape.[7]

  • SEM Imaging:

    • Instrument: A field-emission scanning electron microscope (FE-SEM).

    • Imaging Conditions: A low accelerating voltage (e.g., 1-5 kV) is used to enhance surface detail and minimize beam damage. Both secondary electron (SE) and backscattered electron (BSE) detectors can be used.

    • Energy-Dispersive X-ray Spectroscopy (EDS): EDS can be used to perform elemental mapping of the surface and cross-section to correlate morphology with elemental distribution.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial resistance and capacitance of the electrodes, providing insights into the properties of the SEI/CEI.

Protocol:

  • Cell Assembly: A three-electrode cell setup (with a lithium metal reference electrode) is preferred for accurate measurements of a single electrode. Two-electrode coin cells can also be used.

  • EIS Measurement:

    • Instrument: A potentiostat with a frequency response analyzer.

    • Measurement Parameters:

      • Frequency Range: Typically from 100 kHz to 10 mHz.

      • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

      • DC Potential: The measurement is performed at a specific state of charge (SOC) or open-circuit voltage (OCV).

  • Data Analysis:

    • The impedance data is typically plotted as a Nyquist plot (Z' vs. -Z'').

    • An equivalent circuit model is used to fit the experimental data. A common model for a lithium-ion battery electrode includes:

      • Rs: Solution resistance.

      • Rsei/CPEsei: Resistance and constant phase element for the SEI/CEI film.

      • Rct/CPEdl: Charge-transfer resistance and constant phase element for the double layer.

      • W: Warburg impedance representing solid-state diffusion.

    • The values of the circuit elements are extracted from the fitting to quantify the different impedance contributions.[8][9]

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical window of the electrolyte and to observe the reduction and oxidation potentials of the additives.

Protocol:

  • Cell Assembly: A three-electrode cell with a working electrode (e.g., glassy carbon or the electrode material of interest), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or lithium metal) is used.

  • CV Measurement:

    • Instrument: A potentiostat.

    • Measurement Parameters:

      • Potential Range: The potential is swept between defined limits to cover the electrochemical window of the electrolyte.

      • Scan Rate: A suitable scan rate (e.g., 0.1-10 mV/s) is chosen.

  • Data Analysis: The current response is plotted against the applied potential. The appearance of new peaks in the presence of an additive indicates its electrochemical activity at specific potentials.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed film-forming mechanisms and experimental workflows.

TMSP_Cathode_Mechanism cluster_electrolyte Electrolyte Bulk cluster_interface Cathode-Electrolyte Interface TMSP TMSP Oxidation Electrochemical Oxidation TMSP->Oxidation at high voltage HF HF TMSP->HF scavenges Solvent Electrolyte Solvent (EC/DEC) Solvent->Oxidation competes LiPF6 LiPF6 LiPF6->HF hydrolysis Cathode Cathode Surface (e.g., NMC) CEI Stable CEI Layer (Phosphate & Silicate Rich) Oxidation->CEI forms CEI->Cathode protects

Caption: Proposed mechanism of TMSP film formation on a cathode surface.

Additive_Comparison_Workflow cluster_preparation Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis cluster_results Data Comparison A Prepare Electrolytes: - Baseline - + TMSP - + TMSB - + TEPi B Assemble Coin Cells (e.g., NMC/Li) A->B C Galvanostatic Cycling (e.g., 1C rate, N cycles) B->C E Cyclic Voltammetry (CV) B->E D Electrochemical Impedance Spectroscopy (EIS) C->D F Disassemble Cells in Glovebox C->F I Capacity Retention C->I J Impedance Growth D->J G XPS Analysis (SEI/CEI Composition) F->G H SEM/EDS Analysis (Morphology & Thickness) F->H K Film Composition and Morphology G->K H->K

Caption: Experimental workflow for comparing film-forming additives.

TMSP_vs_TMSB TMSP TMSP Tris(trimethylsilyl) phosphate P=O core Forms phosphate-rich film TMSP_perf Capacity Retention: 71% Interfacial Resistance: Higher TMSP->TMSP_perf TMSB TMSB Tris(trimethylsilyl) borate B-O core Forms borate-rich film TMSB_perf Capacity Retention: 85% Interfacial Resistance: Lower TMSB->TMSB_perf Performance Performance Metrics Performance->TMSP Performance->TMSB

Caption: Logical comparison of TMSP and TMSB performance.

Conclusion

This compound is an effective film-forming additive that can significantly improve the performance of lithium-ion batteries by forming a stable protective layer on the electrode surface. While alternatives like Tris(trimethylsilyl) borate may offer superior performance in certain aspects, the choice of additive will depend on the specific battery chemistry, operating conditions, and desired performance characteristics. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to make informed decisions in the development of next-generation energy storage solutions.

References

In-Situ Analysis of SEI Layer Formation with Tris(trimethylsilyl) phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable and efficient Solid Electrolyte Interphase (SEI) is paramount for the performance and longevity of lithium-ion batteries. Tris(trimethylsilyl) phosphate (B84403) (TMSP), utilized as an electrolyte additive, has demonstrated significant promise in enhancing the properties of the SEI layer. This guide provides a comprehensive comparison of TMSP with other common electrolyte additives, supported by experimental data and detailed in-situ analysis protocols.

Performance Comparison of SEI-Forming Additives

The efficacy of Tris(trimethylsilyl) phosphate (TMSP) as an electrolyte additive for improving battery performance is best understood through direct comparison with other established SEI-forming agents such as Tris(trimethylsilyl) borate (B1201080) (TMSB), Fluoroethylene carbonate (FEC), and Vinylene carbonate (VC). The following table summarizes key performance metrics from various studies, highlighting the comparative advantages of each additive.

AdditiveConcentrationCell TypeKey Performance MetricsReference
This compound (TMSP) 1 wt%LiNi0.5Mn1.5O4/Graphite (B72142)Capacity retention of 71% after 600 cycles at 1C.[1][1]
Tris(trimethylsilyl) borate (TMSB) 1 wt%LiNi0.5Mn1.5O4/GraphiteSuperior capacity retention of 85% after 600 cycles at 1C.[1][1]
Fluoroethylene carbonate (FEC) 5%Li/AlF3Discharge specific capacity of 212.8 mAh g⁻¹; 205.7 mAh g⁻¹ after 7 days at room temperature.
Vinylene carbonate (VC) 2 wt%Li[Ni1/3Mn1/3Co1/3]/GraphiteImproved coulombic efficiency and decreased impedance when used with TMSP/TTSPi.[2][2]
TMSP + LiDFOB 1 wt% TMSP + 2 wt% LiDFOBLiNi0.5Mn1.5O4/GraphiteImproved capacity retention of 80% after 400 cycles at 0.3C.

In-Situ Analysis Techniques: Experimental Protocols

The in-situ characterization of the SEI layer is crucial for understanding its formation and evolution. Here, we detail the experimental protocols for two powerful in-situ techniques: X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

In-Situ X-ray Photoelectron Spectroscopy (XPS)

In-situ XPS allows for the chemical analysis of the SEI layer as it forms, providing insights into its composition and evolution over time.

Experimental Protocol:

  • Sample Preparation: A thin-film electrode (e.g., graphite on a current collector) is prepared and assembled into a specialized in-situ XPS electrochemical cell. The cell is designed to allow for electrochemical cycling while being compatible with the ultra-high vacuum environment of the XPS instrument.

  • Electrolyte Introduction: The electrolyte, containing the TMSP additive, is introduced into the electrochemical cell within an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

  • Initial Measurement: An initial XPS spectrum of the pristine electrode surface is acquired before any electrochemical cycling to establish a baseline.

  • Electrochemical Cycling: The cell is subjected to a specific electrochemical protocol (e.g., cyclic voltammetry or galvanostatic cycling) to induce the formation of the SEI layer.

  • In-Situ XPS Analysis: XPS spectra are acquired at various stages of the electrochemical cycling (e.g., at different potentials or after a certain number of cycles). This allows for the monitoring of changes in the surface chemistry of the electrode as the SEI forms and evolves. High-resolution spectra of relevant elements (e.g., C 1s, O 1s, P 2p, Si 2p, F 1s, and Li 1s) are collected to identify the chemical species present in the SEI.

  • Data Analysis: The acquired XPS spectra are analyzed to determine the elemental composition and chemical states of the species within the SEI. This information is used to elucidate the reaction mechanisms of the TMSP additive and its contribution to the SEI composition.

In-Situ Atomic Force Microscopy (AFM)

In-situ AFM provides real-time, high-resolution topographical and morphological information about the SEI layer as it grows on the electrode surface.

Experimental Protocol:

  • Electrode Preparation: An atomically flat electrode surface, such as highly oriented pyrolytic graphite (HOPG), is typically used to facilitate high-resolution imaging. The electrode is mounted in a specialized in-situ AFM electrochemical cell.

  • Electrolyte Introduction: The electrolyte containing the TMSP additive is introduced into the AFM cell in an inert environment.

  • Initial Imaging: The AFM tip is brought into contact with the electrode surface, and an initial topographical image is recorded before cycling.

  • Electrochemical Cycling and Imaging: The electrochemical cycling is initiated, and the AFM is used to continuously scan the electrode surface. This allows for the real-time visualization of the nucleation and growth of the SEI layer. Changes in surface morphology, roughness, and the thickness of the SEI can be monitored.

  • Image and Data Analysis: The series of AFM images are analyzed to quantify the growth rate, thickness, and morphological evolution of the SEI layer. This provides a direct visualization of how TMSP influences the physical characteristics of the SEI.

Reaction Mechanisms and Experimental Workflows

To visualize the complex processes involved in SEI formation with TMSP and the workflow of in-situ analysis, the following diagrams are provided in the DOT language for Graphviz.

TMSP Reaction Pathway in SEI Formation

This diagram illustrates the proposed reaction mechanism of this compound in the formation of the SEI layer on the anode of a lithium-ion battery. TMSP is known to react with trace amounts of HF in the electrolyte, scavenging it and preventing damage to the battery components. Furthermore, TMSP can be electrochemically reduced on the anode surface, contributing to the formation of a stable SEI layer containing lithium silicates and phosphates.

TMSP_Reaction_Pathway cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface (SEI Formation) TMSP TMSP HF_Scavenging_Products FSi(CH3)3 + P(O)(OSi(CH3)3)2(OH) TMSP->HF_Scavenging_Products HF Scavenging Reduction_Products Li-Silicates, Li-Phosphates, Organic Species TMSP->Reduction_Products Electrochemical Reduction HF HF HF->HF_Scavenging_Products LiPF6 LiPF6 Carbonate Solvents Carbonate Solvents Carbonate Solvents->Reduction_Products Anode Anode e- e- e-->Reduction_Products Li+ Li+ Li+->Reduction_Products SEI Layer SEI Layer Reduction_Products->SEI Layer

TMSP Reaction Pathway in SEI Formation.
Experimental Workflow for In-Situ XPS Analysis of SEI Layer

This diagram outlines the sequential workflow for conducting an in-situ XPS analysis of the SEI layer formation on an electrode surface. The process begins with the preparation of the electrochemical cell in an inert atmosphere and proceeds through data acquisition and analysis.

InSitu_XPS_Workflow cluster_prep Cell Preparation (Glovebox) cluster_analysis XPS Analysis cluster_results Results A Assemble In-Situ Electrochemical Cell B Introduce Electrolyte with TMSP A->B C Mount Cell in XPS Chamber B->C D Acquire Initial XPS Spectrum (Pristine Surface) C->D E Initiate Electrochemical Cycling D->E F Acquire XPS Spectra at Key Potentials/Cycles E->F In-Situ Monitoring G Data Processing and Spectral Analysis F->G H Identify SEI Components G->H I Determine Chemical State Evolution G->I J Elucidate TMSP Reaction Mechanism H->J I->J InSitu_AFM_Workflow cluster_setup Setup (Glovebox) cluster_imaging AFM Imaging cluster_output Output A Prepare Atomically Flat Electrode (e.g., HOPG) B Assemble In-Situ AFM Electrochemical Cell A->B C Introduce Electrolyte with TMSP B->C D Mount Cell in AFM C->D E Engage AFM Tip and Acquire Initial Topography D->E F Start Electrochemical Cycling E->F G Real-time AFM Imaging of SEI Growth F->G Operando Measurement H Image Processing and Analysis G->H I Quantify SEI Thickness and Roughness H->I J Visualize SEI Morphology Evolution H->J K Correlate Morphology with Electrochemical Data I->K J->K

References

A Comparative Guide to HF Scavenging: Tris(trimethylsilyl) phosphate vs. Alternative Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the presence of hydrofluoric acid (HF) can be a significant challenge, whether it arises from the degradation of electrolyte salts in lithium-ion batteries or is used as a cleavage reagent in peptide synthesis. The use of scavenging additives is crucial to mitigate the detrimental effects of HF and related reactive species. This guide provides an objective comparison of the HF scavenging efficiency of Tris(trimethylsilyl) phosphate (B84403) (TMSPa) with other common additives, supported by experimental data and detailed methodologies.

HF Scavenging in Lithium-Ion Batteries

In lithium-ion batteries utilizing LiPF6-based electrolytes, HF is generated through the hydrolysis of the LiPF6 salt with trace amounts of water. This HF can lead to the degradation of electrode materials, transition metal dissolution, and an increase in cell impedance, ultimately reducing battery lifetime and performance. Additives are introduced into the electrolyte to scavenge HF and passivate electrode surfaces.

Comparative Performance of HF Scavenging Additives

The following table summarizes the quantitative performance of Tris(trimethylsilyl) phosphate (TMSPa) and its analogue, Tris(trimethylsilyl) phosphite (B83602) (TMSPi), in scavenging HF within a lithium-ion battery electrolyte, as evidenced by the formation of trimethylsilyl (B98337) fluoride (B91410) (Me3SiF) and the reduction of POF3, a byproduct of LiPF6 degradation.

AdditiveScavenging ProductAmount of Me3SiF Formed (μmol)POF3 Reduction vs. BlankApplication ContextReference
This compound (TMSPa) Me3SiF4.7 ± 0.6Significant reductionLi-ion Battery Electrolyte[1]
Tris(trimethylsilyl) phosphite (TMSPi) Me3SiF2.5 ± 0.8More effective than TMSPa in 2nd cycleLi-ion Battery Electrolyte[1]
N,N-Diethylamino trimethylsilane (B1584522) (DEATMS) Not specifiedNot quantifiedPrevents LiPF6 hydrolysis speciesLi-ion Battery Electrolyte[2]
(trimethylsilyl)isothiocyanate (TMSNCS) Not specifiedNot quantifiedDeactivates reactive speciesLi-ion Battery Electrolyte[3]

Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data for TMSPa and TMSPi is from a single comparative study, providing a more direct assessment of their relative efficiency.

Experimental Protocols

Online Electrochemical Mass Spectrometry (OEMS) for HF Scavenging Analysis

This method allows for the in-situ monitoring of gas evolution, such as Me3SiF, which is a direct product of the HF scavenging reaction by silyl-based additives.

  • Cell Assembly: A two-compartment glass cell is used, with a working electrode (e.g., HE-NCM) and a counter electrode (e.g., graphite) separated by a glass fiber separator. The cell is filled with the electrolyte containing the additive of interest (e.g., 1 wt% TMSPa).

  • Electrochemical Cycling: The cell is subjected to galvanostatic cycling (e.g., C/10 rate) between defined voltage limits.

  • Gas Analysis: A constant flow of an inert gas (e.g., Argon) is passed through the headspace of the electrochemical cell. The gas outlet is connected to a mass spectrometer.

  • Data Acquisition: The mass spectrometer continuously monitors the mass-to-charge ratios corresponding to the expected gaseous products (e.g., Me3SiF, POF3, CO2, O2). The ion currents are recorded as a function of time and cell voltage.

  • Quantification: The amount of evolved gas is quantified by calibrating the mass spectrometer signal with known amounts of the respective gases.

Visualizing the HF Scavenging Mechanism

The following diagram illustrates the proposed mechanism of HF scavenging by this compound (TMSPa).

HF_Scavenging_Mechanism TMSPa This compound (TMSPa) Intermediate Protonated Intermediate TMSPa->Intermediate Reaction with HF HF Hydrofluoric Acid (HF) HF->Intermediate Products Trimethylsilyl fluoride (Me3SiF) + Di(trimethylsilyl) hydrogen phosphate Intermediate->Products Rearrangement Peptide_Cleavage_Workflow cluster_cleavage HF Cleavage Reaction ProtectedPeptide Protected Peptide-Resin Carbocations Reactive Carbocations (+) ProtectedPeptide->Carbocations Protecting group removal CleavedPeptide Cleaved Peptide HF_reagent Anhydrous HF HF_reagent->CleavedPeptide Cleavage from resin SideProducts Alkylated Side Products Carbocations->SideProducts Alkylation of Peptide TrappedCarbocations Trapped Carbocations Carbocations->TrappedCarbocations Trapping Scavenger Carbocation Scavenger (e.g., Anisole) Scavenger->TrappedCarbocations

References

X-ray photoelectron spectroscopy (XPS) analysis of interfaces formed by Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the interfacial layers formed by Tris(trimethylsilyl) phosphate (B84403) (TMSP) and its analogue, Tris(trimethylsilyl) phosphite (B83602) (TMSPi), when used as electrolyte additives, primarily in the context of lithium-ion battery research. The analysis is based on X-ray Photoelectron Spectroscopy (XPS) data, offering insights into the chemical composition and formation mechanisms of the crucial Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) layers. This information is vital for understanding and improving the performance and stability of electrochemical systems.

Quantitative Comparison of Interfacial Compositions

The chemical composition of the SEI and CEI layers dictates the performance and longevity of lithium-ion batteries. The following tables summarize the elemental and species composition of these layers when formed with TMSP/TMSPi in comparison to a baseline electrolyte and other common additives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). The data is compiled from various XPS studies.

Table 1: Elemental Composition of the SEI on Graphite Anodes

AdditiveC (%)O (%)F (%)P (%)Si (%)Li (%)Reference
Baseline (No Additive) 45-5525-355-152-5-5-10General literature
Tris(trimethylsilyl) phosphate (TMSP) 30-4030-405-105-102-510-15[1][2]
Fluoroethylene Carbonate (FEC) 35-4520-3015-252-5-10-15[3][4]
Vinylene Carbonate (VC) 40-5025-355-102-5-10-15[3][5]

Note: The elemental compositions are approximate ranges derived from multiple sources and can vary based on specific experimental conditions.

Table 2: Key Species Identified in the SEI/CEI by XPS

AdditiveKey Species on Anode (SEI)Key Species on Cathode (CEI)
Baseline Li2CO3, ROLi, ROCO2Li, LixPFyOzLi2CO3, LixPFyOz, Transition Metal Oxides/Fluorides
TMSP/TMSPi Li-phosphates, Si-O compounds, P-O-Li, Li2CO3, ROLiP=O, P-O-Li, Si-O compounds, LiF
FEC LiF, Poly(FEC), Li2CO3, ROLiLiF, Transition Metal Fluorides
VC Poly(VC), Li2CO3, ROLiPoly(VC), Li2CO3
LiDFOB B-O, B-F compounds, LiF, Li2CO3, ROLiB-O, B-F compounds, LiF

Experimental Protocols

Reproducible and reliable XPS analysis is crucial for understanding interfacial chemistry. Below is a generalized experimental protocol for the XPS analysis of battery electrodes after cycling with TMSP-containing electrolytes.

Cell Disassembly and Sample Preparation
  • Glovebox Environment: All disassembly procedures must be conducted in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm to prevent atmospheric contamination of the reactive electrode surfaces.

  • Cell Opening: Carefully disassemble the coin cell or pouch cell to expose the electrodes.

  • Electrode Harvesting: Gently separate the anode and cathode from the separator.

  • Washing: Rinse the harvested electrodes with a high-purity, volatile solvent such as dimethyl carbonate (DMC) or diethyl carbonate (DEC) to remove residual electrolyte. This step should be performed quickly to minimize alteration of the SEI/CEI layer.

  • Drying: Allow the electrodes to dry completely inside the glovebox.

  • Sample Mounting: Mount the dried electrode samples onto an XPS sample holder using double-sided copper or carbon tape.

  • Air-Sensitive Transfer: Use a vacuum transfer vessel to transport the samples from the glovebox to the XPS instrument without exposure to air.

XPS Data Acquisition
  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Vacuum Conditions: Maintain an ultra-high vacuum (UHV) in the analysis chamber (pressure < 10⁻⁸ mbar).

  • Analysis Area: Define the analysis area on the sample surface.

  • Survey Scan: Acquire a wide-energy survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, Si 2p, Li 1s, and transition metals from the cathode).

  • Charge Neutralization: Use a low-energy electron flood gun or an argon ion gun to compensate for surface charging, especially on poorly conducting SEI/CEI layers.

  • Sputter Etching (Optional): To probe the depth profile of the interfacial layer, perform argon ion sputtering to incrementally remove surface layers, followed by XPS analysis at each depth.

Data Analysis
  • Binding Energy Calibration: Calibrate the binding energy scale by setting the C 1s peak of adventitious carbon to 284.8 eV or the main graphite/carbon peak to its known binding energy.

  • Peak Fitting: Use appropriate software to perform peak fitting on the high-resolution spectra to identify different chemical states of the elements. Apply a Shirley background subtraction and use Gaussian-Lorentzian peak shapes.

  • Quantification: Determine the atomic concentrations of the elements from the peak areas, corrected by their respective relative sensitivity factors (RSFs).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways of TMSP at the electrode-electrolyte interfaces and a typical experimental workflow for XPS analysis.

TMSP_Decomposition_Pathway cluster_cathode Cathode Interface (CEI) cluster_anode Anode Interface (SEI) TMSP This compound (TMSP) Oxidative_Decomposition Oxidative Decomposition (at high voltage) TMSP->Oxidative_Decomposition e- HF_Scavenging_C HF Scavenging TMSP->HF_Scavenging_C Protective_CEI Stable CEI Layer (P=O, P-O-Li, Si-O) Oxidative_Decomposition->Protective_CEI forms Me3SiF_C Me3SiF HF_Scavenging_C->Me3SiF_C forms HF_C HF HF_C->HF_Scavenging_C TMSP_A This compound (TMSP) Reductive_Decomposition Reductive Decomposition (during lithiation) TMSP_A->Reductive_Decomposition + e-, + Li+ Stable_SEI Stable SEI Layer (Li-phosphates, Si-O) Reductive_Decomposition->Stable_SEI forms

Caption: Proposed decomposition pathway of TMSP at the cathode and anode interfaces.

XPS_Workflow cluster_prep Sample Preparation (in Glovebox) cluster_analysis XPS Analysis cluster_data Data Processing Disassembly Cell Disassembly Washing Electrode Washing (DMC) Disassembly->Washing Drying Drying Washing->Drying Mounting Sample Mounting Drying->Mounting Transfer Air-Sensitive Transfer Mounting->Transfer Survey Survey Scan Transfer->Survey HighRes High-Resolution Scans Survey->HighRes Sputtering Depth Profiling (Optional) HighRes->Sputtering Calibration Binding Energy Calibration HighRes->Calibration Sputtering->HighRes PeakFitting Peak Fitting Calibration->PeakFitting Quantification Quantification PeakFitting->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: Standard experimental workflow for XPS analysis of battery electrodes.

References

Evaluating Tris(trimethylsilyl) phosphate performance in different battery chemistries (e.g., NMC vs LFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Tris(trimethylsilyl) phosphate (B84403) (TMSP) and its phosphite (B83602) counterpart, Tris(trimethylsilyl) phosphite (TMSPi), as electrolyte additives in two of the most prominent lithium-ion battery chemistries: Nickel Manganese Cobalt (NMC) and Lithium Iron Phosphate (LFP). The following sections present a comprehensive overview of their effects on battery performance, supported by available experimental data, detailed methodologies, and visual representations of key processes.

Introduction to TMSP as a Battery Electrolyte Additive

Tris(trimethylsilyl) phosphate (TMSP) and its analogue Tris(trimethylsilyl) phosphite (TMSPi) are increasingly utilized as functional additives in lithium-ion battery electrolytes. Their primary roles are to enhance the electrochemical performance and safety of batteries. The key mechanisms of action for these additives include:

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): TMSP and TMSPi can be electrochemically oxidized on the cathode surface to form a thin, stable, and ionically conductive protective layer. This CEI layer suppresses the continuous decomposition of the electrolyte, especially at high voltages, which is a common issue in high-energy-density cathodes like NMC.

  • HF Scavenging: Lithium hexafluorophosphate (B91526) (LiPF6), a common salt in lithium-ion battery electrolytes, can react with trace amounts of water to produce hydrofluoric acid (HF). HF is highly corrosive and can lead to the dissolution of transition metals from the cathode, severely degrading battery performance. TMSP and TMSPi are effective HF scavengers, reacting with it to form stable byproducts and thus protecting the cathode material.[1][2]

  • Stabilization of the Solid Electrolyte Interphase (SEI) on the Anode: While primarily acting on the cathode, TMSP has also been shown to contribute to the formation of a more stable SEI on graphite (B72142) anodes. It can react with the decomposition products of the electrolyte to create a robust passivation layer that prevents further electrolyte reduction and improves the overall cycling stability of the battery.[3]

Performance of TMSP in NMC Battery Chemistry

The use of TMSP and TMSPi has been extensively studied in NMC batteries, particularly in high-voltage and nickel-rich compositions (e.g., NMC622, NMC811), which are prone to significant performance degradation.

Electrochemical Performance

The addition of TMSP/TMSPi to the electrolyte in NMC cells has been shown to significantly improve several key performance metrics:

  • Enhanced Cycling Stability and Capacity Retention: By forming a protective CEI and preventing the dissolution of transition metals, TMSP helps to maintain the structural integrity of the NMC cathode during repeated charge-discharge cycles. This leads to a much slower rate of capacity fade and a longer cycle life. For instance, in a LiNi0.5Co0.2Mn0.3O2/graphite cell, the addition of TMSPi to the electrolyte resulted in enhanced discharge capacity and cycling stability.[4] A combination of 1% vol. TMSPi with 1 vol. % vinylene carbonate (VC) in an NMC811/graphite full cell achieved a remarkable 91% discharge capacity retention after 200 cycles.[5]

  • Improved Coulombic Efficiency: A stable CEI reduces parasitic side reactions between the electrolyte and the cathode, leading to higher coulombic efficiency. This indicates that a greater proportion of the charge passed during charging is available for discharge.

  • Better Rate Capability: By reducing the impedance at the cathode-electrolyte interface, TMSP can facilitate faster lithium-ion transfer, leading to improved performance at high charge and discharge rates.

The following diagram illustrates the workflow for evaluating the performance of electrolyte additives in NMC batteries.

Experimental Workflow for Evaluating TMSP in NMC Batteries cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis p1 Electrolyte Formulation (Baseline vs. TMSP-containing) p2 NMC Cathode & Graphite Anode Slurry Preparation & Coating p1->p2 p3 Coin Cell Assembly (CR2032) p2->p3 t1 Formation Cycles (e.g., C/10) p3->t1 t2 Cycling Performance (e.g., C/3, 25°C) t1->t2 t3 Rate Capability Test (e.g., C/5 to 5C) t2->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t3->t4 a1 SEM/TEM of Electrodes t4->a1 a2 XPS/FTIR of Electrode Surface a1->a2 a3 ICP-MS of Electrolyte (Transition Metal Dissolution) a2->a3

Experimental workflow for TMSP evaluation in NMC batteries.
Quantitative Data for TMSP in NMC Batteries

The following table summarizes the performance improvements observed with the addition of TMSP/TMSPi in NMC batteries from various studies.

Performance MetricBaseline Electrolyte (No Additive)Electrolyte with TMSP/TMSPiBattery ChemistryReference
Capacity Retention 67% after 400 cycles (0.3C)80% after 400 cycles (0.3C) with 1 wt.% TMSPi + 2 wt.% LiDFOBLiNi0.5Mn1.5O4-graphite[6]
Capacity Retention -91% after 200 cycles (C/3) with 1% vol. TMSPi + 1% vol. VCNMC811/graphite[5]
Capacity Retention 64.6% after 50 cycles (high temp.)82.0% after 50 cycles (high temp.) with TMSPONickel-rich cathode[2]
Coulombic Efficiency LowerImprovedNMC/graphite[7]

Performance of TMSP in LFP Battery Chemistry

Lithium Iron Phosphate (LFP) batteries are known for their excellent safety, long cycle life, and thermal stability.[8] However, they can still suffer from performance degradation, particularly at elevated temperatures, due to issues like iron dissolution. While less extensively studied than in NMC, TMSP has shown promise in enhancing the performance of LFP and its manganese-substituted variants.

Electrochemical Performance

The primary benefits of using TMSP in LFP-based batteries are:

  • Mitigation of Metal Dissolution: In manganese-containing LFP cathodes (LMFP), TMSP can effectively suppress the dissolution of manganese, which is a significant cause of capacity fading.[1] This is also expected to be beneficial for reducing iron dissolution in standard LFP cathodes, especially at higher temperatures.

  • Improved High-Temperature Performance: By stabilizing the electrode-electrolyte interface and preventing metal dissolution, TMSP can enhance the cycling stability and rate capability of LFP batteries at elevated temperatures.

  • Enhanced Safety: As a phosphate-based compound, TMSP can also contribute to the flame retardancy of the electrolyte, further improving the already excellent safety profile of LFP batteries.

The logical relationship of TMSP's effect on LFP battery performance is depicted in the diagram below.

Mechanism of TMSP Action in LFP Batteries cluster_effects Primary Effects cluster_outcomes Performance Outcomes cluster_benefits Overall Benefits TMSP TMSP Additive E1 HF Scavenging TMSP->E1 E2 Forms Protective CEI on LFP Cathode TMSP->E2 E3 Contributes to Flame Retardancy TMSP->E3 O1 Reduced Fe/Mn Dissolution E1->O1 E2->O1 O2 Lower Interfacial Resistance E2->O2 O3 Improved Thermal Stability E3->O3 B1 Enhanced Cycling Stability (especially at high temp.) O1->B1 B2 Improved Rate Capability O2->B2 B3 Enhanced Safety O3->B3

TMSP's mechanism of action in LFP batteries.
Quantitative Data for TMSP in LFP Batteries

Direct quantitative data for TMSP in standard LFP batteries is limited in publicly available literature. However, studies on similar systems and related phosphate additives provide valuable insights.

Performance MetricBaseline Electrolyte (No Additive)Electrolyte with Phosphate/Phosphite AdditiveBattery ChemistryReference
Cycle Stability Significant Mn dissolutionMitigated Mn dissolution, improved cycle stabilityLiMn0.6Fe0.4PO4[1]
Capacity Retention -99.6% after 300 cycles with 5% Trimethyl Phosphate (TMP)LiFePO4/Li[9]
Discharge Specific Capacity Higher initial capacity, but faster decayLower initial capacity with 5% Trimethyl Phosphite (TMPi), but more stableLiFePO4/Li[9]
Electrode Resistance HigherLower with 5% TMPLiFePO4/Li[9]

Comparison with Alternative Flame Retardants

While TMSP offers both performance enhancement and flame retardant properties, other additives are also used, primarily for safety.

AdditiveMechanism of ActionAdvantagesDisadvantages
This compound (TMSP) CEI/SEI formation, HF scavenging, radical trappingImproves both electrochemical performance and safety.Can be consumed over time through reactions with electrolyte components.[4]
Triphenyl phosphate (TPP) Radical scavenging in the gas phase, forms a protective char layerGood flame retardant.Can increase electrolyte viscosity and decrease ionic conductivity, negatively impacting high-power performance.[10] Poor performance in high-voltage NMC systems without stabilizing additives.[11]
Trimethyl phosphate (TMP) Radical trappingEffective flame retardant, can improve cycling stability in LFP.[9]Can negatively impact rate capability at higher concentrations.
Lithium bis(oxalato)borate (LiBOB) Forms a stable, Li-rich CEI.Improves high-voltage stability in NMC.[12]Can increase impedance.

Detailed Experimental Protocols

The following are generalized experimental protocols for evaluating the performance of electrolyte additives like TMSP in lithium-ion batteries, based on common practices reported in the literature.

Electrolyte Preparation
  • Baseline Electrolyte: A standard electrolyte, for example, 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume), is prepared in an argon-filled glovebox.

  • TMSP-containing Electrolyte: TMSP is added to the baseline electrolyte at a specified concentration (e.g., 1% by weight or volume) and stirred until fully dissolved.

Cell Assembly
  • Electrode Preparation: Cathodes (NMC or LFP) and anodes (graphite) are prepared by casting a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto the respective current collectors (aluminum for cathode, copper for anode). The electrodes are then dried under vacuum.

  • Cell Assembly: CR2032 coin cells are typically assembled in an argon-filled glovebox. The cell consists of the cathode, a separator (e.g., Celgard), the lithium metal or graphite anode, and the prepared electrolyte.

Electrochemical Measurements
  • Formation Cycles: The assembled cells are typically subjected to 2-3 formation cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Cycling Performance Test: The cells are cycled at a constant C-rate (e.g., C/3 or 1C) within a specified voltage window (e.g., 3.0-4.3 V for NMC, 2.5-3.65 V for LFP) for a large number of cycles (e.g., 100-500 cycles). The discharge capacity and coulombic efficiency are recorded for each cycle.

  • Rate Capability Test: The cells are charged at a constant C-rate (e.g., C/5) and then discharged at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge and after a certain number of cycles to analyze the changes in the interfacial and charge-transfer resistances.

Post-mortem Analysis

After cycling, the cells are disassembled in a glovebox, and the electrodes are harvested for further analysis:

  • Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surface and the SEI/CEI layers.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface layers on the electrodes.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure the concentration of dissolved transition metals in the electrolyte.

Conclusion

This compound (TMSP) and its phosphite analogue (TMSPi) are highly effective multifunctional additives for both NMC and LFP battery chemistries.

  • In NMC batteries , TMSP is crucial for enabling high-voltage operation by forming a stable CEI, which significantly improves cycling stability and capacity retention.

  • In LFP batteries , TMSP shows promise in enhancing high-temperature performance and safety by mitigating iron/manganese dissolution and contributing to flame retardancy.

While direct comparative studies are limited, the available data suggests that TMSP is a valuable additive for improving the overall performance and longevity of both battery types. The choice of TMSP over other additives will depend on the specific performance requirements of the application, with TMSP offering a unique combination of electrochemical enhancement and safety benefits. Further research focusing on a direct comparison of TMSP in NMC and LFP under identical testing conditions would be highly beneficial for the battery research community.

References

A Comparative Guide to Tris(trimethylsilyl) phosphate (TMSP) and Industry-Standard Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing safer and more efficient lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compounds, even in small concentrations, can significantly enhance battery performance by stabilizing the electrode-electrolyte interfaces. This guide provides an objective comparison of Tris(trimethylsilyl) phosphate (B84403) (TMSP) against industry-standard electrolyte additives: Fluoroethylene carbonate (FEC), Vinylene carbonate (VC), and Lithium bis(oxalate)borate (LiBOB). The following sections present a summary of their performance based on experimental data, detailed experimental protocols for key evaluation methods, and visualizations of their mechanisms of action.

Mechanism of Action and Performance Overview

Electrolyte additives primarily function by forming a stable protective layer on the surface of the cathode (cathode-electrolyte interphase, CEI) and/or the anode (solid-electrolyte interphase, SEI). This layer prevents the decomposition of the electrolyte, particularly at high voltages and elevated temperatures, and minimizes the degradation of the electrode materials.

  • Tris(trimethylsilyl) phosphate (TMSP): TMSP is recognized for its dual-functionality. It is readily oxidized on the cathode surface to form a stable CEI, which is particularly beneficial for high-voltage applications.[1][2] Additionally, TMSP is an effective scavenger of hydrofluoric acid (HF), a detrimental species formed from the decomposition of the common LiPF6 salt, which can degrade both the cathode and the SEI.[1][2] This HF scavenging ability contributes to improved cycling stability and reduced impedance.[1][2] TMSP has also been shown to improve the stability of the SEI on graphite (B72142) anodes.[3][4]

  • Fluoroethylene carbonate (FEC): FEC is a widely used additive known for forming a stable and robust SEI on silicon and graphite anodes.[5][6] The presence of fluorine in its structure contributes to the formation of a LiF-rich SEI, which has low impedance and is effective in suppressing the continuous decomposition of the electrolyte during the large volume changes of silicon anodes.[5][6]

  • Vinylene carbonate (VC): VC is another well-established SEI-forming additive, particularly for graphite anodes. It polymerizes on the anode surface at a higher reduction potential than the bulk electrolyte solvents, creating a stable and uniform SEI.[7] This protective layer enhances cycling performance and coulombic efficiency.[7]

  • Lithium bis(oxalate)borate (LiBOB): LiBOB is a multifunctional additive that can positively influence both the anode and the cathode. On the anode, it forms a stable SEI. On the cathode, it can be oxidized to form a protective film, which is particularly effective in high-voltage applications and at elevated temperatures.[8][9]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of TMSP in comparison to FEC, VC, and LiBOB based on data from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different research efforts. The data presented here is intended to provide a general overview of their relative performance.

Table 1: Cycling Performance and Coulombic Efficiency

AdditiveConcentration (wt%)Cell ConfigurationCycling ConditionsCapacity Retention (%) after CyclesCoulombic Efficiency (%)Reference
TMSP 1NMC532/Graphite30°CData not directly comparable~99.9 (after 30 cycles)[10]
TMSP 5 (vol%)Graphite/Li60°C, 70 cycles96.1>95[2][10]
FEC 2 (vol%)MCMB/LiRoom Temp, 50 cycles>95>98[1]
VC 2Graphite/LNMO40°C, 100 cycles~85~99.8[3]
LiBOB 1LNFMO/Graphite30°C, 80 cycles80>99.5[8]

Table 2: Impedance Characteristics

AdditiveCell ConfigurationMeasurement ConditionKey Findings on ImpedanceReference
TMSP Graphite/LiAfter cycling at 60°CDrastically decreases SEI and charge transfer resistance.[2]
FEC Si-Graphite/NMCAfter cyclingForms a stable SEI with low impedance.[5][6]
VC Graphite/LNMOAfter cyclingCan increase both cathode and anode impedance at higher concentrations.[3]
LiBOB LNFMO/GraphiteAfter cyclingCan reduce impedance growth during cycling.[8]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Battery Cycling Tests

Objective: To evaluate the effect of additives on the capacity retention and coulombic efficiency of lithium-ion cells over repeated charge-discharge cycles.

Procedure:

  • Electrode and Cell Preparation:

    • Prepare cathode (e.g., NMC, LFP) and anode (e.g., graphite, silicon) slurries with active material, conductive carbon, and binder in a suitable solvent.

    • Coat the slurries onto current collectors (aluminum for cathode, copper for anode) and dry in a vacuum oven.

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with the prepared electrodes, a separator (e.g., Celgard), and the electrolyte. The electrolyte should consist of a baseline formulation (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v) with and without the specified concentration of the additive.

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the specified voltage window for the electrode materials. This step is crucial for the formation of a stable SEI layer.

  • Galvanostatic Cycling:

    • Cycle the cells at a constant C-rate (e.g., C/2, 1C) for a designated number of cycles (e.g., 100, 200, or more).

    • Record the charge and discharge capacity for each cycle.

    • Calculate the capacity retention as the percentage of the discharge capacity at a given cycle relative to the initial discharge capacity.

    • Calculate the coulombic efficiency as the ratio of the discharge capacity to the charge capacity for each cycle.

  • Rate Capability Test:

    • After a set number of cycles, subject the cells to various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial properties of the electrodes and the overall cell impedance, providing insights into the formation and stability of the SEI and CEI layers.

Procedure:

  • Cell Preparation: Use cells that have undergone a specific number of formation or cycling tests.

  • Instrumentation: Employ a potentiostat with a frequency response analyzer.

  • Measurement Parameters:

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The measurement is typically performed at a specific state of charge (SOC), often 50% or 100%.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

    • Fit the Nyquist plot to an equivalent circuit model to extract parameters such as the solution resistance (Rs), SEI resistance (Rsei), charge-transfer resistance (Rct), and Warburg impedance (Zw), which relates to ion diffusion.

Thermal Stability Analysis

Objective: To assess the thermal stability of the electrolyte with and without additives, which is crucial for battery safety.

Procedure:

  • Sample Preparation: In an inert atmosphere, seal a small amount of the electrolyte (with and without additives) in a hermetic DSC pan.

  • Differential Scanning Calorimetry (DSC):

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) over a specified temperature range (e.g., 30 °C to 350 °C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify the onset temperature of exothermic reactions, which indicates the decomposition of the electrolyte. A higher onset temperature suggests better thermal stability.

  • Accelerating Rate Calorimetry (ARC):

    • For more detailed thermal runaway studies, use an ARC to measure the self-heating rate of the electrolyte under adiabatic conditions.

Mandatory Visualization

The following diagrams illustrate the proposed mechanisms of action for the discussed electrolyte additives and a typical experimental workflow.

G cluster_cathode Cathode Side cluster_anode Anode Side Cathode Cathode (e.g., NMC) TMSP_ox TMSP Oxidation Cathode->TMSP_ox promotes CEI Stable Cathode-Electrolyte Interphase (CEI) TMSP_ox->CEI forms HF HF TMSP_scavenge HF Scavenging HF->TMSP_scavenge reacts with Neutral_Product Neutral Product TMSP_scavenge->Neutral_Product produces Anode Anode (e.g., Graphite, Si) FEC_red FEC Reduction Anode->FEC_red promotes VC_poly VC Polymerization Anode->VC_poly promotes LiBOB_red LiBOB Reduction Anode->LiBOB_red promotes SEI Stable Solid-Electrolyte Interphase (SEI) FEC_red->SEI forms LiF-rich VC_poly->SEI forms polymeric LiBOB_red->SEI forms stable

Caption: Mechanisms of TMSP, FEC, VC, and LiBOB.

G start Start: Electrolyte Formulation cell_assembly Cell Assembly (Coin Cells) start->cell_assembly formation Formation Cycles (Low C-rate) cell_assembly->formation cycling Galvanostatic Cycling (e.g., 1C, 100 cycles) formation->cycling eis Electrochemical Impedance Spectroscopy cycling->eis thermal Thermal Analysis (DSC/ARC) cycling->thermal analysis Data Analysis and Comparison eis->analysis thermal->analysis

Caption: Experimental workflow for additive evaluation.

G TMSP This compound (TMSP) Function1 Forms Stable CEI on Cathode TMSP->Function1 Function2 Scavenges HF TMSP->Function2 Function3 Stabilizes Anode SEI TMSP->Function3 Benefit1 Improved High-Voltage Performance Function1->Benefit1 Benefit3 Enhanced Cycling Stability Function1->Benefit3 Benefit2 Reduced Electrode Degradation Function2->Benefit2 Benefit4 Lower Impedance Function2->Benefit4 Function3->Benefit3

Caption: Logical relationships of TMSP's functions.

References

The Balancing Act: A Cost-Benefit Analysis of Tris(trimethylsilyl) Phosphate in Commercial Li-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and battery development professionals, the quest for the perfect electrolyte additive is a continuous journey of balancing performance gains against economic viability. Tris(trimethylsilyl) phosphate (B84403) (TMSP) has emerged as a promising candidate, demonstrating significant improvements in the longevity and safety of lithium-ion (Li-ion) batteries. This guide provides an objective comparison of TMSP with other common electrolyte additives, supported by experimental data, to inform its potential application in commercial Li-ion battery technologies.

Tris(trimethylsilyl) phosphate is a multifunctional electrolyte additive that primarily enhances the performance of Li-ion batteries by forming a stable and protective cathode electrolyte interphase (CEI). This protective layer mitigates the degradation of cathode materials, especially in high-voltage and high-temperature applications, leading to improved cycle life and thermal stability. Furthermore, TMSP is known to act as an HF scavenger, neutralizing harmful hydrofluoric acid that can form in the electrolyte and damage battery components.

Performance Comparison: TMSP vs. Alternatives

The efficacy of TMSP as an electrolyte additive is best understood in the context of its performance relative to other commonly used additives. The following tables summarize key performance metrics from various studies, comparing TMSP and its close analog Tris(trimethylsilyl) phosphite (B83602) (TMSPi) with alternatives such as Tris(trimethylsilyl) borate (B1201080) (TMSB), Lithium Difluoro(oxalato)borate (LiDFOB), and Vinylene Carbonate (VC).

Table 1: Cycling Performance Enhancement

AdditiveConcentrationCell ChemistryCycling ConditionsCapacity RetentionCoulombic EfficiencySource
TMSP 1.0 wt%LiNi0.5Mn1.5O4/Graphite1C, 600 cycles71%-[1]
TMSPi 1.0 wt%LiNi0.6Co0.2Mn0.2O2/Li0.1C, 30 cyclesImproved stability~99%[2]
TMSB 1.0 wt%LiNi0.5Mn1.5O4/Graphite1C, 600 cycles85%-[1]
LiDFOB + TMSPi 2 wt% + 1 wt%LiNi0.5Mn1.5O4/Graphite0.3C, 400 cycles80%>99.5%[3]
VC 2.0 wt%NMC/Graphite-Improved coulombic efficiency-[4]
Baseline 0%LiNi0.5Mn1.5O4/Graphite1C, 600 cycles23%-[1]

Table 2: Performance at Elevated Temperatures

AdditiveConcentrationCell ChemistryTest TemperatureKey FindingSource
TMSP 5.0 vol%Graphite/Li60°C96.1% capacity retention after 70 cycles[5][6]
TMSP 1.0%LiNi0.5Mn1.5O4/Li55°CImproved capacity retention over baseline[6]
LiDFOB + TMSPi 2 wt% + 1 wt%LiNi0.5Mn1.5O4/Graphite55°CImproved capacity retention[3]
Baseline 0%Graphite/Li60°CRapid capacity fade[5][6]

Cost-Benefit Analysis

A critical aspect of commercializing any new material is its cost-effectiveness. While TMSP demonstrates significant performance benefits, its cost must be weighed against these improvements and compared to less expensive, though potentially less effective, alternatives.

Table 3: Estimated Cost Comparison of Electrolyte Additives

AdditivePurityPrice (USD/kg) - EstimatedKey Benefits
This compound (TMSP) >98%15 - 500High-voltage stability, HF scavenging, thermal stability.
Tris(trimethylsilyl) borate (TMSB) Battery GradeVaries, comparable to TMSPHigh-voltage stability, improved capacity retention.
Lithium Difluoro(oxalato)borate (LiDFOB) Battery GradeVaries, generally higher than TMSPSEI formation on anode, high-voltage stability.
Vinylene Carbonate (VC) Battery GradeLower than TMSPSEI formation on anode, improved coulombic efficiency.

Note: Prices are estimates based on publicly available data from chemical suppliers and can vary significantly based on volume, purity, and supplier.

The analysis suggests that while TMSP may have a higher initial cost compared to conventional additives like VC, its ability to significantly extend cycle life, particularly under demanding conditions, can lead to a lower total cost of ownership for the battery pack. The improved safety profile due to enhanced thermal stability and HF scavenging also adds significant value, which is a critical consideration for applications such as electric vehicles and grid storage.

Experimental Protocols

The data presented in this guide is based on standard electrochemical evaluation techniques. Below are generalized methodologies for key experiments.

Electrolyte Preparation
  • The base electrolyte, typically a solution of 1.0 M LiPF6 in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio), is prepared in an argon-filled glovebox with water and oxygen content below 0.5 ppm.

  • The desired amount of TMSP or other additives (e.g., 1 wt%) is added to the base electrolyte and stirred until fully dissolved.

Coin Cell Assembly
  • Cathodes (e.g., LiNi0.5Mn1.5O4) and anodes (e.g., graphite) are punched into circular electrodes and dried under vacuum at elevated temperatures (e.g., 120°C for the cathode, 80°C for the anode) for at least 12 hours.

  • 2032-type coin cells are assembled in an argon-filled glovebox. The cell consists of the cathode, a separator (e.g., Celgard 2325), the anode, and a stainless-steel spacer and spring.

  • A specific amount of the prepared electrolyte (e.g., 20 µL) is added to the separator.

Electrochemical Measurements
  • Cyclic Voltammetry (CV): CV is performed to investigate the electrochemical window and the redox behavior of the electrolyte with the additive. A three-electrode setup with lithium metal as the reference and counter electrode is typically used. The potential is scanned at a slow rate (e.g., 0.1 mV/s) between the desired voltage limits.

  • Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/10 for formation cycles, 1C for performance testing) between a set voltage range (e.g., 3.0-4.5 V). Key metrics such as charge/discharge capacity, capacity retention, and coulombic efficiency are recorded.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the impedance characteristics of the cell, providing insights into the properties of the SEI and CEI layers. Measurements are typically taken at a specific state of charge over a frequency range from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

Mechanisms of Action and Experimental Workflow

The performance enhancements offered by TMSP are rooted in its electrochemical behavior at the electrode-electrolyte interface. The following diagrams illustrate the proposed mechanism and a typical experimental workflow for evaluating electrolyte additives.

G Mechanism of TMSP in a Li-ion Battery cluster_cathode Cathode Side cluster_electrolyte Electrolyte Bulk cluster_benefits Performance Benefits TMSP TMSP Additive Oxidation Electrochemical Oxidation TMSP->Oxidation > 4.3V CEI Stable Si-P-rich CEI Layer Oxidation->CEI Forms Benefit1 Suppressed Electrolyte Decomposition CEI->Benefit1 Benefit2 Reduced Transition Metal Dissolution CEI->Benefit2 HF HF (from LiPF6 hydrolysis) Scavenging HF Scavenging Reaction HF->Scavenging Scavenging->Benefit2 TMSP_bulk TMSP TMSP_bulk->Scavenging Benefit3 Improved Cycle Life & Thermal Stability Benefit1->Benefit3 Benefit2->Benefit3

Proposed mechanism of TMSP as a Li-ion battery electrolyte additive.

G Experimental Workflow for Additive Evaluation start Start: Select Additive (e.g., TMSP) prep Electrolyte Preparation (Base Electrolyte + Additive) start->prep assembly Coin Cell Assembly (Cathode | Separator | Anode) prep->assembly formation Formation Cycling (e.g., C/10, 2-3 cycles) assembly->formation electrochem Electrochemical Testing - Galvanostatic Cycling (C-rate) - Cyclic Voltammetry (CV) - Electrochemical Impedance (EIS) formation->electrochem postmortem Post-mortem Analysis (SEM, XPS, etc.) electrochem->postmortem analysis Data Analysis & Performance Evaluation electrochem->analysis postmortem->analysis end Conclusion on Additive Efficacy analysis->end

A typical experimental workflow for evaluating electrolyte additives.

Conclusion

This compound presents a compelling case for its use in commercial Li-ion batteries, particularly for applications demanding high performance and safety. Its ability to form a protective CEI and scavenge harmful HF translates into tangible improvements in cycle life and thermal stability. While the upfront cost of TMSP may be higher than some conventional additives, a thorough cost-benefit analysis that considers the extension of battery lifetime and enhanced safety can justify its implementation. For researchers and developers, TMSP and its derivatives represent a promising avenue for pushing the boundaries of Li-ion battery technology. Further research focusing on optimizing its concentration and exploring synergistic effects with other additives will be crucial in unlocking its full potential.

References

A Comparative Guide to High-Voltage Electrolyte Additives: Alternatives to Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology development, the quest for stable and high-performance electrolytes is paramount for advancing high-voltage lithium-ion batteries. Tris(trimethylsilyl) phosphate (B84403) (TMSP) has been a notable additive for its role in scavenging harmful species and forming protective layers on electrodes. However, the field is rich with alternatives that offer comparable or even superior performance. This guide provides an objective comparison of prominent alternatives to TMSP, supported by experimental data, detailed methodologies, and visual aids to facilitate informed selection for your research.

This guide delves into several classes of compounds that have emerged as effective high-voltage electrolyte additives, including nitriles, fluorinated carbonates, and other organophosphorus compounds. Each alternative is evaluated based on its electrochemical performance, with a focus on capacity retention, coulombic efficiency, and cycling stability in high-voltage lithium-ion battery systems.

Performance Comparison of High-Voltage Electrolyte Additives

The following tables summarize the quantitative performance of various alternatives to Tris(trimethylsilyl) phosphate (TMSP). The data is compiled from multiple studies to provide a comparative overview.

Nitrile-Based Additives

Nitrile-containing compounds, such as Adiponitrile (ADN) and Succinonitrile (SN), have demonstrated significant promise in enhancing the high-voltage performance of lithium-ion batteries. They are believed to form a stable and protective cathode-electrolyte interphase (CEI), which suppresses electrolyte decomposition at high potentials.

AdditiveCathodeAnodeBase ElectrolyteAdditive Conc.Voltage Range (V)C-RateCyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
Adiponitrile (ADN)LiNi1/3Co1/3Mn1/3O2Li1 M LiPF6 in EC/DEC/EMC (1:1:1 wt)3%3.0-4.6-10070.4-[1]
Adiponitrile (ADN)LiNi0.5Mn1.5O4Li1 M LiPF6 in EC/DMC/EMC (1:1:1 wt)1 wt%3.5-5.01C15084.4-[2]
Adiponitrile (ADN)NCM811GraphiteCommercial Carbonate0.5 wt%-0.3C200Increased by 17.6% vs. baseline-[3]
Succinonitrile (SN)LiNi0.5Co0.2Mn0.3O2Graphite1 M LiPF6 in EC/EMC0.5 wt%2.75-4.4-12084.0-[4]
Succinonitrile (SN)LiCoO2Li60% EMI-TFSI, 40% EC/DMC5 wt%--5086 (vs. 61 for baseline)-[5]
Fluorinated Carbonate Additives

Fluoroethylene carbonate (FEC) is a widely studied additive known for its ability to form a stable solid electrolyte interphase (SEI) on the anode and a protective CEI on the cathode, leading to improved cycling stability at high voltages.

AdditiveCathodeAnodeBase ElectrolyteAdditive Conc.Voltage Range (V)C-RateCyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
Fluoroethylene Carbonate (FEC)LiNi0.5Mn1.5O4Li1 M LiPF6 in EC/EMC2 wt%--20090.3-[6]
Fluoroethylene Carbonate (FEC)LiNi1/3Co1/3Mn1/3O2Li1 M LiPF6 in DMC20 vol% (as co-solvent)3.0-4.60.2C10082.7-[7]
Fluoroethylene Carbonate (FEC)LiCoO2Li1 M LiPF6 in EC/DEC10 wt%3.0-4.21.5 mA/cm²35089.398[8]
Phosphate, Phosphite (B83602), and Borate Derivatives

This category includes compounds structurally related to TMSP, such as Tris(trimethylsilyl) phosphite (TMSPi), as well as various lithium salts like Lithium Difluorophosphate (LiDFP) and Lithium Difluoro(oxalato)borate (LiDFOB). These additives often function by scavenging detrimental species like HF and participating in the formation of robust protective layers on the electrodes.

AdditiveCathodeAnodeBase ElectrolyteAdditive Conc.Voltage Range (V)C-RateCyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
Tris(trimethylsilyl) phosphite (TMSPi)LiNi1/3Co1/3Mn1/3O2Li1 M LiPF6 in EC/DMC (1:2 vol)0.5 wt%-0.5C10091.2-[9]
Lithium Difluorophosphate (LiDFP)LiNi1/3Co1/3Mn1/3O2GraphiteCarbonate-based1 wt%up to 4.5-10092.6-[10]
Lithium Difluorophosphate (LiDFP)LiNi0.5Co0.2Mn0.3O2GraphiteCarbonate-based2%up to 4.4-15093-[11]
Lithium Difluorophosphate (LiDFP)LiCoO2LiReference Electrolyte1.6 wt%-1.0C16097.53-[12]
Lithium Difluoro(oxalato)borate (LiDFOB)Li-richGraphiteBaseline Electrolyte1%-C/210082.7-[13]
Trimethyl Borate (TMB)LiCoO2LiCommercial Electrolyte2.0 wt%2.5-4.50.1C10081-[14]
Other Emerging Additives

Recent research has explored novel additive chemistries, such as sulfur-containing compounds, to address the challenges of high-voltage operation.

AdditiveCathodeAnodeBase ElectrolyteAdditive Conc.Voltage Range (V)C-RateCyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
Dimethyl Sulfide (DMS)NCM811LiConventional Carbonate2%up to 4.6-30085-[15]

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key electrochemical experiments commonly used to evaluate high-voltage electrolyte additives.

Linear Sweep Voltammetry (LSV)

Objective: To determine the electrochemical stability window of the electrolyte.

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). The cell is assembled in an argon-filled glove box to prevent moisture and oxygen contamination.

  • Electrolyte Preparation: The base electrolyte (e.g., 1 M LiPF6 in a mixture of carbonate solvents) is prepared, and the additive is introduced at the desired concentration (e.g., 1-5 wt%).

  • Instrumentation: A potentiostat is used to perform the LSV measurement.

  • Procedure:

    • The cell is allowed to rest for a period (e.g., 1 hour) to reach a stable open-circuit voltage (OCV).

    • A linear potential sweep is applied to the working electrode, starting from the OCV to a high potential (e.g., 6.0 V vs. Li/Li+).

    • A slow scan rate (e.g., 0.5 mV/s to 1 mV/s) is typically used to ensure that the measured current is due to electrolyte decomposition and not transient effects.[10]

    • The current response is recorded as a function of the applied potential. The onset potential of a significant increase in current is considered the upper limit of the electrolyte's electrochemical stability.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of the electrolyte and the electrochemical processes occurring at the electrode-electrolyte interface.

  • Cell Assembly: Similar to LSV, a three-electrode or a two-electrode coin cell (e.g., CR2032) with the cathode material as the working electrode and lithium metal as the counter and reference electrode can be used.

  • Electrolyte Preparation: The electrolyte with and without the additive is prepared as described for LSV.

  • Instrumentation: A potentiostat is used for the CV measurements.

  • Procedure:

    • The cell is allowed to stabilize at its OCV.

    • The potential is swept linearly from an initial potential to a final potential and then back to the initial potential for several cycles. The potential range should cover the redox reactions of the cathode material (e.g., 3.0 V to 4.8 V vs. Li/Li+).

    • A slow scan rate (e.g., 0.1 mV/s) is typically employed to allow for the diffusion of lithium ions and to obtain well-defined redox peaks.

    • The resulting voltammogram (current vs. potential) provides information on the reversibility of the electrochemical reactions and the effect of the additive on the interfacial chemistry.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the impedance of the electrochemical system, including the electrolyte resistance, charge-transfer resistance, and the properties of the SEI and CEI layers.

  • Cell Assembly: A two-electrode coin cell is commonly used.

  • Electrolyte Preparation: The electrolyte is prepared with the desired additive concentration.

  • Instrumentation: A potentiostat with a frequency response analyzer is required.

  • Procedure:

    • The cell is first cycled for a few formation cycles to establish a stable SEI/CEI.

    • The EIS measurement is performed at a specific state of charge (SOC), often at the OCV after a rest period.

    • A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting impedance data is typically plotted as a Nyquist plot (Z' vs. -Z''). The high-frequency intercept with the real axis represents the electrolyte resistance, while the diameter of the semicircle(s) in the mid-frequency range corresponds to the charge-transfer resistance. The low-frequency tail is related to the diffusion of lithium ions in the electrode.

Galvanostatic Battery Cycling

Objective: To evaluate the long-term cycling performance of the battery with the modified electrolyte, including capacity retention and coulombic efficiency.

  • Cell Assembly: Two-electrode coin cells (e.g., CR2032) are assembled with the cathode and anode materials of interest.

  • Electrolyte Preparation: The electrolyte containing the additive is used. A control cell with the baseline electrolyte should also be assembled for comparison.

  • Instrumentation: A battery cycling system is used.

  • Procedure:

    • The cells undergo a few formation cycles at a low C-rate (e.g., C/10) to form a stable SEI.

    • The cells are then cycled at a specific C-rate (e.g., 1C) within the desired voltage window for a large number of cycles (e.g., 100-500 cycles).

    • The discharge capacity and coulombic efficiency are recorded for each cycle.

    • The capacity retention is calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity.

Visualizing Mechanisms and Workflows

To better understand the role of these additives and the experimental process, the following diagrams are provided.

G Categorization of TMSP Alternatives TMSP_Alternatives Alternatives to TMSP Nitriles Nitriles TMSP_Alternatives->Nitriles Fluorinated_Carbonates Fluorinated Carbonates TMSP_Alternatives->Fluorinated_Carbonates Phosphate_Phosphite_Borate Phosphate/Phosphite/Borate Derivatives TMSP_Alternatives->Phosphate_Phosphite_Borate Other Other Emerging Additives TMSP_Alternatives->Other ADN Adiponitrile (ADN) Nitriles->ADN SN Succinonitrile (SN) Nitriles->SN FEC Fluoroethylene Carbonate (FEC) Fluorinated_Carbonates->FEC TMSPi Tris(trimethylsilyl) phosphite (TMSPi) Phosphate_Phosphite_Borate->TMSPi LiDFP Lithium Difluorophosphate (LiDFP) Phosphate_Phosphite_Borate->LiDFP LiDFOB Lithium Difluoro(oxalato)borate (LiDFOB) Phosphate_Phosphite_Borate->LiDFOB TMB Trimethyl Borate (TMB) Phosphate_Phosphite_Borate->TMB DMS Dimethyl Sulfide (DMS) Other->DMS

Caption: Classification of common alternatives to TMSP.

G Experimental Workflow for Additive Evaluation start Start: Identify Potential Additive electrolyte_prep Electrolyte Formulation (with and without additive) start->electrolyte_prep cell_assembly Electrochemical Cell Assembly (Three-electrode and Coin Cells) electrolyte_prep->cell_assembly lsv Linear Sweep Voltammetry (LSV) - Determine Electrochemical Stability Window cell_assembly->lsv cv Cyclic Voltammetry (CV) - Analyze Redox Behavior cell_assembly->cv cycling_formation Galvanostatic Cycling (Formation Cycles) cell_assembly->cycling_formation end End: Performance Evaluation lsv->end cv->end eis Electrochemical Impedance Spectroscopy (EIS) - Characterize Interfacial Properties cycling_formation->eis long_term_cycling Long-Term Galvanostatic Cycling - Evaluate Capacity Retention & CE cycling_formation->long_term_cycling eis->end post_mortem Post-mortem Analysis (XPS, SEM, etc.) long_term_cycling->post_mortem post_mortem->end

Caption: A typical workflow for evaluating new electrolyte additives.

G Proposed Mechanism of Nitrile Additives at High Voltage High_Voltage High Voltage Charging (>4.2V) Nitrile_Additive Nitrile Additive (e.g., ADN, SN) in Electrolyte High_Voltage->Nitrile_Additive triggers oxidation of Cathode_Surface Cathode Surface (e.g., NMC, LCO) High_Voltage->Cathode_Surface applied to Electrolyte_Decomposition Electrolyte Oxidation (Solvent Decomposition) High_Voltage->Electrolyte_Decomposition leads to Nitrile_Additive->Cathode_Surface preferentially adsorbs on Protective_CEI Formation of a Stable, Nitrile-derived CEI Layer Cathode_Surface->Protective_CEI facilitates Suppression Suppression of Further Electrolyte Decomposition Protective_CEI->Suppression Improved_Performance Improved Cycling Stability & Capacity Retention Suppression->Improved_Performance

Caption: Simplified mechanism of nitrile additives.

References

Safety Operating Guide

Proper Disposal Procedures for Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tris(trimethylsilyl) phosphate (B84403) is critical for ensuring laboratory safety and environmental protection. As a flammable, irritant, and moisture-sensitive compound, it must be managed as hazardous waste in accordance with federal, state, and local regulations.[1][2] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before handling Tris(trimethylsilyl) phosphate for any purpose, including disposal, it is essential to work in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][6]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as neoprene or nitrile rubber.[3][7] Gloves should be inspected before use and disposed of properly after handling.[7]

  • Protective Clothing: A flame-retardant lab coat or apron should be worn to protect against skin contact.[4][6]

  • Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Hazard Summary & Data

This compound is classified as a hazardous substance due to its flammability and irritant properties.[8] It is also sensitive to moisture and will react with water.[9] Key quantitative data and hazard classifications are summarized below.

PropertyDataCitations
GHS Hazard Statements H225/H226: Highly flammable liquid and vapour[5][10]
H315: Causes skin irritation[3][5][10]
H319: Causes serious eye irritation[3][5][10]
H335: May cause respiratory irritation[5][8][10]
Physical State Clear, colorless to light yellow liquid[3]
Flash Point 13 °C (55.4 °F) - closed cup[8]
Incompatible Materials Acids, Alcohols, Oxidizing agents, Peroxides, Water, Moisture[3][9]
Storage Class 3 - Flammable liquids[8]

Step-by-Step Disposal Protocol

This protocol outlines the process from identifying the waste to its final disposal by a certified vendor. The core principle is to manage all materials contaminated with this compound as hazardous waste.

Step 1: Waste Identification and Segregation
  • Identify Waste: Any surplus, non-recyclable, or contaminated this compound is considered hazardous waste.[10] This includes contaminated consumables like gloves, absorbent materials from spills, and empty containers.

  • Do Not Mix: Never mix this compound waste with other waste streams.[10] Keep it in its original container or a designated, compatible waste container.[10]

Step 2: Container Management
  • Use Appropriate Containers: If the original container is not used, select a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include the date when the first drop of waste was added.

  • Keep Closed: The container must be kept tightly closed at all times, except when adding waste.[10]

Step 3: On-Site Storage
  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[9][10]

  • Prevent Ignition: Keep the waste away from all sources of ignition, including heat, sparks, and open flames.[5][10]

  • Segregate Incompatibles: Ensure the waste is stored away from incompatible materials such as acids, alcohols, and oxidizing agents.[3][9]

Step 4: Spill and Leak Management

In the event of a spill, follow these procedures to manage the cleanup and subsequent waste disposal.

  • Ensure Safety: Evacuate unnecessary personnel and remove all ignition sources from the area.[10][11]

  • Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[10]

  • Collect Waste: Carefully collect the absorbent material and place it into a designated hazardous waste container for disposal.[10]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Prevent Environmental Release: Do not allow the chemical or cleanup materials to enter drains or surface waters.[5][9]

Step 5: Final Disposal
  • Engage a Licensed Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[9][10] These companies are equipped to manage and transport hazardous materials according to strict regulations.

  • Follow Regulations: Waste disposal must adhere to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1][12]

  • Manifesting: A hazardous waste manifest will be used to track the waste from your facility (the generator) to the final treatment, storage, and disposal facility (TSDF), ensuring a "cradle-to-grave" approach.[2][13] Incineration is a potential disposal method.[3][9]

Step 6: Empty Container Disposal
  • Handle as Product: Uncleaned, empty containers must be handled and disposed of in the same manner as the product itself.[10]

  • Triple Rinse (For Lab Decontamination): In some institutional procedures, containers may be triple-rinsed with an inert, dry solvent. This rinse solvent must then be collected and disposed of as hazardous waste.[14] The rinsed container can then be managed as non-hazardous waste after being left open in a fume hood to dry.[14] Always follow your institution's specific guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal A Identify Waste (Surplus, Contaminated Materials) B Segregate Waste (Do Not Mix) A->B C Select & Label Waste Container B->C D Store in Designated Area (Cool, Dry, Ventilated) C->D E Keep Away from Ignition Sources & Incompatibles D->E F Spill or Leak? E->F G Follow Spill Cleanup Protocol F->G Yes H Arrange Pickup with Licensed Disposal Vendor F->H No G->C Collect Contaminated Material I Complete Hazardous Waste Manifest H->I J Waste Transported to TSDF (e.g., for Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Tris(trimethylsilyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides critical safety protocols and logistical information for the use of Tris(trimethylsilyl) phosphate (B84403), a highly flammable and irritant organophosphate compound. Adherence to these guidelines is essential for minimizing risk and ensuring laboratory safety.

Hazard Identification and Classification

Tris(trimethylsilyl) phosphate is classified as a hazardous substance.[1] It is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 2)GHS02 (Flame)DangerH225: Highly flammable liquid and vapour[2][3]
Skin irritation (Category 2)GHS07 (Exclamation mark)WarningH315: Causes skin irritation[2][4]
Serious eye irritation (Category 2A)GHS07 (Exclamation mark)WarningH319: Causes serious eye irritation[2][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation mark)WarningH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Skin Chemical-resistant gloves. Protective clothing to prevent skin exposure.Wear compatible chemical-resistant gloves.[2] Nitrile gloves are a common choice for handling organophosphates. Wear a lab coat or chemical-resistant apron.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is recommended, especially when handling in poorly ventilated areas or for extended periods.[2] Use a respirator with an appropriate filter for organic vapors.

Safe Handling and Storage Protocol

Handling:

  • Avoid all contact with skin, eyes, and clothing.[2][4]

  • Do not breathe vapors or mist.[4]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]

  • Ground/bond container and receiving equipment to prevent electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][5]

  • Store in a cool place.[3][5]

  • Keep away from incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[3]

  • Collect: Collect the absorbed material into a suitable, closed container for disposal.[2][5]

  • Clean: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[2]

  • Do not dispose of into drains or the environment.[2]

  • Engage a licensed professional waste disposal service to dispose of this material.[3][5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Dispense Chemical c->d Proceed with caution e Perform Experiment d->e j Spill Occurs d->j f Decontaminate Work Area e->f k Exposure Occurs e->k g Dispose of Waste Properly f->g h Remove PPE g->h i Wash Hands Thoroughly h->i l Follow Spill Response Protocol j->l m Administer First Aid k->m

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.